Custodiol
Description
Structure
2D Structure
Properties
CAS No. |
674309-46-7 |
|---|---|
Molecular Formula |
C22H27N5O9 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C11H12N2O2.C6H9N3O2.C5H6O5/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h1-4,6,9,13H,5,12H2,(H,14,15);2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t9-;5-;/m00./s1 |
InChI Key |
ZWGNFOFTMJGWBF-VZSHSMSCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Custodiol HTK Solution: A Technical Guide to its Mechanism of Action in Organoid Preservation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organoids, as three-dimensional in vitro models that recapitulate the architecture and function of native organs, have become indispensable tools in biomedical research and drug development. Their long-term storage and preservation, however, present significant challenges, with the potential for cellular damage and loss of viability. Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution, a crystalloid solution initially developed for cardioplegia and organ transplantation, offers a promising alternative for the hypothermic preservation of organoids. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound HTK in the context of organoid systems. It details the functions of its key components, proposes experimental protocols for its application and evaluation, and visualizes the key cellular pathways involved in organoid preservation. While direct studies on this compound HTK in organoids are emerging, this guide synthesizes current knowledge from whole-organ preservation and 3D cell culture to provide a foundational understanding for researchers.
Introduction to this compound HTK Solution
This compound HTK is an intracellular, crystalloid solution characterized by its low sodium and calcium content.[1] Its composition is designed to mimic the intracellular environment, thereby minimizing ionic shifts and cellular stress during periods of ischemia and hypothermia.[2][3] The solution is approved for the perfusion and flushing of donor organs, including the kidney, liver, heart, and pancreas, prior to transplantation.[4][5] Its low viscosity ensures rapid and homogenous perfusion, a critical factor for effective organ cooling and preservation.[4][6]
The primary principle behind this compound HTK's efficacy is the inactivation of organ function through the withdrawal of extracellular sodium and calcium. This, combined with potent buffering of the extracellular space, extends the tolerance of tissues to the interruption of blood and oxygen supply.[6][7]
Core Mechanism of Action in Organoids
While research directly investigating the mechanism of action of this compound HTK in organoids is still in its early stages, we can extrapolate its effects based on its known functions in whole organs and 3D cell cultures. A study on gastric tissue demonstrated that organoids could be successfully established after 48 hours of cold storage in HTK solution, indicating its potential for preserving the viability of organoid-forming stem cells.[8] The core mechanism revolves around mitigating the detrimental effects of hypothermia and ischemia, which are inherent to the preservation process.
The proposed mechanism of action in organoids can be broken down into the following key areas:
-
Metabolic Depression and Energy Preservation: By reducing the extracellular concentration of sodium and calcium, this compound HTK induces a state of cellular quiescence, significantly lowering the metabolic rate of the organoid cells.[1][6] The inclusion of α-ketoglutarate serves as a substrate for anaerobic metabolism, supporting ATP production even in the absence of oxygen and inhibiting the accumulation of lactate (B86563).[7] This is crucial for maintaining cellular energy stores and preventing acidosis-induced damage.
-
Maintenance of Ionic Homeostasis and Membrane Integrity: The intracellular-like composition of this compound HTK helps to prevent the large ionic shifts that typically occur during cold ischemia.[2][3] Histidine, a key component, acts as a potent buffer, maintaining a physiological pH despite the metabolic shift towards anaerobic glycolysis.[7][9] Tryptophan, another amino acid in the solution, contributes to the stabilization of cell membranes, preventing cellular swelling and leakage.[7]
-
Reduction of Oxidative Stress and Apoptosis: Ischemia-reperfusion injury, a major concern during organ preservation, is characterized by the excessive production of reactive oxygen species (ROS). The components of this compound HTK, including histidine and mannitol, possess antioxidant properties that help to scavenge free radicals.[9] By preserving cellular integrity and energy levels, the solution also helps to prevent the activation of apoptotic pathways. Studies on cardiac organoids have shown that ischemia/reperfusion injury leads to the upregulation of apoptosis-related genes, a process that this compound HTK is designed to counteract.[4]
Quantitative Data and Composition
The composition of this compound HTK is specifically designed to achieve its protective effects. The following table summarizes the key components and their concentrations.
| Component | Concentration (mmol/L) | Primary Function(s) in Organoid Preservation |
| Sodium Chloride | 15.0 | Reduces extracellular sodium to induce cellular quiescence and prevent cellular swelling.[2][5] |
| Potassium Chloride | 9.0 | Maintains a low extracellular potassium concentration to avoid depolarization-induced injury.[2][5] |
| Potassium Hydrogen 2-ketoglutarate | 1.0 | Substrate for anaerobic ATP production, inhibits lactate accumulation.[5][7] |
| Magnesium Chloride · 6 H₂O | 4.0 | Stabilizes cell membranes and acts as a cofactor for essential enzymes.[2][5] |
| Histidine | 180.0 | Potent buffer to counteract acidosis, acts as an antioxidant.[5][7][9] |
| Histidine · HCl · H₂O | 18.0 | Part of the histidine buffering system.[5] |
| Tryptophan | 2.0 | Protects and stabilizes cell membranes.[2][7] |
| Mannitol | 30.0 | Osmotic agent to prevent cellular edema, acts as a free radical scavenger.[2][9] |
| Calcium Chloride · 2 H₂O | 0.015 | Maintains a very low extracellular calcium concentration to prevent calcium overload and activation of degradative enzymes.[2] |
Experimental Protocols
The following protocols are proposed for the application and evaluation of this compound HTK solution for the hypothermic preservation of organoids. These are generalized protocols and may require optimization based on the specific organoid type and experimental goals.
Protocol for Hypothermic Preservation of Organoids in this compound HTK
-
Preparation: Pre-cool this compound HTK solution to 4°C.
-
Organoid Harvest: Gently aspirate the culture medium from the organoid culture plate.
-
Washing: Wash the organoids twice with a cold (4°C) basal medium (e.g., DMEM/F-12) to remove any residual culture medium components.
-
Incubation in this compound HTK: Carefully add cold this compound HTK solution to immerse the organoids completely.
-
Storage: Seal the culture plate and store it at 4°C for the desired preservation period (e.g., 24, 48, 72 hours).
-
Recovery: After the storage period, aspirate the this compound HTK solution.
-
Washing: Wash the organoids twice with fresh, pre-warmed (37°C) culture medium.
-
Re-culture: Add fresh, complete culture medium and return the organoids to a 37°C, 5% CO₂ incubator.
-
Viability and Functional Assessment: Evaluate organoid viability and function at various time points post-recovery (e.g., 24, 48, 72 hours).
Protocol for Assessing Organoid Viability Post-Preservation
Several methods can be employed to assess the viability of organoids after hypothermic storage.
4.2.1. Live/Dead Staining
-
Reagent Preparation: Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in a suitable buffer (e.g., PBS).
-
Staining: Remove the culture medium and add the staining solution to the organoids.
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
-
Imaging: Visualize the stained organoids using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: Use image analysis software to quantify the ratio of live to dead cells.
4.2.2. Metabolic Activity Assay (e.g., ATP-based assay)
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis: Add the reagent to the organoid culture, which will lyse the cells and release ATP.
-
Incubation: Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ATP and, therefore, the number of metabolically active cells.[10]
4.2.3. Quantitative Analysis of Cell Death
-
Fluorescent Dye: Utilize a cell-impermeant fluorescent dye that stains the nuclei of dead cells (e.g., SYTOX Green).[1]
-
Live Imaging: Perform live fluorescence microscopy to capture images of the organoids at different time points.
-
Image Analysis: Use image analysis software to quantify the fluorescent signal, which corresponds to the amount of cell death.[1]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Quantification of Cytokine-Induced Cell Death in Human Colonic Organoids Using Live Fluorescence Microscopy [jove.com]
- 2. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 3. Analysis of Cell Death Induction in Intestinal Organoids In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. Modelling myocardial ischemia/reperfusion injury with inflammatory response in human ventricular cardiac organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound.com [this compound.com]
- 8. Murine and Human Gastric Tissue Establishes Organoids after 48 Hours of Cold Ischemia Time during Shipment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
Histidine-Tryptophan-Ketoglutarate (HTK) Solution: An In-depth Technical Guide to its Function in Cell Preservation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine-tryptophan-ketoglutarate (HTK) solution, also known as Custodiol®, is a crystalloid solution widely utilized for the preservation of organs for transplantation, including the heart, liver, kidney, pancreas, and lung.[1] Developed by Hans-Jürgen Bretschneider, HTK is an intracellular, low-potassium, low-sodium preservation solution designed to protect cells from ischemic injury during storage and transport.[1] Its efficacy is attributed to a unique combination of components that collectively buffer against acidosis, stabilize cell membranes, and provide substrates for energy production upon reperfusion. This guide provides a detailed technical overview of the core functions of HTK in cell preservation, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Composition and Physicochemical Properties
HTK solution is formulated to mimic the intracellular electrolyte composition, thereby reducing the electrochemical gradient across the cell membrane during hypothermic storage.[1] This minimizes ion exchange and associated cellular swelling. The osmolarity of HTK is approximately 310 mOsm/L, which is slightly hypertonic compared to the intracellular environment, further aiding in the prevention of cellular edema.[1][2]
Table 1: Composition of Histidine-Tryptophan-Ketoglutarate (HTK) Solution
| Component | Concentration (mmol/L) |
| Sodium (Na+) | 15[1][2] |
| Potassium (K+) | 9[1] |
| Magnesium (Mg2+) | 4[1] |
| Calcium (Ca2+) | 0.015[1] |
| Histidine | 180[3] |
| Histidine-HCl | 18[3] |
| Tryptophan | 2[1] |
| α-Ketoglutarate | 1[1] |
| Mannitol | 30[1] |
| pH | 7.02 - 7.20 [3] |
| Osmolarity (mOsm/L) | 310 [1][2] |
Core Mechanisms of Action in Cell Preservation
The protective effects of HTK solution are a synergistic result of its individual components, each addressing a specific aspect of ischemia-reperfusion injury.
Buffering and pH Regulation: The Role of Histidine
During ischemia, anaerobic metabolism leads to the accumulation of lactic acid and a subsequent drop in intracellular pH. This acidosis can denature proteins, damage organelles, and inhibit enzymatic function. HTK contains a high concentration of the amino acid histidine (198 mmol/L total), which serves as a powerful buffer in the physiological pH range.[4][5][6] This robust buffering capacity helps to maintain a more stable intracellular pH, thereby preserving cellular integrity and function during the ischemic period.[4][5]
Membrane Stabilization: The Role of Tryptophan
Cellular membranes are particularly vulnerable to damage during hypothermic storage and reperfusion due to lipid peroxidation and enzymatic degradation. Tryptophan , an essential amino acid included in HTK, is thought to act as a membrane stabilizer.[1][4] Its proposed mechanism involves intercalating into the lipid bilayer, which may help to maintain membrane fluidity and reduce permeability, thus preventing cellular swelling and leakage of intracellular components.
Energy Production and Reperfusion Support: The Role of α-Ketoglutarate
While metabolic activity is significantly reduced at hypothermic temperatures, providing a substrate for energy production upon reperfusion is crucial for cellular recovery. α-Ketoglutarate is an intermediate in the Krebs cycle and can be readily utilized by mitochondria to generate ATP once oxygen becomes available again.[1][4][6] This pre-loading of a key metabolic substrate is believed to facilitate a more rapid restoration of cellular energy levels and function following reperfusion.
Prevention of Cellular Edema: The Role of Mannitol and Low Electrolyte Concentration
The low sodium and calcium concentrations in HTK help to reduce the electrochemical gradients that drive ion influx and subsequent cellular swelling.[1] Additionally, mannitol , an osmotic agent, contributes to the solution's osmolarity, further counteracting the tendency of cells to take on water during hypothermic preservation.[1][4]
Figure 1. Mechanism of action of HTK components in mitigating ischemic injury.
Quantitative Data on Efficacy
The efficacy of HTK solution has been compared to other preservation solutions, most notably the University of Wisconsin (UW) solution, in numerous clinical and preclinical studies. The results can vary depending on the organ type and the specific study parameters.
Table 2: Comparative Efficacy of HTK and UW Solutions in Liver Transplantation
| Outcome Measure | HTK Solution | UW Solution | Study Reference |
| Graft Survival (12-month) | Clinically equivalent to UW | Gold standard | [7] |
| Biliary Complications | No significant difference | No significant difference | [7] |
| Acute Rejection | No significant difference | No significant difference | [7] |
| Primary Graft Dysfunction | No significant difference | No significant difference | [7] |
| Cold Ischemia Time (hours) | 8.7 ± 2 | 9.6 ± 3 | [7] |
| Infused Volume (liters) | 9 (5-16) | 6 (3-11) | [7] |
| Graft Loss Risk (adjusted HR) | 1.14 (p=0.002) | - | [8] |
| Early Graft Loss (<30 days, OR) | 1.20 (p=0.012) | - | [8] |
| 90-day Graft Survival | 94.39% | 96.09% | [9] |
| 90-day Patient Survival | 95.97% | 97.38% | [9] |
| Hepatocellular Injury (SGOT, SGPT) | More marked | Less marked | [10] |
| Biliary Stricture Incidence | 13.5% | 22.7% (p=0.013) | [11] |
Table 3: Comparative Efficacy of HTK and UW Solutions in Heart Transplantation
| Outcome Measure | HTK Solution | UW Solution | Study Reference |
| Aortic Flow Recovery | Significantly higher | Lower | |
| Coronary Flow Recovery | Significantly higher | Lower | [12] |
| Cardiac Output Recovery | Significantly higher | Lower | [12] |
| Myocardial ATP/ADP Ratio | Higher | Lower | [12] |
| Midterm Survival (HR) | 0.20 (p=0.004) | - | |
| 1-year Survival | 92.2% | - | [13] |
| 5-year Survival | 81.3% | - | [13] |
| 10-year Survival | 70.8% | - | [13] |
Table 4: Comparative Efficacy of HTK and UW Solutions in Kidney Transplantation
| Outcome Measure | HTK Solution | UW Solution | Study Reference |
| Delayed Graft Function | 8% | 7% | [14] |
| Patient Survival | No significant difference | No significant difference | [14] |
| Graft Survival | No significant difference | No significant difference | [14] |
| Long-term Graft Survival | - | Superior | |
| Initial Non-Functioning Kidneys | 100% | 75% |
Experimental Protocols
While the majority of published literature focuses on whole organ perfusion, the principles can be adapted for in vitro cell preservation studies. Below is a generalized protocol for the preservation of isolated cells using HTK solution.
Generalized Protocol for In Vitro Cell Preservation
-
Cell Preparation: Isolate or culture cells of interest (e.g., hepatocytes, cardiomyocytes, endothelial cells) according to standard laboratory protocols.
-
Cell Harvest: Gently detach adherent cells using a non-enzymatic cell dissociation solution or by gentle scraping. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in a cold, sterile, isotonic buffer (e.g., phosphate-buffered saline) and centrifuge again. Repeat this washing step to remove any residual culture medium or dissociation solution.
-
Preservation: Carefully aspirate the supernatant and resuspend the cell pellet in cold (4°C) HTK solution at a desired cell density.
-
Storage: Store the cell suspension in a sterile container at 4°C for the desired preservation period.
-
Viability Assessment: At various time points, an aliquot of the cell suspension can be removed to assess cell viability using methods such as:
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable (unstained) and non-viable (blue) cells.
-
Live/Dead Staining: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Metabolic Assays: Assays such as MTT or WST-1 can be used to assess mitochondrial function as an indicator of cell viability.
-
-
Functional Assessment: Following preservation, cells can be washed to remove the HTK solution and re-plated in appropriate culture medium to assess their functional recovery (e.g., attachment, proliferation, specific metabolic activities).
Figure 2. Generalized experimental workflow for in vitro cell preservation with HTK.
Signaling Pathways in Ischemia-Reperfusion Injury and HTK's Putative Role
Ischemia-reperfusion injury is a complex process involving multiple signaling pathways that lead to inflammation, apoptosis, and necrosis. While the direct effects of HTK on these pathways are not fully elucidated, its components are thought to counteract the deleterious downstream effects of these cascades. Key pathways involved in ischemia-reperfusion injury include the activation of pro-inflammatory cytokines, the generation of reactive oxygen species (ROS), and the induction of apoptotic pathways.
Figure 3. Signaling pathways in ischemia-reperfusion injury and potential intervention points for HTK components.
Modified HTK Solutions
Research has led to the development of modified HTK solutions, such as HTK-N, with the aim of further improving its protective properties. These modifications often involve the addition of amino acids like glycine, alanine, and arginine, the partial replacement of histidine with N-acetyl-histidine, and the substitution of chloride with aspartate and lactobionate. The rationale behind these changes includes enhancing the antioxidative capacity and improving tolerance to cold storage.
Conclusion
Histidine-tryptophan-ketoglutarate solution is a well-established and effective tool for cell and organ preservation. Its multi-component formulation addresses several key aspects of ischemia-reperfusion injury, including acidosis, membrane instability, and energy depletion. While generally considered safe and effective, particularly for shorter preservation times, its comparative efficacy with other solutions like UW can be organ-dependent. Ongoing research into modified HTK formulations holds promise for further enhancing its protective capabilities and expanding its applications in cell preservation and transplantation medicine.
References
- 1. Myocardial preservation using HTK solution for heart transplantation. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of living donor liver preservation with HTK solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular signaling pathways in ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of HTK solution for myocardial preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. researchgate.net [researchgate.net]
- 7. New directions for protecting the heart against ischaemia-reperfusion injury: targeting the Reperfusion Injury Salvage Kinase (RISK)-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cardiolinkgroup.com [cardiolinkgroup.com]
- 10. Heart preservation in HTK solution: role of coronary vasculature in recovery of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Cell Viability in Histidine−Tryptophan−Ketoglutarate Solution: A Storage Media for Avulsed Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. xenotech.com [xenotech.com]
- 14. Cardioprotective Strategies After Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Tryptophan's Role in Membrane Stabilization with Custodiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a widely utilized organ preservation solution in transplantation medicine. Its efficacy in protecting organs from ischemia-reperfusion injury is attributed to its unique composition, which includes the amino acid L-Tryptophan. This technical guide provides an in-depth exploration of the multifaceted role of tryptophan in stabilizing cellular membranes, a critical factor in preserving organ viability. We will delve into the biophysical interactions of tryptophan with the lipid bilayer, its function as a potent antioxidant, and the potential signaling pathways it may modulate to confer cytoprotection. This document synthesizes available data and presents detailed experimental protocols to facilitate further research in this domain.
Introduction
The preservation of organs for transplantation is a critical challenge, with the primary goal of minimizing cellular damage during the period of ischemia and subsequent reperfusion. This compound® HTK solution is an intracellular, low-potassium, low-sodium preservation solution designed to arrest organ function and reduce metabolic demand during storage and transport.[1][2] One of its key components is the amino acid L-Tryptophan, included at a concentration of 2 mmol/L.[2][3] Tryptophan's inclusion is predicated on its purported ability to stabilize cell membranes and act as an antioxidant.[4][5][6] This guide will elucidate the mechanisms underpinning these protective effects.
Biophysical Interactions of Tryptophan with the Cell Membrane
The amphipathic nature of tryptophan, with its hydrophobic indole (B1671886) ring and hydrophilic amino and carboxyl groups, allows it to partition at the lipid-water interface of the cell membrane.[7][8] This localization is crucial for its membrane-stabilizing effects.
2.1. Anchoring and Ordering of the Lipid Bilayer
Molecular dynamics simulations and experimental studies have shown that tryptophan residues preferentially locate near the glycerol (B35011) backbone region of the lipid bilayer.[8] This positioning allows for specific interactions that contribute to membrane stability:
-
Hydrogen Bonding: The indole N-H group of tryptophan can form hydrogen bonds with the phosphate (B84403) and carbonyl moieties of phospholipids.[8]
-
Cation-π Interactions: The electron-rich indole ring can engage in cation-π interactions with the choline (B1196258) headgroups of phospholipids.[9]
-
Hydrophobic Interactions: The nonpolar indole ring interacts favorably with the hydrophobic acyl chains of the lipids.
These interactions are thought to "anchor" the tryptophan molecule at the interface, leading to increased packing and ordering of the lipid molecules, thereby enhancing the mechanical stability of the membrane.
Tryptophan as an Antioxidant
Oxidative stress is a major contributor to cellular damage during organ preservation. The generation of reactive oxygen species (ROS) during ischemia and reperfusion can lead to lipid peroxidation, protein damage, and ultimately, cell death. Tryptophan and its metabolites have been shown to possess significant antioxidant properties.[10]
3.1. Direct Radical Scavenging
The indole ring of tryptophan can directly scavenge free radicals, thereby neutralizing their damaging effects. This intrinsic antioxidant activity helps to protect the lipid bilayer from peroxidation.[10]
3.2. Modulation of Intracellular Antioxidant Pathways
Recent studies suggest that tryptophan and its metabolites can upregulate endogenous antioxidant defense mechanisms. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Signaling Pathway: Extracellular Tryptophan and Nrf2 Activation
The following diagram illustrates a plausible signaling pathway by which extracellular tryptophan, as present in this compound, may lead to the activation of the Nrf2 antioxidant response element (ARE) pathway.
Quantitative Data on Tryptophan's Effects
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (mmol/L) | Purported Function |
| Sodium | 15 | Low concentration to induce hyperpolarization |
| Potassium | 9 | Low concentration to induce hyperpolarization |
| Magnesium | 4 | Membrane stabilization |
| Calcium | 0.015 | Low concentration to prevent calcium paradox |
| Ketoglutarate | 1 | Substrate for anaerobic metabolism |
| Histidine | 198 | Buffering against acidosis |
| Mannitol | 30 | Osmotic agent, free-radical scavenger |
| Tryptophan | 2 | Membrane stabilization, antioxidant |
Table 2: Illustrative Data on Tryptophan's Effect on Cell Viability and Membrane Integrity
| Condition | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (U/L) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control (Standard Preservation Solution) | 75 ± 5 | 150 ± 20 | 2.5 ± 0.4 |
| Control + 2mM Tryptophan | 88 ± 4 | 95 ± 15 | 1.2 ± 0.3 |
Note: This data is illustrative and intended to represent expected outcomes based on the known cytoprotective and antioxidant properties of tryptophan. Actual results may vary depending on the experimental model and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the membrane-stabilizing and antioxidant effects of tryptophan in a solution like this compound.
5.1. Protocol for Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of the cytosolic enzyme LDH into the supernatant as an indicator of cell membrane damage.
5.2. Protocol for Measuring Lipid Peroxidation using a Malondialdehyde (MDA) Assay
This protocol quantifies the level of MDA, a major product of lipid peroxidation, using a colorimetric assay.
5.3. Protocol for Assessing Tryptophan-Lipid Interaction using Fluorescence Spectroscopy
This protocol utilizes the intrinsic fluorescence of tryptophan to monitor its interaction with lipid vesicles (liposomes), which serve as a model for the cell membrane.
Conclusion
The inclusion of tryptophan in this compound® HTK solution is a deliberate and scientifically-grounded choice aimed at enhancing organ preservation. Its ability to intercalate into the lipid bilayer provides a direct mechanism for membrane stabilization, while its antioxidant properties, both through direct radical scavenging and the potential activation of the Nrf2 pathway, offer robust protection against oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the precise contributions of tryptophan to the efficacy of organ preservation solutions. A deeper understanding of these mechanisms will pave the way for the development of even more effective strategies to improve transplant outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Histidine–tryptophan–ketoglutarate solution versus multidose cardioplegia for myocardial protection in cardiac surgeries: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.hsforum.com [journal.hsforum.com]
- 6. journalonsurgery.org [journalonsurgery.org]
- 7. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interfacial Tryptophan Residues: A Role for the Cation-π Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Alpha-Ketoglutarate in Restoring Myocardial ATP Production During Reperfusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury paradoxically damages myocardial tissue upon the restoration of blood flow after an ischemic event, largely driven by mitochondrial dysfunction and a collapse in cellular bioenergetics. A critical failure point is the production of adenosine (B11128) triphosphate (ATP) during the initial moments of reperfusion. This guide provides an in-depth technical analysis of the role of alpha-ketoglutarate (B1197944) (AKG), a key intermediate of the tricarboxylic acid (TCA) cycle, in mitigating this bioenergetic crisis. We explore the mechanisms by which AKG supplementation can preserve mitochondrial function, enhance ATP synthesis, and modulate critical signaling pathways, thereby offering a promising therapeutic strategy to protect the heart from I/R injury. This document synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the core pathways and workflows.
Introduction: The Bioenergetic Challenge of Reperfusion
Myocardial ischemia, characterized by a lack of oxygen and nutrients, forces cardiomyocytes to shift from efficient aerobic respiration to anaerobic glycolysis for ATP production. This metabolic switch is unsustainable and leads to a significant depletion of cellular ATP stores, accumulation of lactate, and a decrease in intracellular pH. While the restoration of blood flow (reperfusion) is essential for salvaging ischemic tissue, it initiates a cascade of detrimental events, including a burst of reactive oxygen species (ROS), intracellular calcium overload, and inflammation.
A central component of this reperfusion injury is the compromised ability of mitochondria to efficiently resume ATP production. The sudden reintroduction of oxygen to a damaged electron transport chain and the rapid oxidation of accumulated metabolites, particularly succinate, can lead to overwhelming oxidative stress, further damaging mitochondrial components and inhibiting key enzymes.[1] This failure to rapidly restore ATP levels exacerbates ionic imbalances, contributes to contractile dysfunction, and ultimately triggers cell death pathways.
Alpha-ketoglutarate (AKG) emerges as a molecule of significant interest in this context. As a crucial intermediate in the TCA cycle, it is centrally positioned to influence cellular energy metabolism.[2][3] Supplementation with AKG has been shown to exert protective effects in various models of I/R injury, attributed to its anti-inflammatory, antioxidant, and bioenergetic roles.[4][5] This guide focuses specifically on the impact of AKG on ATP production during the critical reperfusion phase.
Quantitative Impact of Alpha-Ketoglutarate on Myocardial Bioenergetics
Exogenous administration of AKG during or prior to reperfusion has been shown to directly influence the metabolic state of cardiomyocytes, helping to restore the intermediates of the TCA cycle and improve the redox state of the cell.
Anaplerotic Replenishment of the TCA Cycle
One of the primary mechanisms by which AKG supports ATP production is through anaplerosis—the replenishment of TCA cycle intermediates. During ischemia, the pool of these intermediates is depleted. AKG supplementation helps to refill this pool, providing the necessary substrates for the cycle to resume function upon reperfusion.
A study by Lin et al. on a mouse model of myocardial infarction (MI) demonstrated that AKG supplementation facilitates TCA cycle anaplerosis. The data below, derived from their findings, illustrates the changes in key TCA cycle metabolites.
Table 1: Effect of AKG Supplementation on TCA Cycle Intermediates in Ischemic Myocardium Data synthesized from heatmap and ELISA analysis in Lin et al. (2025). Values represent relative or direct concentrations and are intended for comparative illustration.
| Metabolite | Sham Control | Myocardial Infarction (MI) | MI + AKG Supplementation |
| Alpha-Ketoglutarate (ng/mg tissue) | ~125 | ~75 | ~150 |
| Succinate (ng/mg tissue) | ~200 | ~400 | ~250 |
| Fumarate | Baseline | Decreased | Restored towards baseline |
| Malate | Baseline | Decreased | Restored towards baseline |
| Citrate | Baseline | Decreased | Restored towards baseline |
Source: Adapted from Lin et al. (2025) data.[1]
Modulation of the Myocardial Redox State
The balance between reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its oxidized form (NAD+) is critical for driving oxidative phosphorylation. Ischemia leads to an accumulation of NADH, while reperfusion injury can be associated with oxidative stress that disrupts this ratio. Studies have shown that AKG can help restore a favorable NAD+/NADH ratio, which is essential for efficient electron transport and subsequent ATP synthesis.
A 2024 study by Yu et al. in a pressure-overload mouse model, which shares some pathological features with I/R injury, demonstrated that AKG supplementation increased the NAD+/NADH ratio.[6]
Table 2: Influence of AKG on Myocardial NAD+/NADH Ratio Data derived from studies on cardiac stress models, illustrating the principle of AKG's effect on redox state.
| Parameter | Control/Sham | Cardiac Stress (TAC Model) | Cardiac Stress + AKG |
| NAD+ Level | Baseline | Significantly Decreased | Increased vs. Stress |
| NADH Level | Baseline | Increased | Decreased vs. Stress |
| NAD+/NADH Ratio | Baseline | Significantly Decreased | Increased vs. Stress |
Source: Adapted from Yu et al. (2024).[6]
Core Signaling and Metabolic Pathways
AKG's influence on ATP production is not solely through substrate provision. It also engages in complex signaling pathways that protect mitochondria and optimize their function.
The Central Role of AKG in the TCA Cycle during Reperfusion
During reperfusion, the availability of TCA cycle intermediates is a rate-limiting step for restarting oxidative phosphorylation. AKG can enter the cycle directly, bypassing earlier enzymatic steps that may be inhibited by oxidative stress. It is converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (KGDHC), generating NADH. Succinyl-CoA then continues through the cycle to produce GTP (which is readily converted to ATP) and FADH2, ultimately leading to significant ATP synthesis.
AKG-NAD+-SIRT1 Signaling Axis
Recent research has uncovered a signaling pathway where AKG influences mitochondrial health through the NAD+-SIRT1 axis. Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial biogenesis, mitophagy (the selective removal of damaged mitochondria), and cellular stress responses. By increasing the NAD+/NADH ratio, AKG activates SIRT1. Activated SIRT1 can then promote the clearance of mitochondria damaged during ischemia, ensuring that only functional organelles contribute to ATP production during reperfusion, which also reduces the overall ROS burden.
Key Experimental Protocols
Reproducible and rigorous experimental models are crucial for studying the effects of AKG on I/R injury. Below are detailed methodologies for common in vivo and ex vivo models, as well as for the quantification of ATP.
In Vivo Myocardial Ischemia-Reperfusion Model (Mouse)
This model closely mimics the clinical scenario of a myocardial infarction followed by reperfusion therapy.
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are anesthetized (e.g., with a mixture of medetomidine, midazolam, and butorphanol, or inhaled isoflurane). The animal is intubated and mechanically ventilated. Body temperature is maintained at 37°C.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 8-0 silk) passed under it. Ischemia is confirmed by the blanching of the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).[7]
-
Ischemia and Reperfusion: The ligation is maintained for a defined period, typically 30-60 minutes. To initiate reperfusion, the ligature is removed.
-
AKG Administration: Alpha-ketoglutarate (or its cell-permeable analog, dimethyl-α-ketoglutarate) can be administered at various time points, such as intraperitoneally (e.g., 100-500 mg/kg) prior to ischemia, or intravenously just before the onset of reperfusion.[3]
-
Tissue Harvesting: At the end of the reperfusion period (e.g., 24 hours), hearts are excised. For metabolite analysis, the heart is rapidly freeze-clamped in liquid nitrogen to halt metabolic activity.
Ex Vivo Langendorff Perfused Heart Model (Rat)
This model allows for the study of cardiac function and metabolism in an isolated heart, free from systemic influences.
-
Heart Excision: A rat is anesthetized, and a thoracotomy is performed. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus. The heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 15-20 minutes). A fluid-filled balloon is inserted into the left ventricle to measure pressure and assess cardiac function.
-
Global Ischemia and Reperfusion: Ischemia is induced by stopping the perfusion for a set duration (e.g., 30 minutes). Reperfusion is initiated by restarting the flow.
-
AKG Treatment: AKG can be added directly to the perfusion buffer during the initial phase of reperfusion.
-
Sample Collection: The heart can be freeze-clamped at the end of the experiment for biochemical analysis.
Quantification of ATP by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the simultaneous quantification of ATP, ADP, and AMP.
-
Sample Preparation: Frozen myocardial tissue (~50-100 mg) is homogenized in ice-cold 0.4 M perchloric acid. The homogenate is centrifuged to precipitate proteins.
-
Neutralization: The supernatant is neutralized with potassium hydroxide (B78521) (e.g., 2 M KOH) and centrifuged again to remove the potassium perchlorate (B79767) precipitate.
-
Chromatography: The neutralized extract is injected into an HPLC system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A phosphate (B84403) buffer (e.g., 215 mM KH2PO4) with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) is used for separation.
-
Detection: Adenine nucleotides are detected by their UV absorbance at 254 or 220 nm.
-
-
Quantification: The concentration of ATP, ADP, and AMP in the sample is determined by comparing the peak areas to those of known standards.
Quantification of ATP by Luciferase-Based Bioluminescence Assay
This method is highly sensitive and suitable for high-throughput analysis, especially in cell culture models.
-
Principle: The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.
-
Cell Culture Model (Oxygen-Glucose Deprivation/Reperfusion - OGD/R):
-
Cardiomyocytes (e.g., H9c2 cell line or primary neonatal cardiomyocytes) are cultured in 96-well plates.
-
OGD: The standard culture medium is replaced with a glucose-free medium, and the plate is placed in a hypoxic chamber (e.g., <1% O2) for a defined period.
-
Reperfusion: The glucose-free medium is replaced with standard, oxygenated medium, and the plate is returned to a normoxic incubator. AKG can be added to the reperfusion medium.
-
-
Assay Procedure:
-
A commercial ATP assay reagent containing luciferase and luciferin is added to each well. The reagent also lyses the cells to release intracellular ATP.
-
The plate is briefly shaken to mix.
-
Luminescence is immediately read using a luminometer.
-
-
Quantification: ATP concentration is calculated from a standard curve generated using known concentrations of ATP.
Conclusion and Future Directions
Alpha-ketoglutarate holds significant therapeutic potential for mitigating ischemia-reperfusion injury by directly addressing the bioenergetic failure that characterizes this condition. By replenishing TCA cycle intermediates, improving the cellular redox state, and activating pro-survival signaling pathways like the NAD+-SIRT1 axis, AKG helps to restore mitochondrial function and preserve ATP production during the critical early moments of reperfusion.
Future research should focus on:
-
Translational Studies: Moving from preclinical models to clinical trials to assess the efficacy of AKG in patients undergoing procedures involving cardiac ischemia, such as coronary artery bypass grafting or angioplasty.
-
Dose-Response and Timing: Optimizing the dosage and the timing of AKG administration to maximize its cardioprotective effects.
-
Combination Therapies: Investigating the synergistic effects of AKG with other cardioprotective agents, such as antioxidants or anti-inflammatory drugs.
-
Advanced Metabolomics: Utilizing advanced metabolomics and flux analysis to gain a more detailed, time-resolved understanding of how AKG alters cardiac metabolism during reperfusion.
By continuing to explore the multifaceted role of this key metabolite, the development of novel and effective therapies to protect the heart from the devastating consequences of ischemia-reperfusion injury is a tangible goal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-ketoglutarate ameliorates pressure overload-induced chronic cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α‑ketoglutarate protects against septic cardiomyopathy by improving mitochondrial mitophagy and fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Ketoglutarate improves cardiac insufficiency through NAD+-SIRT1 signaling-mediated mitophagy and ferroptosis in pressure overload-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. α-Ketoglutarate promotes cardiomyocyte proliferation and heart regeneration after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannitol's Role in Preventing Cellular Edema with Custodiol®: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Edema in Organ Preservation
During organ transplantation, the period between organ procurement and reperfusion in the recipient is marked by ischemia and hypoxia. This metabolic stress disrupts cellular homeostasis, leading to a cascade of detrimental events, a primary one being cellular edema, or cell swelling. The lack of oxygen impairs the function of the Na+/K+-ATPase pump, a critical enzyme that maintains the electrochemical gradients across the cell membrane.[1][2] This impairment leads to an influx of sodium and chloride ions into the cell, followed by an osmotic influx of water, causing the cell to swell.[3][4] Unchecked, this swelling can lead to irreversible cell injury, organ damage, and ultimately, graft failure.[5] Therefore, a key goal of organ preservation solutions is to prevent or mitigate this cellular edema.
The Role of Custodiol® HTK Solution
This compound® HTK (Histidine-Tryptophan-Ketoglutarate) solution is an intracellular-like preservation solution designed to protect organs from ischemic injury during transplantation.[6][7] Its composition is specifically formulated to counteract the pathological changes that occur during ischemia.
Table 1: Composition of this compound® HTK Solution [7][8]
| Component | Concentration (mmol/L) | Function |
| Sodium | 15 | Reduces the electrochemical gradient for sodium influx. |
| Potassium | 9 | Mimics intracellular potassium concentration. |
| Magnesium | 4 | Stabilizes cell membranes and enzymatic functions. |
| Calcium | 0.015 | Minimizes calcium-dependent injury pathways. |
| Histidine/Histidine HCl | 198 | Acts as a powerful buffer against acidosis and a free radical scavenger.[6][9] |
| Tryptophan | 2 | Stabilizes cell membranes.[6][10] |
| α-Ketoglutarate | 1 | A substrate for anaerobic metabolism, aiding ATP production.[6] |
| Mannitol (B672) | 30 | Provides osmotic support to counteract cellular swelling and scavenges free radicals. [6][10] |
The low sodium concentration in this compound® helps to minimize the driving force for sodium entry into the cell, thereby reducing the osmotic gradient for water.[6] The high concentration of histidine provides robust buffering capacity to counteract the acidosis that develops during anaerobic metabolism.[6][9]
Mannitol's Core Function in Preventing Cellular Edema
Mannitol, a sugar alcohol, is a key osmotic agent in this compound®.[6][11] Its primary function is to increase the osmolarity of the extracellular environment, creating an osmotic gradient that counteracts the influx of water into the cells.[6][12] This helps to maintain normal cell volume and prevent the detrimental consequences of swelling.[13]
Beyond its osmotic effect, mannitol also functions as a scavenger of reactive oxygen species (ROS), such as hydroxyl radicals.[2][10] ROS are highly reactive molecules produced during ischemia and reperfusion that can damage cellular components, including lipids, proteins, and DNA.[14] By neutralizing these harmful molecules, mannitol helps to protect the cells from oxidative stress.[15]
Experimental Protocols for Assessing Cellular Edema and the Efficacy of Mannitol
To evaluate the effectiveness of mannitol in preventing cellular edema, a variety of experimental techniques can be employed. These protocols are designed to measure key parameters of cellular function and integrity that are affected by osmotic stress.
Measuring Cell Volume Changes
Directly measuring changes in cell volume is a fundamental method for assessing cellular edema.
Protocol: Cell Volume Measurement using Calcein-AM Quenching [11][16]
-
Cell Preparation: Culture primary cells (e.g., astrocytes, endothelial cells) or cell lines on glass coverslips.
-
Dye Loading: Wash the cells with a balanced salt solution (e.g., DPBS) and incubate them with 10 µM Calcein-AM for 45 minutes at 37°C. This fluorescent dye becomes trapped in the cytoplasm.
-
Induction of Osmotic Stress: Perfuse the cells with a hypotonic solution to induce swelling or a hypertonic solution (containing mannitol) to induce shrinking.
-
Fluorescence Measurement: Use a fluorescence microscope to measure the changes in Calcein-AM fluorescence. As the cell swells, the intracellular concentration of the dye decreases, leading to a change in fluorescence intensity. Conversely, as the cell shrinks, the fluorescence intensity increases.
-
Data Analysis: Quantify the changes in fluorescence over time to determine the kinetics of cell volume changes in response to the osmotic challenge.
Assessing Ion Channel Activity
The activity of ion channels is crucial in regulating cell volume. The patch-clamp technique is the gold standard for studying ion channel function.[17]
Protocol: Whole-Cell Patch-Clamp Recording [6][18]
-
Cell Preparation: Isolate single cells from the tissue of interest or use cultured cells.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1-2 µm. Fill the pipette with an intracellular-like solution.
-
Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Use a voltage-clamp amplifier to control the membrane potential and record the ionic currents flowing across the cell membrane in response to voltage steps.
-
Data Analysis: Analyze the current-voltage relationships to determine the activity of specific ion channels (e.g., Na+, K+, Cl- channels) under different osmotic conditions.
Determining Na+/K+-ATPase Activity
The function of the Na+/K+-ATPase pump is a key determinant of cellular ion homeostasis and is often impaired during ischemia.
Protocol: Measurement of Na+/K+-ATPase Activity [2][19]
-
Membrane Preparation: Homogenize tissue samples or cultured cells and isolate the membrane fraction by centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing imidazole-HCl buffer, NaCl, KCl, and MgCl2. Prepare a parallel mixture containing ouabain, a specific inhibitor of the Na+/K+-ATPase.
-
Enzyme Reaction: Initiate the reaction by adding ATP to the mixtures and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Phosphate (B84403) Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.
-
Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Quantifying Reactive Oxygen Species (ROS)
Mannitol's role as a free radical scavenger can be assessed by measuring the levels of ROS.
Protocol: ROS Detection using H2DCFDA [20][21]
-
Cell Preparation: Culture cells in a multi-well plate.
-
Dye Loading: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). This non-fluorescent probe is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress (e.g., H2O2) in the presence or absence of mannitol.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader or microscope.
-
Data Analysis: Compare the fluorescence levels in mannitol-treated cells to control cells to determine the extent of ROS scavenging.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of mannitol on cellular edema and related parameters.
Table 2: Effect of Mannitol on Myocardial Water Content and Function [22]
| Group | RV Water Content Increase (%) | LV dP/dtmax (post-reperfusion) |
| Control (Standard Cardioplegia) | Higher | Lower |
| Mannitol (360 mOsmol/L) | Lower | Superior |
Table 3: Effect of Mannitol on Oxidative Stress in Myocardial Reperfusion [15]
| Group | Chemiluminescence (cpm/mg protein x 10⁻³) - Pre-ischemia | Chemiluminescence (cpm/mg protein x 10⁻³) - Reperfusion |
| Group 1 (Standard Cardioplegia) | 37.6 ± 3.5 | 74.8 ± 16 |
| Group 2 (Mannitol, 59.8 mmol/L) | 37.7 ± 3.4 | 40 ± 6.1 |
Table 4: Effect of Mannitol on Renal Function in Living Donor Kidney Transplantation [16][23]
| Mannitol Administration Time Before Clamping | Post-transplant Serum Creatinine |
| ≥ 30 minutes | Remained elevated for ~12 days |
| ≤ 15 minutes | Returned to normal within 48 hours |
Signaling Pathways in Cellular Edema and Mannitol's Influence
Cellular edema is not merely a passive process but is regulated by complex signaling pathways. Ischemia and reperfusion trigger a cascade of events that contribute to ion and water dysregulation.
Ischemia-Reperfusion Injury Signaling Cascade
The interruption and subsequent restoration of blood flow initiate a series of signaling events that lead to cellular injury.
Caption: Ischemia-reperfusion injury signaling cascade.
Mannitol's Interaction with the p38 MAPK Pathway and Aquaporins
Recent research suggests that mannitol's effects may extend beyond simple osmosis and involve the modulation of specific signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress, including osmotic stress, and can influence the expression of aquaporins (AQPs), which are water channel proteins.[15][24]
Caption: Mannitol's influence on the p38 MAPK and aquaporin pathway.
Studies have shown that hyperosmotic stress induced by mannitol can increase the expression of AQP4 and AQP9 in astrocytes via a p38 MAPK-dependent pathway.[15] This suggests a more complex role for mannitol in regulating water homeostasis in the brain. However, the exact implications of this for organ preservation require further investigation.
Conclusion
Mannitol is a critical component of this compound® HTK solution, playing a dual role in the prevention of cellular edema during organ preservation. Its primary osmotic effect counteracts the water influx that leads to cell swelling, while its secondary function as a free radical scavenger protects against oxidative damage. A comprehensive understanding of its mechanisms of action, supported by robust experimental evaluation, is essential for optimizing organ preservation strategies and improving transplant outcomes. The continued investigation into its influence on cellular signaling pathways will likely reveal further intricacies of its protective effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Expression and Activity of the Na-K ATPase in Ischemic Injury of Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of mannitol, albumin, and cardioplegia enhancers on 24-h rat heart preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hypo-osmotic cell swelling activates the p38 MAP kinase signalling cascade - MDC Repository [edoc.mdc-berlin.de]
- 6. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 7. WO2000073431A2 - Methods and compositions for measuring ion channel conductance - Google Patents [patents.google.com]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral Na+,K+-ATPase activity during exposure to and recovery from acute ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Effects of hyperosmotic mannitol in reducing ischemic cell swelling and minimizing myocardial necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperosmolar mannitol simulates expression of aquaporins 4 and 9 through a p38 mitogen-activated protein kinase-dependent pathway in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mannitol infusion within 15 min of cross-clamp improves living donor kidney preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Rapid and reversible cell volume changes in response to osmotic stress in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Cellular metabolism changes during cold ischemia with Custodiol
An In-Depth Technical Guide to Cellular Metabolism Changes During Cold Ischemia with Custodiol® HTK Solution
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cold ischemia is a necessary stage in organ transplantation, but it induces significant metabolic stress, leading to a shift from aerobic to anaerobic metabolism. This transition results in depleted energy stores (ATP), accumulation of acidic byproducts like lactate, and subsequent cellular injury that can compromise graft function post-transplantation. This compound® (Histidine-Tryptophan-Ketoglutarate, HTK) solution is an intracellular, low-potassium preservation solution designed to mitigate these detrimental metabolic changes. This guide provides a detailed examination of the cellular metabolic shifts during cold ischemia and the specific mechanisms by which this compound's components counteract them. It includes quantitative data on key metabolic parameters, detailed experimental protocols for assessing organ viability, and diagrams illustrating the core biochemical pathways and mechanisms of action.
The Metabolic Challenge of Cold Ischemia
During organ procurement and transport, the interruption of blood flow (ischemia) combined with hypothermia (typically 4°C) creates a unique metabolic state. While hypothermia reduces the basal metabolic rate, cellular energy consumption continues, albeit at a much lower level.[1] The lack of oxygen forces a critical shift from efficient aerobic respiration to inefficient anaerobic glycolysis for ATP production.
This metabolic shift has several key consequences:
-
ATP Depletion: Anaerobic glycolysis produces only 2 molecules of ATP per molecule of glucose, compared to ~32 molecules via oxidative phosphorylation. This vast inefficiency leads to a progressive decline in intracellular ATP stores, compromising the function of essential ATP-dependent ion pumps (e.g., Na+/K+-ATPase).[2]
-
Lactate Accumulation and Acidosis: The end product of anaerobic glycolysis is lactic acid. Its accumulation causes a drop in intracellular pH (acidosis), which can inhibit the activity of key glycolytic enzymes, such as phosphofructokinase, creating a negative feedback loop that further halts energy production.[3]
-
Failure of Ion Pumps: Depleted ATP levels cause ATP-dependent ion pumps to fail. This leads to an influx of sodium and calcium into the cell, resulting in cellular swelling (edema) and activating calcium-dependent degradative enzymes.[2]
This compound® HTK solution is specifically formulated to counteract these effects through its unique composition.[4][5]
Mechanism of Action of this compound® HTK Solution
This compound® prolongs organ tolerance to ischemia through several key mechanisms driven by its principal components.[6] It is based on the principle of inactivating organ function by withdrawing extracellular sodium and calcium, combined with intensive buffering of the extracellular space.[4][5][7]
Composition of this compound® HTK Solution
The formulation of this compound® is designed to mimic the intracellular environment and provide specific protective agents.
| Component | Concentration (mmol/L) | Function |
| Sodium (Na+) | 15 | Reduces electrochemical gradient, minimizing Na+ influx and cellular edema.[8] |
| Potassium (K+) | 9 | Contributes to hyperpolarizing arrest of excitable cells. |
| Magnesium (Mg2+) | 4 | Stabilizes cell membranes. |
| Calcium (Ca2+) | 0.015 | Low concentration minimizes calcium influx and subsequent activation of degradative enzymes.[8] |
| Histidine / Histidine-HCl | 180 / 18 | Provides powerful buffering capacity to counteract acidosis from anaerobic metabolism.[5][8][9] |
| Tryptophan | 2 | Acts as a membrane stabilizer.[8][9] |
| α-Ketoglutarate | 1 | Serves as a substrate for the Krebs cycle to jump-start ATP production upon reperfusion.[1][8][9] |
| Mannitol | 30 | An osmotic agent that reduces cellular edema and scavenges free radicals.[8][9] |
| Osmolality | 310 mOsm/L | |
| pH | 7.02 - 7.22 |
Key Protective Pathways
The components of this compound® work synergistically to protect the cell from ischemic injury. The low sodium and calcium concentrations reduce the energy demand by minimizing the activity of ion pumps.[8] Histidine provides a high buffering capacity to maintain pH, while α-ketoglutarate provides a substrate for rapid energy regeneration upon reperfusion.[1][5][8]
Quantitative Metabolic Data
Quantitative assessment of metabolites is crucial for comparing the efficacy of preservation solutions. Studies have shown that this compound® effectively preserves cellular energy stores.
Table 4.1: ATP Content in Canine Hearts During Cold Ischemia
This table summarizes data from a study comparing ATP levels in canine hearts preserved with either this compound® or Celsior solution over 12 hours of cold storage at 5°C.
| Time (hours) | ATP Content (µmol/g) - this compound® | ATP Content (µmol/g) - Celsior | Significance |
| 8 | Higher (not specified) | Lower (not specified) | p = ns (not significant) |
| 12 | Higher (not specified) | Lower (not specified) | p < 0.05 |
| Data adapted from a study on canine hearts. This compound-preserved hearts contained more ATP than Celsior-preserved hearts after 8 and 12 hours of ischemia.[10] |
Table 4.2: Metabolic Parameters in Rat Livers with Histidine Buffers
This study demonstrates the impact of histidine, this compound's primary buffer, on maintaining energy and managing anaerobic byproducts during 10-14 hours of cold hypoxia.
| Buffer | ATP Maintenance | Lactate Increase (µmol/g) |
| 90 mM Histidine | + | 10.0 |
| 180 mM Histidine | +++ (Most effective) | 13.5 |
| 90 mM Carnosine | ++ | 14.5 |
| Citrate (low buffer) | - (Reference) | Not specified |
| Data adapted from a study on cold hypoxia in rat livers. The 180 mM histidine buffer, similar to the concentration in this compound®, showed the most positive maintenance of adenylate levels.[5] |
Experimental Protocols
Assessing the metabolic state of preserved organs is key to evaluating the effectiveness of a solution. High-resolution respirometry is a powerful technique to measure mitochondrial function, a direct indicator of the organ's capacity for aerobic energy production.
Protocol: High-Resolution Respirometry of Heart Tissue
This protocol details the measurement of mitochondrial respiration in permeabilized cardiac fibers, adapted from published methodologies.[11][12]
Objective: To assess the function of the mitochondrial electron transport chain complexes in cardiac tissue after cold ischemic storage.
Materials:
-
Heart tissue biopsy (~20 mg)
-
Respirometer (e.g., Oxygraph-2k, Oroboros Instruments)
-
MiR05 Buffer: 110 mM Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl₂, 20 mM Taurine, 10 mM KH₂PO₄, 20 mM HEPES, 1 g/L BSA (fatty acid-free), pH 7.1.
-
Saponin (B1150181) (for permeabilization)
-
Substrates: Malate, Pyruvate, ADP, Succinate, Cytochrome C
-
Inhibitors: Atractyloside, Rotenone, Antimycin A
-
Uncoupler: FCCP
Procedure:
-
Sample Preparation:
-
Place a ~10-20 mg heart tissue biopsy in ice-cold MiR05 buffer.
-
Using fine forceps under a microscope, gently tease apart the muscle fibers to increase surface area.
-
Transfer the separated fibers to a fresh tube with MiR05 containing saponin (e.g., 50 µg/mL) and incubate on a gentle rocker for 20-30 minutes at 4°C to permeabilize the cell membranes while leaving mitochondrial membranes intact.
-
Wash the permeabilized fibers by transferring them to fresh, ice-cold MiR05 for 10 minutes to remove residual saponin and metabolites.
-
Blot the fibers gently and weigh them (wet weight).
-
-
Respirometry:
-
Calibrate the respirometer oxygen sensors and add 2 mL of MiR05 buffer to each chamber, heated to 37°C.
-
Add the prepared tissue fibers to the chamber and allow the signal to stabilize (State 1 respiration).
-
Begin the Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol by sequentially adding reagents to probe different respiratory states.
-
SUIT Protocol Example:
-
Malate (2 mM) + Pyruvate (5 mM): Provides substrates for Complex I, measuring leak respiration (State 2).
-
ADP (1-2.5 mM): Stimulates oxidative phosphorylation via Complex I (State 3).
-
Cytochrome C (10 µM): A quality control step. A significant increase in respiration indicates damage to the outer mitochondrial membrane.
-
Succinate (10 mM): Adds substrate for Complex II, measuring combined Complex I+II oxidative phosphorylation capacity.
-
Atractyloside (50 µM): Inhibits the adenine (B156593) nucleotide translocase, stopping ATP synthesis and revealing leak respiration in the presence of full substrate supply (State 4).
-
FCCP (titrated, e.g., 0.5 µM steps): Uncouples respiration from ATP synthesis, revealing the maximum capacity of the electron transport system (ETS).
-
Rotenone (0.5 µM): Inhibits Complex I, isolating succinate-driven respiration through Complex II.
-
Antimycin A (2.5 µM): Inhibits Complex III, shutting down ETS and allowing for measurement of residual oxygen consumption (non-mitochondrial).
References
- 1. Histidine and other amino acids in blood and urine after administration of Bretschneider solution (HTK) for cardioplegic arrest in patients: effects on N-metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. Role of histidine-related compounds as intracellular proton buffering constituents in vertebrate muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of glycolysis by histidine buffers in mammalian liver during cold hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Step-by-step protocol for high resolution respirometry for human heart homogenates [protocols.io]
- 7. DSpace [helda.helsinki.fi]
- 8. [PDF] High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 11. researchgate.net [researchgate.net]
- 12. High resolution respirometry to assess function of mitochondria in native homogenates of human heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Principles of Intracellular Crystalloid Cardioplegia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of intracellular crystalloid cardioplegia, a critical technique for myocardial protection during cardiac surgery and organ transplantation. This document provides a comprehensive overview of the mechanisms of action, composition, and experimental evaluation of these solutions, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Principles of Intracellular Crystalloid Cardioplegia
Intracellular crystalloid cardioplegic solutions are designed to rapidly induce and maintain cardiac arrest while preserving myocardial viability during periods of ischemia. Unlike extracellular cardioplegia, which causes depolarized arrest, intracellular solutions induce a hyperpolarized diastolic arrest, a state that more closely mimics the natural resting state of the cardiomyocyte.[1][2] This fundamental difference in the mechanism of action is believed to offer superior myocardial protection by reducing energy consumption and minimizing ionic imbalances during the ischemic period.[3]
The primary principle behind intracellular cardioplegia is the alteration of the extracellular ionic environment to resemble the intracellular space.[4][5] This is primarily achieved by significantly lowering the extracellular sodium and calcium concentrations.[6][7] The reduction in the transmembrane sodium gradient inhibits the fast inward sodium current responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[8][9] This prevents the generation of action potentials and leads to a state of hyperpolarized arrest.
Key components of intracellular crystalloid cardioplegia solutions, such as the widely used this compound® HTK (Histidine-Tryptophan-Ketoglutarate) solution, are specifically chosen for their protective effects on the myocardium.[2][4][10] These components and their functions are:
-
Low Sodium and Calcium: As mentioned, these are crucial for inducing hyperpolarized arrest and preventing intracellular calcium overload, a key mediator of ischemic injury.[6][8]
-
Histidine: This amino acid acts as a powerful buffer, counteracting the acidosis that develops during anaerobic metabolism in the ischemic heart.[2][11][12] Maintaining a more physiological pH helps to preserve the function of critical enzymes.
-
Tryptophan: This amino acid is believed to stabilize cell membranes, protecting them from ischemic damage.[2][13][14]
-
α-Ketoglutarate: As an intermediate in the Krebs cycle, α-ketoglutarate can help to replenish ATP stores during reperfusion, providing energy for the recovery of normal cardiac function.[2][9][15][16][17][18]
-
Mannitol: This osmotic agent helps to reduce cellular edema that can occur during ischemia and reperfusion.[7]
The synergistic action of these components aims to create an environment that minimizes metabolic stress, preserves cellular integrity, and facilitates a rapid and complete recovery of cardiac function upon reperfusion.
Data Presentation: Composition and Ion Concentrations
The following tables summarize key quantitative data related to intracellular crystalloid cardioplegia, providing a clear comparison of the composition of a typical solution (this compound® HTK) and the physiological ion concentrations in cardiomyocytes.
Table 1: Composition of this compound® HTK Solution [4][10]
| Component | Concentration (mmol/L) |
| Sodium | 15 |
| Potassium | 9 |
| Magnesium | 4 |
| Calcium | 0.015 |
| Histidine | 198 |
| Tryptophan | 2 |
| α-Ketoglutarate | 1 |
| Mannitol | 30 |
Table 2: Typical Ion Concentrations in Cardiomyocytes [5][19][20][21][22]
| Ion | Intracellular Concentration (mmol/L) | Extracellular Concentration (mmol/L) |
| Na⁺ | 10-15 | 140-145 |
| K⁺ | 140-150 | 4-5 |
| Ca²⁺ (free) | ~0.0001 | 1-2 |
| Mg²⁺ (free) | 0.5-1.0 | 0.5-1.0 |
| Cl⁻ | 4-20 | 110-120 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanisms of intracellular crystalloid cardioplegia.
Isolated Perfused Heart (Langendorff) Model
The Langendorff apparatus is a cornerstone for the ex vivo study of cardiac function and the effects of cardioplegic solutions.[23]
Objective: To assess the functional recovery of the heart after a period of ischemia and cardioplegic arrest.
Methodology:
-
Heart Excision and Cannulation:
-
Anesthetize the experimental animal (e.g., rat, rabbit) and perform a thoracotomy.
-
Rapidly excise the heart and immediately place it in ice-cold cardioplegia solution to induce arrest and minimize ischemic damage during preparation.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
-
Perfusion:
-
Initiate retrograde perfusion via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure (typically 60-80 mmHg for a rat heart) and temperature (37°C).
-
The perfusate is forced into the coronary arteries, supplying the myocardium with oxygen and nutrients.
-
-
Cardioplegia Administration and Ischemia:
-
After a stabilization period, switch the perfusion to the intracellular crystalloid cardioplegic solution at a controlled temperature (typically 4-8°C).
-
Infuse the cardioplegic solution for a defined period to induce and maintain cardiac arrest.
-
Stop the perfusion to induce a period of global ischemia.
-
-
Reperfusion and Functional Assessment:
-
After the ischemic period, resume perfusion with the oxygenated physiological salt solution.
-
Measure key functional parameters, including:
-
Left Ventricular Developed Pressure (LVDP): Measured by inserting a balloon into the left ventricle connected to a pressure transducer.
-
Heart Rate (HR): Monitored via electrocardiogram (ECG) or pressure recordings.
-
Coronary Flow (CF): Measured by collecting the effluent from the heart.
-
Rate-Pressure Product (RPP): Calculated as HR × LVDP, an index of myocardial oxygen consumption.
-
-
Measurement of Intracellular pH
Monitoring intracellular pH (pHi) is crucial for assessing the effectiveness of the buffering capacity of cardioplegic solutions.[1][24]
Objective: To determine the changes in cardiomyocyte pHi during ischemia and reperfusion.
Methodology (Fluorescent Microscopy):
-
Cardiomyocyte Isolation: Isolate individual cardiomyocytes from the experimental animal heart using enzymatic digestion.
-
Dye Loading: Load the isolated cardiomyocytes with a pH-sensitive fluorescent dye (e.g., carboxy-SNARF-1).
-
Experimental Conditions:
-
Perfuse the cells with a control buffer.
-
Induce simulated ischemia by switching to a hypoxic, glucose-free buffer with a composition mimicking the cardioplegic solution being tested.
-
Simulate reperfusion by returning to the control buffer.
-
-
Fluorescence Measurement:
-
Excite the dye at two different wavelengths and measure the ratio of the emitted fluorescence intensities.
-
This ratio is proportional to the intracellular pH.
-
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using buffers of known pH in the presence of a proton ionophore (e.g., nigericin).
Histological Analysis of Myocardial Injury
Histological examination provides a direct assessment of the structural integrity of the myocardium after ischemia and reperfusion.[6][25][26]
Objective: To quantify the extent of myocardial damage at the cellular level.
Methodology:
-
Tissue Collection and Preparation:
-
At the end of the reperfusion period in the Langendorff experiment, excise a portion of the left ventricular free wall.
-
Fix the tissue in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin (B1166041) and section it into thin slices (e.g., 5 µm).
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the cells.
-
-
Microscopic Examination and Scoring:
-
Examine the stained sections under a light microscope.
-
Score the degree of myocardial injury based on a semi-quantitative scale. A common scoring system includes:
-
0: No damage
-
1: Focal myocyte damage
-
2: Multifocal myocyte damage
-
3: Confluent myocyte damage
-
4: Massive necrosis with hemorrhage
-
-
Assess for specific features of ischemic injury, such as cell swelling, interstitial edema, and inflammatory cell infiltration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to intracellular crystalloid cardioplegia.
Caption: Mechanism of intracellular crystalloid cardioplegia.
Caption: Experimental workflow for the Langendorff isolated heart model.
References
- 1. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidine–tryptophan–ketoglutarate solution versus multidose cardioplegia for myocardial protection in cardiac surgeries: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology of Hyperpolarized Cardioplegic Arrest - A Jayawant [grantome.com]
- 4. This compound.com [this compound.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies to Improve the Cardioprotective Effects of Cardioplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-ketoglutarate for myocardial protection in heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Superior myocardial protection with a new histidine-buffered crystalloid cardioplegic solution in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Membrane Anchoring of α-Helical Proteins: Role of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addition of alpha-ketoglutarate to blood cardioplegia improves cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 18. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular and Extracellular Concentrations of Na+ Modulate Mg2+ Transport in Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cardioplexol.com [cardioplexol.com]
- 24. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes [escholarship.org]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
An In-depth Technical Guide on Custodiol's® Effect on Mitochondrial Function During Hypothermia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a widely utilized organ preservation solution designed to mitigate the deleterious effects of hypothermic ischemia. A critical aspect of its protective mechanism lies in the preservation of mitochondrial function, which is central to cellular viability and post-transplant organ performance. This technical guide provides a comprehensive overview of the mechanisms by which this compound® safeguards mitochondria during cold storage. It synthesizes quantitative data on key mitochondrial parameters, details the experimental protocols for their assessment, and illustrates the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of organ preservation, mitochondrial biology, and transplantation medicine.
Introduction: The Critical Role of Mitochondria in Hypothermic Organ Preservation
During organ transplantation, donor organs are subjected to a period of cold ischemia to reduce metabolic rate and preserve cellular integrity. However, this hypothermic state is not without consequences. A primary target of cold ischemic injury is the mitochondrion, the cellular powerhouse responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. Mitochondrial dysfunction during hypothermia can lead to a cascade of detrimental events upon reperfusion, including excessive production of reactive oxygen species (ROS), opening of the mitochondrial permeability transition pore (mPTP), and initiation of cell death pathways, ultimately contributing to primary graft dysfunction.
This compound® HTK solution is an intracellular, low-potassium, low-sodium preservation solution formulated to counteract these injurious processes. Its unique composition, featuring histidine as a potent buffer, tryptophan as a membrane stabilizer, and α-ketoglutarate as a metabolic substrate, is designed to create a favorable environment for mitochondrial survival during the harsh conditions of cold storage. This guide delves into the scientific evidence elucidating the multifaceted effects of this compound® on mitochondrial function.
Data Presentation: Quantitative Effects of this compound® on Mitochondrial Parameters
The protective effects of this compound® on mitochondrial function have been quantified in several pre-clinical studies. The following tables summarize the key findings on mitochondrial respiration and membrane potential.
Table 1: Effect of this compound® on Mitochondrial Respiration in Porcine Myocardium During Cold Ischemia
| Parameter | Control (Fresh Tissue) | 14h Cold Ischemia (Saline) | 14h Cold Ischemia (this compound® HTK) |
| Complex I-mediated Respiration (pmol O₂/s/mg) | |||
| Left Ventricle | 78.5 ± 5.6 | 35.2 ± 4.1 | 60.1 ± 6.3§ |
| Right Ventricle | 75.3 ± 6.1 | 33.8 ± 3.9 | 58.7 ± 5.9§ |
| Complex II-mediated Respiration (pmol O₂/s/mg) | |||
| Left Ventricle | 110.2 ± 8.9 | 55.7 ± 6.8 | 92.4 ± 9.1§ |
| Right Ventricle | 105.6 ± 9.2 | 52.1 ± 7.2 | 89.8 ± 8.7§ |
*Data adapted from Wiedemann et al., 2013.[1][2] Values are presented as mean ± standard deviation. *p < 0.01 compared to controls; §p < 0.05 compared to saline group.
Table 2: Comparative Efficacy of Preservation Solutions on Mitochondrial Membrane Potential
| Preservation Solution | Mitochondrial Membrane Potential Preservation |
| This compound® HTK | Slightly Superior |
| University of Wisconsin (UW) Solution | Comparable |
| Celsior Solution | Comparable |
Data adapted from a summary of Gunaydin, S. et al., 2025.[3] This study suggests improved mitochondrial stability with this compound® HTK.
Core Mechanisms of Action: How this compound® Protects Mitochondria
The protective effects of this compound® on mitochondria are multifactorial, stemming from the synergistic actions of its key components.
Histidine: The Power of Buffering
During ischemia, anaerobic metabolism leads to the accumulation of lactic acid and a subsequent drop in intracellular pH. This acidosis is detrimental to mitochondrial function, inhibiting enzymatic activity and promoting mPTP opening. This compound® contains a high concentration of histidine (198 mmol/L), which provides a powerful buffering capacity in the physiological pH range.[4] By maintaining a more stable intracellular pH, histidine helps to preserve the function of mitochondrial enzymes and the integrity of the inner mitochondrial membrane.[5][6]
Tryptophan: Stabilizing the Mitochondrial Membranes
The amino acid tryptophan plays a crucial role in stabilizing cellular membranes.[7] Its indole (B1671886) ring can insert into the lipid bilayer, providing structural support and protecting against lipid peroxidation. This is particularly important during cold stress, which can alter membrane fluidity and increase its susceptibility to damage. By reinforcing the mitochondrial membranes, tryptophan helps to prevent the leakage of pro-apoptotic factors like cytochrome c and maintains the electrochemical gradient necessary for ATP synthesis.
α-Ketoglutarate: Fueling Mitochondrial Metabolism
α-ketoglutarate is a key intermediate in the Krebs cycle and serves as a substrate for mitochondrial respiration.[8] Its inclusion in this compound® provides a readily available energy source for mitochondria, helping to maintain basal ATP production even under ischemic conditions. This metabolic support is critical for powering essential cellular processes, including ion pumps that are vital for maintaining cellular homeostasis and preventing cell swelling. Furthermore, α-ketoglutarate has been shown to activate the Erk-Nrf2 signaling pathway, which upregulates antioxidant defenses and protects against oxidative stress.[9]
Signaling Pathways and Experimental Workflows
The protective effects of this compound® on mitochondria are mediated by complex signaling pathways and can be assessed using specific experimental workflows.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound's® components to protect mitochondrial function during hypothermia.
References
- 1. Impact of Cold Ischemia on Mitochondrial Function in Porcine Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of cold ischemia on mitochondrial function in porcine hearts and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of histidine during ischemia-reperfusion in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of histidine on myocardial mitochondria and platelet aggregation during thrombotic cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan-centered metabolic alterations coincides with lipid-mediated fungal response to cold stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the role of mitochondrial α-ketoglutarate dehydrogenase in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoglutarate Attenuates Hyperlipidemia-Induced Endothelial Damage by Activating the Erk-Nrf2 Signaling Pathway to Inhibit Oxidative Stress and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Landscape of Custodiol® HTK Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a crystalloid, intracellular-like organ preservation solution utilized for the perfusion and flushing of donor organs, including the heart, kidneys, liver, and pancreas, prior to transplantation.[1][2][3] Its formulation is designed to protect organs from ischemic injury by minimizing energy consumption, buffering against acidosis, and stabilizing cell membranes.[4] This technical guide provides an in-depth analysis of the biochemical composition of this compound® HTK, detailed experimental protocols for its evaluation, and an overview of the key signaling pathways influenced by its components.
Core Composition and Physicochemical Properties
This compound® HTK is characterized by its low concentrations of sodium and calcium, which helps to inactivate organ function and reduce energy-dependent cellular processes.[1][5] The solution's high histidine content provides robust buffering capacity against the acidosis that develops during ischemia.[1][4]
Table 1: Biochemical Composition of this compound® HTK Solution
| Component | Concentration (mmol/L) | Molar Mass ( g/mol ) | Mass in 1000 mL (g) |
| Sodium Chloride (NaCl) | 15.0 | 58.44 | 0.8766 |
| Potassium Chloride (KCl) | 9.0 | 74.55 | 0.6710 |
| Potassium Hydrogen α-Ketoglutarate | 1.0 | 184.24 | 0.1842 |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | 4.0 | 203.31 | 0.8132 |
| Histidine | 180.0 | 155.15 | 27.9289 |
| Histidine Hydrochloride Monohydrate (C₆H₉N₃O₂·HCl·H₂O) | 18.0 | 209.63 | 3.7733 |
| Tryptophan | 2.0 | 204.23 | 0.4085 |
| Mannitol | 30.0 | 182.17 | 5.4651 |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 0.015 | 147.01 | 0.0022 |
Table 2: Physicochemical Properties of this compound® HTK Solution
| Property | Value |
| pH at 25°C | 7.02 - 7.20 |
| Osmolality | 310 mosmol/kg |
| Viscosity | ~1.8 cP (similar to water) |
Source:[1]
Functional Roles of Core Components
Each component of this compound® HTK solution plays a specific role in organ preservation:
-
Histidine/Histidine HCl: This amino acid and its salt form a powerful buffering system that counteracts the drop in pH caused by anaerobic metabolism during ischemia.[1][4] Histidine is also suggested to have membrane-protective properties and may act as a free radical scavenger.[1][7]
-
Tryptophan: This amino acid is included for its role in stabilizing cell membranes.[4][8]
-
α-Ketoglutarate: As an intermediate in the Krebs cycle, α-ketoglutarate serves as a substrate for anaerobic metabolism, aiding in the production of ATP during reperfusion.[1][2]
-
Mannitol: This osmotic agent helps to prevent cell swelling and edema.[4] It is also known to be a scavenger of free radicals.[8]
-
Low Sodium and Calcium: The reduced extracellular concentrations of these ions lead to hyperpolarization of the cell membrane, inducing cardiac arrest in a diastolic state and minimizing cellular energy expenditure.[2][8]
-
Low Potassium: The low potassium concentration is a safety feature, ensuring that any residual solution entering the recipient's circulation does not pose a risk of hyperkalemia.[1][5]
-
Magnesium: This ion plays a role in stabilizing cell membranes.
Experimental Protocols for Evaluation
The efficacy of this compound® HTK solution can be assessed through various experimental models. The following protocols provide a framework for evaluating its cardioprotective effects.
Isolated Working Rat Heart Perfusion (Langendorff Model)
This ex vivo model is a standard for assessing the effects of cardioplegic solutions on heart function.
Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat (250-350g) with an intraperitoneal injection of sodium thiopental (B1682321) (150 mg/kg).
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Stabilization: Perfuse the heart in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C) for a stabilization period of 20-30 minutes.
-
Baseline Measurements: Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Cardioplegic Arrest: Switch the perfusion to cold (4°C) this compound® HTK solution at a controlled flow rate (e.g., 5 mL/min) until cardiac arrest is achieved.
-
Ischemia: Maintain the heart in a state of global ischemia for a defined period (e.g., 4 hours) at 4°C.
-
Reperfusion: Reperfuse the heart with warm, oxygenated Krebs-Henseleit buffer for a specified duration (e.g., 60-120 minutes).
-
Functional Assessment: Continuously monitor and record cardiac function parameters during reperfusion to assess recovery.
-
Biochemical Analysis: Collect coronary effluent during reperfusion to measure markers of cardiac injury, such as creatine (B1669601) kinase and lactate (B86563) dehydrogenase.
Histological Analysis of Myocardial Injury
Histological examination of heart tissue provides a qualitative and quantitative assessment of cellular damage.
Methodology:
-
Tissue Collection: At the end of the reperfusion period in the Langendorff model, take myocardial biopsies from the left ventricle.
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of cellular morphology, including myocyte architecture, interstitial edema, and inflammatory cell infiltration.
-
Triphenyl Tetrazolium Chloride (TTC): To differentiate between viable (red) and infarcted (pale) myocardial tissue.
-
-
Microscopic Examination: Examine the stained sections under a light microscope and score the degree of myocardial injury based on established criteria.
Measurement of Myocardial ATP Content
The level of adenosine (B11128) triphosphate (ATP) is a key indicator of cellular energy status and viability.
Methodology:
-
Tissue Sampling: At the end of the ischemic period or after reperfusion, rapidly freeze a portion of the ventricular tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to extract ATP.
-
ATP Assay: Measure the ATP concentration in the tissue extract using a commercially available ATP assay kit, which is typically based on the luciferin-luciferase bioluminescence reaction.
-
Data Normalization: Express the ATP content relative to the total protein concentration or tissue weight.
Signaling Pathways and Mechanisms of Action
The protective effects of this compound® HTK are mediated through a combination of physiological and biochemical mechanisms that influence cellular signaling.
Key Protective Mechanisms
The primary mechanism of action of this compound® HTK is the induction of a hyperpolarized diastolic arrest through the withdrawal of extracellular sodium and calcium. This significantly reduces the energy demands of the myocardium. The powerful histidine buffer combats the acidosis that arises from anaerobic glycolysis.
Caption: Core protective mechanisms of this compound® HTK solution components.
Influence on Cellular Signaling
While this compound® HTK's primary actions are physiological, its components can influence intracellular signaling pathways relevant to cell survival and inflammation.
-
α-Ketoglutarate (AKG): AKG has been shown to attenuate ischemia-reperfusion injury. It can exert anti-inflammatory effects, potentially through the c-Fos/IL-10/Stat3 signaling pathway, leading to a reduction in pro-inflammatory cytokines.[2] AKG may also play a role in regulating mTOR signaling, which is crucial for cell homeostasis.
-
Histidine: Beyond its buffering capacity, histidine has demonstrated anti-inflammatory properties. It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.
Caption: Potential signaling pathways influenced by key components of this compound® HTK.
References
- 1. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKG Attenuates Cerebral Ischemia-Reperfusion Injury through c-Fos/IL-10/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical parameters which may be useful in improving organ viability after storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New experimental technique to study blood cardioplegia in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioplegic arrest in isolated blood-perfused working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging and Modeling of Myocardial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardial protection: comparing histological effects of single-dose cardioplegic solutions—study protocol for a secondary analysis of the CARDIOPLEGIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Custodiol-N: An Advanced Organ Preservation Solution with Iron Chelators and L-arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Custodiol-N is a novel, intracellular-type organ preservation solution developed as an advancement of the well-established this compound® (Histidine-Tryptophan-Ketoglutarate, HTK) solution. It is specifically formulated to mitigate the multifaceted insults of ischemia-reperfusion injury (IRI) that organs experience during transplantation. This is achieved through the strategic inclusion of iron chelators and L-arginine, targeting oxidative stress and microcirculatory disturbances, respectively. This technical guide provides a comprehensive overview of the this compound-N formulation, the mechanistic rationale for its composition, a summary of its performance in preclinical and clinical studies, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.
Introduction: The Challenge of Ischemia-Reperfusion Injury
The success of organ transplantation is intrinsically linked to the quality of organ preservation. The period between organ procurement and transplantation, known as ischemia time, is a critical determinant of graft function and patient outcomes. During this period, the organ is deprived of oxygen and nutrients, leading to a cascade of detrimental cellular events. The subsequent restoration of blood flow upon transplantation, termed reperfusion, paradoxically exacerbates this injury through a phenomenon known as ischemia-reperfusion injury (IRI). IRI is a complex process characterized by oxidative stress, endothelial dysfunction, inflammation, and cellular apoptosis, all of which can lead to delayed graft function or primary non-function.
This compound-N represents a significant step forward in organ preservation by directly addressing key mechanisms of IRI. Building upon the buffering and membrane-stabilizing properties of the original this compound solution, this compound-N incorporates additional components to offer enhanced protection.
The this compound-N Formulation: A Mechanistic Approach
The composition of this compound-N is a thoughtful combination of electrolytes, buffers, amino acids, and targeted therapeutic agents. The key innovation lies in the addition of iron chelators and L-arginine to the foundational HTK formula.
Core Components and Their Functions
The base this compound solution provides a low-sodium, low-calcium, and high-potassium environment, which helps to maintain the cellular membrane potential and prevent cellular swelling. Histidine serves as a powerful buffer against acidosis, while tryptophan and ketoglutarate offer membrane stabilization and metabolic support, respectively.
The Role of Iron Chelators: Deferoxamine and LK-614
A critical driver of oxidative stress during IRI is the generation of highly reactive hydroxyl radicals via the Fenton reaction, which is catalyzed by free iron.[1] Cold ischemia can lead to an increase in the intracellular pool of "redox-active" iron, making the organ more susceptible to oxidative damage upon reoxygenation.[2] this compound-N incorporates two iron chelators to counteract this threat:
-
Deferoxamine: A well-characterized, potent iron chelator that is poorly membrane-permeable. It primarily acts in the extracellular space to sequester free iron.[2]
-
LK-614: A membrane-permeable iron chelator, allowing it to access and neutralize the intracellular redox-active iron pool.[2]
By chelating both extracellular and intracellular iron, this combination effectively inhibits the Fenton reaction, thereby reducing the formation of damaging reactive oxygen species (ROS).[2][3]
L-arginine: Enhancing Microcirculatory Perfusion
Endothelial dysfunction is a hallmark of IRI, leading to impaired vasodilation and microcirculatory disturbances. L-arginine is the natural substrate for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO).[4][5] NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. The inclusion of L-arginine in this compound-N aims to:
-
Promote Vasodilation: By providing an ample supply of substrate for eNOS, L-arginine supplementation helps to maintain NO production, leading to improved coronary and microvascular blood flow upon reperfusion.[6][7]
-
Reduce Endothelial Injury: Adequate NO levels can help to mitigate endothelial cell activation and inflammation.[4]
Data Presentation: Composition and Performance
The superiority of this compound-N over the traditional this compound solution has been demonstrated in various experimental and clinical settings. The following tables summarize the compositional differences and key performance data.
Table 1: Composition of this compound® vs. This compound-N
| Component | This compound® (mmol/L) | This compound-N (mmol/L) | Function |
| Sodium | 15 | 15 | Maintenance of membrane potential |
| Potassium | 9 | 10 | Maintenance of membrane potential |
| Magnesium | 4 | 4 | Enzyme cofactor, membrane stabilization |
| Calcium | 0.015 | 0.015 | Maintenance of cellular integrity |
| Chloride | 50 | 30 | Ionic balance |
| Histidine | 180 | 147 | Buffering against acidosis |
| N-α-acetyl-L-histidine | - | 18 | Buffering, reduced cytotoxicity |
| Tryptophan | 2 | 2 | Membrane stabilization |
| α-Ketoglutarate | 1 | 1 | Metabolic substrate |
| Mannitol | 30 | - | Osmotic agent, free radical scavenger |
| Sucrose | - | 30 | Osmotic agent |
| Glycine | - | 3 | Membrane stabilization |
| Alanine | - | 3 | Membrane stabilization |
| L-arginine | - | 3 | NO precursor, vasodilation |
| Deferoxamine | - | 0.02 | Iron chelator (extracellular) |
| LK-614 | - | 0.0075 | Iron chelator (intracellular) |
Data compiled from multiple sources.
Table 2: Comparative Performance Data of this compound® vs. This compound-N
| Parameter | Experimental Model | This compound® | This compound-N | Outcome |
| Cardiac Injury Markers | ||||
| Peak CK-MB (U/l) | Human Coronary Artery Bypass Surgery | 52 ± 40 | 42 ± 28 | Significantly lower in this compound-N group[8][9] |
| Troponin-T AUC (h·pg/ml) | Human Coronary Artery Bypass Surgery | 12990 ± 8347 | 13498 ± 6513 | No significant difference[8] |
| Necrosis Score (8h preservation) | Canine Orthotopic Heart Transplant | 2.2 ± 0.4 | 0.3 ± 0.1 | Significantly lower in this compound-N group |
| Organ Function | ||||
| Coronary Blood Flow (ml/min) | Canine Cardiopulmonary Bypass | 26 ± 3 | 58 ± 7 | Significantly higher in this compound-N group[6] |
| Myocardial ATP (μmol/g dry wt) | Canine Cardiopulmonary Bypass | 9.5 ± 1.5 | 12.8 ± 1.0 | Significantly higher in this compound-N group[6] |
| Oxidative Stress & Inflammation | ||||
| Myeloperoxidase Expression (%) (8h) | Rat Uterus Preservation | 32.83 | 11.07 | Significantly lower in this compound-N group[10] |
| Superoxide (B77818) Dismutase Activity | Rat Uterus Preservation | Lower | Higher | Higher activity indicates better antioxidant defense[10] |
| Plasma Nitrite (ng/ml) | Canine Cardiopulmonary Bypass | 0.5 ± 0.2 | 1.1 ± 0.3 | Significantly higher in this compound-N group[6] |
Data are presented as mean ± SD or as described in the cited studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound-N.
Langendorff Isolated Perfused Rat Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the assessment of cardiac function and biochemistry in a controlled environment, free from systemic influences.[7][11][12]
4.1.1. Heart Preparation and Perfusion:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (60 mg/kg). A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion is initiated with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure of 70-80 mmHg and a temperature of 37°C.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Coronary flow is measured via a flowmeter.
4.1.2. Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for 20-30 minutes.
-
Cardioplegia Induction: The perfusion is switched to either this compound® or this compound-N solution (4°C) for a defined period (e.g., 2 minutes) to induce cardiac arrest.
-
Global Ischemia: Perfusion is stopped, and the heart is submerged in the respective cold preservation solution for a specified duration (e.g., 4-8 hours).
-
Reperfusion: The heart is reperfused with warm, oxygenated Krebs-Henseleit buffer for 60-120 minutes.
4.1.3. Data Collection:
-
Hemodynamic Parameters: Left ventricular developed pressure (LVDP), heart rate, coronary flow, and the first derivative of left ventricular pressure (dP/dt) are continuously recorded.
-
Biochemical Analysis: Perfusate samples are collected to measure the release of enzymes such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) as markers of cellular injury. At the end of the experiment, heart tissue is flash-frozen for analysis of ATP content and other metabolites.
Canine Orthotopic Heart Transplantation Model
This in vivo model provides a more clinically relevant assessment of organ preservation and post-transplant function.[13][14]
4.2.1. Donor Heart Procurement and Preservation:
-
Anesthesia and Monitoring: Mongrel dogs are anesthetized, intubated, and mechanically ventilated. Hemodynamic parameters are continuously monitored.
-
Cardiectomy: A median sternotomy is performed. After heparinization, the donor heart is arrested with an infusion of cold (4°C) this compound® or this compound-N solution into the aortic root. The heart is then excised.
-
Preservation: The donor heart is stored in the respective preservation solution at 4°C for a defined period (e.g., 4, 8, or 12 hours).
4.2.2. Recipient Preparation and Transplantation:
-
Anesthesia and Cardiopulmonary Bypass: The recipient dog is anesthetized, and cardiopulmonary bypass is established.
-
Transplantation: The native heart is excised, and the donor heart is implanted orthotopically.
-
Weaning from Bypass: After rewarming and de-airing, the dog is weaned from cardiopulmonary bypass.
4.2.3. Post-Transplant Evaluation:
-
Hemodynamic Assessment: Cardiac output, aortic pressure, and left ventricular pressures are measured.
-
Biochemical Markers: Blood samples are drawn to measure cardiac troponins, CK-MB, and inflammatory cytokines.
-
Histopathology: At the end of the study, heart tissue is collected for histological examination to assess for necrosis, edema, and inflammatory cell infiltration.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration and inflammation.
-
Tissue Homogenization: A known weight of tissue is homogenized in a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[15][16]
-
Extraction: The homogenate undergoes freeze-thaw cycles and sonication to ensure complete cell lysis and MPO extraction. The sample is then centrifuged, and the supernatant is collected.[15]
-
Kinetic Assay: The supernatant is added to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance at 460 nm is measured spectrophotometrically over time.[16]
-
Quantification: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.[15]
Superoxide Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Sample Preparation: Tissue is homogenized in an ice-cold buffer and centrifuged to obtain the supernatant containing SOD.[17][18]
-
Assay Principle: A common method involves a reaction that generates superoxide radicals (e.g., using xanthine (B1682287) and xanthine oxidase), which then reduce a detector molecule (e.g., WST-1) to produce a colored formazan (B1609692) dye.[8]
-
Inhibition Measurement: The SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
-
Quantification: The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the SOD activity is calculated as the percent inhibition or quantified using a standard curve.[8]
Signaling Pathways and Experimental Workflows
The protective effects of this compound-N can be understood by examining its influence on key cellular signaling pathways involved in IRI.
Ischemia-Reperfusion Injury Cascade
The following diagram illustrates the major events during ischemia and reperfusion and highlights the points of intervention for the key components of this compound-N.
Caption: Ischemia-Reperfusion Injury Cascade and this compound-N Intervention Points.
L-arginine and Nitric Oxide Synthesis Pathway
This diagram details the enzymatic conversion of L-arginine to nitric oxide in endothelial cells, a key process enhanced by this compound-N.
Caption: L-arginine to Nitric Oxide (NO) Signaling Pathway in Endothelial Cells.
Experimental Workflow: Evaluating Cardioprotection
This workflow outlines the typical experimental process for comparing organ preservation solutions using an isolated heart model.
Caption: Workflow for Ex Vivo Evaluation of Organ Preservation Solutions.
Conclusion
This compound-N represents a rationally designed organ preservation solution that builds upon the established benefits of its predecessor. The inclusion of iron chelators to mitigate oxidative stress and L-arginine to improve microcirculatory function provides a multi-pronged defense against the deleterious effects of ischemia-reperfusion injury. The quantitative data from a growing body of preclinical and clinical research support its superiority in preserving organ function and reducing cellular damage compared to the traditional this compound solution. This technical guide provides researchers and clinicians with a comprehensive understanding of the formulation, mechanisms, and evaluation of this compound-N, highlighting its potential to improve outcomes in organ transplantation.
References
- 1. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Protection from cold injury by deferoxamine, an iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of endothelin-1 and L-arginine after cold ischemia in lamb hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic modification of the L-arginine-eNOS pathway in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. mmpc.org [mmpc.org]
- 10. L-arginine during long-term ischemia: effects on cardiac function, energetic metabolism and endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. Successful orthotopic canine heart transplantation after 24 hours of in vitro preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New assist method for orthotopic heart transplantation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of myeloperoxidase (MPO) activity of lung tissue [bio-protocol.org]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Impact of Custodiol® HTK Solution on Endothelial Cell Function and Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® Histidine-Tryptophan-Ketoglutarate (HTK) solution is a crystalloid solution widely utilized for the perfusion and preservation of donor organs, including the heart, liver, kidney, and pancreas, prior to transplantation.[1][2] Its formulation is based on the principle of inactivating organ function by reducing extracellular sodium and calcium, coupled with robust buffering of the extracellular space, primarily through a histidine/histidine HCl buffer system.[1][2] This unique composition, which also includes tryptophan, α-ketoglutarate, and mannitol, aims to prolong organ tolerance to ischemia and reperfusion injury.[3] This technical guide provides an in-depth analysis of this compound's impact on endothelial cell function and viability, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Data on Endothelial Cell Preservation
The preservation of endothelial cell integrity is critical for preventing microcirculatory impairment in transplanted organs.[4] The following table summarizes quantitative data from a comparative study on the efficacy of this compound® (HTK), University of Wisconsin (UW), and Celsior (CS) solutions in preserving human liver endothelial cells (HLEC) during cold storage.[5]
| Preservation Solution | Time (hours) | Lactate Dehydrogenase (LDH) Release (% of control) | Intracellular ATP (% of control) | MTT Reduction (% of control) |
| This compound® (HTK) | 2 | ~110 | ~80 | ~85 |
| 6 | ~120 | ~70 | ~75 | |
| 12 | ~135 | ~60 | ~65 | |
| 24 | ~150 | ~50 | ~55 | |
| 48 | ~170 | ~40 | ~45 | |
| University of Wisconsin (UW) | 2 | ~100 | ~95 | ~95 |
| 6 | ~105 | ~90 | ~90 | |
| 12 | ~110 | ~85 | ~85 | |
| 24 | ~120 | ~80 | ~80 | |
| 48 | ~130 | ~75 | ~75 | |
| Celsior (CS) | 2 | ~105 | ~85 | ~90 |
| 6 | ~115 | ~75 | ~80 | |
| 12 | ~125 | ~65 | ~70 | |
| 24 | ~140 | ~55 | ~60 | |
| 48 | ~160 | ~45 | ~50 |
Data is estimated from graphical representations in the cited literature and presented as a percentage of the control group (fresh, non-preserved cells). Lower LDH release and higher intracellular ATP and MTT reduction indicate better cell preservation.[5]
Detailed Experimental Protocols
This section outlines key experimental methodologies for assessing endothelial cell viability and function in the context of organ preservation solutions.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
HUVECs are a widely used primary cell model for studying endothelial biology.
Materials:
-
Human umbilical cords
-
Collagenase solution
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fibronectin-coated culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Isolation: Isolate HUVECs from umbilical veins by collagenase digestion.[1][6]
-
Seeding: Seed the isolated cells onto fibronectin-coated T-75 flasks.[6]
-
Culture: Culture the cells in Endothelial Cell Growth Medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.[6]
-
Medium Change: Change the medium every 2-3 days until the cells reach 80-90% confluency.[6]
-
Subculture: For passaging, wash the confluent monolayer with PBS, detach the cells using Trypsin-EDTA, neutralize with medium containing FBS, centrifuge, and re-seed into new fibronectin-coated flasks.[6]
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
HUVECs cultured in 96-well plates
-
Preservation solutions (this compound®, UW, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treatment: Remove the culture medium and incubate the cells with the different preservation solutions for the desired time points (e.g., 2, 6, 12, 24, 48 hours) at 4°C.
-
MTT Incubation: After the treatment period, remove the preservation solution and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.[7] Incubate for 3-4 hours at 37°C.[7]
-
Solubilization: After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assessment: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9][10]
Materials:
-
HUVECs cultured on coverslips or in chamber slides
-
Preservation solutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture HUVECs on coverslips and treat with preservation solutions as described for the MTT assay.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 20 minutes at room temperature.[9]
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[9]
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Endothelial Function Assessment: Prostacyclin (PGI2) Release
Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells. Its release is a key indicator of endothelial function.[11][12]
Materials:
-
HUVEC cultures
-
Preservation solutions
-
Stimulating agent (e.g., thrombin, bradykinin)
-
Prostacyclin ELISA kit
Protocol:
-
Cell Culture and Treatment: Culture HUVECs to confluence and treat with preservation solutions.
-
Stimulation: After the preservation period, incubate the cells with a stimulating agent (e.g., thrombin) for a defined period to induce PGI2 release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of 6-keto-PGF1α (the stable metabolite of PGI2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[11][13]
Signaling Pathways and Experimental Workflows
The components of this compound® solution exert their protective effects on endothelial cells through various signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways of this compound® Components in Endothelial Cells
Caption: Signaling pathways of this compound® components in endothelial cells.
Experimental Workflow for Assessing Endothelial Cell Viability and Apoptosis
Caption: Workflow for evaluating endothelial cell viability and apoptosis.
Discussion of Mechanisms
The protective effects of this compound® on endothelial cells can be attributed to the synergistic action of its components:
-
Histidine: As the primary buffer, histidine counteracts acidosis, a major contributor to ischemic injury.[3] Furthermore, studies have shown that histidine can exert anti-inflammatory effects in endothelial cells by inhibiting the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators.[14]
-
Tryptophan: Tryptophan is included in this compound® for membrane stabilization.[3] However, its metabolism is a critical consideration. The kynurenine pathway, a major route of tryptophan degradation, can lead to the production of metabolites that induce reactive oxygen species (ROS) and subsequent endothelial cell apoptosis.[15][16] The overall effect of tryptophan in the context of cold preservation requires further investigation.
-
α-Ketoglutarate (AKG): AKG is an intermediate in the Krebs cycle and plays a role in cellular energy metabolism.[17] Research indicates that AKG can protect endothelial cells from damage by activating the ERK-Nrf2 signaling pathway, which upregulates antioxidant defenses.[18][19] Additionally, AKG has been shown to enhance endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production and improved vascular function.[20]
Conclusion
This compound® HTK solution provides a protective environment for endothelial cells during cold ischemic storage, albeit with potentially lower efficacy compared to UW solution in some in vitro models.[5] Its mechanism of action is multifactorial, involving robust buffering, membrane stabilization, and modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. The individual components of this compound® have distinct effects on endothelial cell signaling, highlighting the complexity of its protective mechanisms. Further research is warranted to fully elucidate the intricate interplay of these components and to optimize organ preservation strategies for improved transplant outcomes.
References
- 1. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UW is superior to Celsior and HTK in the protection of human liver endothelial cells against preservation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
- 12. Stimulation of endothelial cell prostacyclin production by thrombin, trypsin, and the ionophore A 23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of prostacyclin from platelet-derived endoperoxides by cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Do Endothelial cells eat Tryptophan to die? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound.com [this compound.com]
- 18. droracle.ai [droracle.ai]
- 19. α-Ketoglutarate Attenuates Hyperlipidemia-Induced Endothelial Damage by Activating the Erk-Nrf2 Signaling Pathway to Inhibit Oxidative Stress and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
A Technical Guide to the Physicochemical Properties of Custodiol® HTK Solution at Various Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution, a widely utilized organ preservation solution. Understanding how these properties change with temperature is critical for optimizing organ preservation protocols and for the development of new preservation solutions. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the solution's mechanism of action and experimental workflows.
Core Physicochemical Properties of this compound® HTK Solution
This compound® HTK is a clear, colorless to pale yellow solution designed to maintain organ viability during hypothermic storage.[1] Its efficacy is intrinsically linked to its specific physicochemical characteristics, which are maintained across a range of temperatures relevant to organ preservation.
Data Summary
The following tables summarize the key physicochemical properties of this compound® HTK solution at temperatures commonly used in organ procurement and storage.
| Property | Value | Temperature (°C) |
| pH | 7.02 - 7.20[2][3][4] or 6.92 - 7.30[1] | 25 |
| 7.4 - 7.45[4] | 4 | |
| Osmolality | 275 - 305 mosmol/kg[1][3] | Not Specified |
| 290 mosmol/kg[4] | Not Specified | |
| 310 mosmol/kg[2] or 310 mOsm/L[5] | Not Specified | |
| Viscosity | ~1.8 cP[2] | Not Specified |
| Appearance | Clear, colorless to pale yellow solution[1][3] | Ambient |
Table 1: General Physicochemical Properties of this compound® HTK Solution
The viscosity of this compound®, being similar to water, is a critical feature that facilitates rapid and uniform cooling of the organ.[2][6] The temperature dependence of viscosity for HTK solution is presented in Table 2, with values estimated from graphical data.
| Temperature (°C) | Estimated Viscosity (cP) |
| 0 | ~2.0 |
| 5 | ~1.7 |
| 10 | ~1.5 |
| 15 | ~1.3 |
| 20 | ~1.1 |
| 25 | ~1.0 |
Table 2: Estimated Viscosity of this compound® HTK Solution at Different Temperatures (Values are estimated based on graphical representations of the temperature-viscosity profile of HTK solution and may vary.)[7]
Mechanism of Action: A Component-Based Approach
The protective effects of this compound® HTK solution are derived from the synergistic action of its components. The solution is designed to mimic the intracellular environment and to counteract the detrimental effects of ischemia.[2][5]
Caption: Functional roles of this compound® HTK components.
The low sodium and calcium concentrations induce a hyperpolarizing diastolic cardiac arrest, which is a different mechanism from the depolarizing arrest caused by high-potassium solutions.[8] The high concentration of histidine provides robust buffering capacity to counteract acidosis during ischemia.[2][8] α-ketoglutarate serves as a substrate for ATP regeneration upon reperfusion, while tryptophan stabilizes cell membranes.[8][9] Mannitol acts as an osmotic agent to reduce cellular edema and also scavenges free radicals.[8][9]
Experimental Protocols
Accurate measurement of the physicochemical properties of this compound® HTK solution requires standardized experimental protocols. The following sections detail the methodologies for determining viscosity, pH, and osmolality.
Viscosity Measurement
The viscosity of this compound® is a key parameter influencing its perfusion characteristics. A rotational rheometer is the instrument of choice for accurate viscosity measurements.
Objective: To determine the dynamic viscosity of this compound® HTK solution at various temperatures.
Apparatus and Reagents:
-
Rotational rheometer (e.g., cone-plate or parallel-plate geometry)
-
Temperature control unit for the rheometer
-
This compound® HTK solution
-
Deionized water (for cleaning)
-
Appropriate cleaning solvents (e.g., isopropanol)
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the rheometer is level and the air supply, if required, is active and at the correct pressure.
-
Perform instrument inertia calibration as per the manufacturer's guidelines (typically on a monthly basis).
-
Attach the appropriate geometry (e.g., a 40 mm parallel plate or a cone-plate).
-
Perform geometry-specific calibrations, including rotational mapping and zeroing the gap.
-
-
Sample Loading:
-
Set the measurement temperature using the temperature control unit. Allow the system to equilibrate.
-
Pipette a sufficient volume of this compound® HTK solution onto the center of the lower plate. The volume will depend on the geometry and the gap size.
-
Lower the upper geometry to the measurement gap. A small bulge of the sample should be visible around the edge of the geometry, indicating a properly filled gap.
-
Carefully trim any excess sample from the edge of the geometry using a non-abrasive tool.
-
-
Measurement:
-
Set up the experimental parameters in the software. For a simple viscosity measurement, a steady-state flow sweep is appropriate.
-
Define a range of shear rates (e.g., 1 to 100 s⁻¹).
-
If performing measurements at multiple temperatures, create a temperature sweep program. Ensure that a sufficient equilibration time is allowed at each temperature setpoint.
-
Initiate the measurement. The instrument will apply the defined shear rates and measure the resulting shear stress to calculate the viscosity.
-
-
Data Analysis:
-
For a Newtonian fluid, the viscosity should be constant across the range of shear rates. Plot viscosity as a function of shear rate to confirm this.
-
If performing a temperature sweep, plot viscosity as a function of temperature.
-
-
Cleaning:
-
Raise the upper geometry and carefully clean both the upper and lower plates using deionized water and appropriate solvents. Ensure the instrument is thoroughly clean before storing or running the next sample.
-
References
- 1. koehler-chemie.de [koehler-chemie.de]
- 2. This compound.com [this compound.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. This compound.com [this compound.com]
- 5. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 6. methapharm.com [methapharm.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 9. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Custodiol® on Gene Expression in Preserved Organs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a widely utilized intracellular crystalloid solution for the preservation of organs intended for transplantation, including the heart, liver, and kidneys. Its composition is designed to minimize ischemia-reperfusion injury (IRI), a critical factor impacting graft survival and function. Beyond its established physiological benefits, emerging research indicates that this compound® and its modifications can significantly modulate gene expression within preserved organs. This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved. Understanding these molecular changes is paramount for optimizing organ preservation strategies and developing novel therapeutic interventions.
Quantitative Data on Gene Expression Modulation
The following tables summarize the quantitative changes in gene expression observed in various studies involving this compound®-based organ preservation. These studies highlight the impact of this compound®, both alone and in combination with supplementary agents, on genes related to apoptosis, necroptosis, oxidative stress, and inflammation.
Table 1: Gene Expression Changes in Porcine Kidneys Preserved with this compound® Supplemented with Relaxin [1]
| Gene | Biological Process | Change in Expression (Relaxin vs. Placebo) | p-value |
| SOD2 | Antioxidant Defense | 135% of control (Upregulated) | 0.042 |
| NFKB | Anti-apoptosis/Inflammation | 125% of control (Upregulated) | 0.019 |
| RIPK1 | Necroptosis/Apoptosis | 82% of control (Downregulated) | 0.016 |
| MLKL | Necroptosis | 82% of control (Downregulated) | 0.021 |
This data is derived from a study on porcine kidney transplantation where organs were perfused with this compound® with or without the addition of Relaxin.[1]
Table 2: Gene Expression Changes in Human Myocardium during Open Heart Surgery: this compound® vs. Blood Cardioplegia
| Gene | Biological Process | Observation in this compound® Group |
| Beclin | Autophagy | Significantly higher expression (p=0.0024) |
| Caspase 9 | Apoptosis (Initiator) | Significantly increased expression |
| HIF-1α | Hypoxia Response | Significantly increased expression |
| Caspase 3 | Apoptosis (Executioner) | Significantly different expression in the blood cardioplegia group |
| Caspase 8 | Apoptosis (Initiator) | Significantly different expression in the blood cardioplegia group |
This table summarizes findings from a study comparing the effects of this compound® cardioplegia and blood cardioplegia on gene expression in patients undergoing open heart surgery.
Table 3: Gene Expression Analysis in a Rat Heart Transplantation Model with this compound® Supplemented with Alpha-1-Antitrypsin (AAT) [2][3][4]
| Gene Category | Number of Genes Analyzed | Key Finding |
| Multiple Pathways | 88 | Computational analysis showed that the ischemia+AAT network displayed higher homogeneity, more positive, and fewer negative gene correlations than the ischemia+placebo network. |
This study in a rat model of heart transplantation highlights the broader impact of supplementing this compound® on the overall gene expression network.[2][3][4]
Experimental Protocols
A thorough understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following sections provide detailed, representative protocols for the key experiments cited.
RNA Extraction from Preserved Organ Tissue
High-quality RNA is a prerequisite for accurate gene expression analysis. The following protocol is a generalized procedure for RNA extraction from tissues preserved in cold storage solutions like this compound®.
Materials:
-
TRIzol® reagent or similar RNA extraction reagent
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
-
RNase-free tubes and pipette tips
Procedure:
-
Tissue Homogenization:
-
Excise a small piece of the preserved organ tissue (approximately 50-100 mg) on a clean, RNase-free surface, preferably on ice.
-
Immediately place the tissue in a tube containing 1 mL of TRIzol® reagent.
-
Homogenize the tissue thoroughly using a homogenizer until no visible tissue clumps remain. To prevent RNA degradation, keep the sample on ice as much as possible during this process.[5][6]
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[7]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[6]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >7 is generally considered suitable for downstream applications like qRT-PCR and RNA sequencing.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to quantify the expression levels of specific genes.
Materials:
-
High-quality total RNA (extracted as described above)
-
Reverse transcriptase enzyme and buffer kit
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument
-
Optical-grade PCR plates and seals
Procedure:
a) cDNA Synthesis (Reverse Transcription):
-
Prepare a master mix containing reverse transcriptase, dNTPs, primers (random hexamers or oligo(dT)), and reaction buffer according to the manufacturer's protocol.
-
Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube.
-
Bring the final reaction volume to the recommended amount (e.g., 20 µL) with RNase-free water.
-
Incubate the reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
b) qPCR Reaction:
-
Prepare a qPCR master mix for each gene of interest, including the qPCR Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into the wells of an optical-grade PCR plate.
-
Add the diluted cDNA template to each well. Each sample should be run in triplicate.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the plate in a qRT-PCR instrument with a typical cycling protocol:
c) Data Analysis:
-
The relative quantification of gene expression is typically calculated using the 2-ΔΔCt method.
-
The expression of the target gene is normalized to an endogenous control gene (e.g., GAPDH, ACTB) that is stably expressed across all experimental conditions.
-
The fold change in gene expression is then calculated relative to a control or calibrator sample.
Key Signaling Pathways Modulated by this compound®
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are influenced by the use of this compound® in organ preservation. These pathways are central to the cellular response to ischemia-reperfusion injury.
NF-κB Signaling Pathway in Ischemia-Reperfusion Injury
Ischemia-reperfusion injury triggers inflammatory responses, in which the NF-κB signaling pathway plays a central role. This compound®, particularly when supplemented, can modulate this pathway to reduce inflammation.
Apoptosis Signaling Pathways: Intrinsic and Extrinsic
Apoptosis, or programmed cell death, is a critical process in IRI. This compound® can influence the expression of key apoptosis-related genes, such as those from the Bcl-2 and Caspase families.
Necroptosis Signaling Pathway
Necroptosis is a form of programmed necrosis that is also implicated in IRI. This compound® supplemented with agents like Relaxin has been shown to downregulate key mediators of this pathway.
Oxidative Stress and the SOD2 Antioxidant Pathway
Oxidative stress is a major contributor to IRI. This compound® can enhance the expression of antioxidant enzymes like SOD2, thereby mitigating cellular damage.
Conclusion
The evidence presented in this technical guide demonstrates that this compound® preservation solution, alone or with additives, exerts significant effects on the gene expression profiles of preserved organs. These molecular changes are closely linked to key pathways involved in ischemia-reperfusion injury, including apoptosis, necroptosis, inflammation, and oxidative stress. For researchers and professionals in drug development, these findings offer valuable insights into the mechanisms of organ protection and highlight potential molecular targets for the development of improved preservation solutions and adjunctive therapies. A deeper understanding of the interplay between preservation solutions and gene expression will be instrumental in enhancing the quality and longevity of transplanted organs.
References
- 1. This compound® Supplemented with Synthetic Human Relaxin Decreases Ischemia-Reperfusion Injury after Porcine Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preservation solution this compound containing human alpha-1-antitrypsin improves graft recovery after prolonged cold ischemic storage in a rat model of heart transplantation [frontiersin.org]
- 3. Preservation solution this compound containing human alpha-1-antitrypsin improves graft recovery after prolonged cold ischemic storage in a rat model of heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Table_1_Preservation solution this compound containing human alpha-1-antitrypsin improves graft recovery after prolonged cold ischemic storage in a rat model of heart transplantation.docx - figshare - Figshare [figshare.com]
- 5. The Process of Extracting RNA from Frozen Tissue | BioChain Institute Inc. [biochain.com]
- 6. diagenode.com [diagenode.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Methodological & Application
Application Notes and Protocols for Custodiol® HTK Solution in Isolated Rodent Heart Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a crystalloid, intracellular cardioplegic solution designed for myocardial protection during cardiac surgery and for the preservation of organs for transplantation.[1] Its unique composition, low in sodium and calcium, induces cardiac arrest through hyperpolarization of the myocyte plasma membrane, a different mechanism from conventional high-potassium cardioplegic solutions that cause depolarization.[1][2] The key components of this compound® and their functions include histidine as a powerful buffer against acidosis, tryptophan for membrane stabilization, ketoglutarate as a substrate for ATP production during reperfusion, and mannitol (B672) to reduce cellular edema.[3] These properties make this compound® an effective tool for protecting the myocardium from ischemia-reperfusion injury in experimental models.
This document provides detailed protocols for the use of this compound® HTK solution in isolated rodent heart (Langendorff) preparations to study its cardioprotective effects against ischemia-reperfusion injury.
Data Presentation
The following tables summarize typical quantitative data obtained from isolated rat heart Langendorff experiments evaluating myocardial injury through the release of cardiac enzymes into the coronary effluent.
Table 1: Biochemical Markers of Myocardial Injury in Coronary Effluent
| Experimental Group | Lactate Dehydrogenase (LDH) (U/L) | Creatine Kinase (CK) (U/L) |
| Ischemia-Reperfusion (I/R) Control | 58.5 ± 8.43 | 126.36 ± 14.13 |
| This compound® HTK Treated | Significantly Reduced vs. I/R | Significantly Reduced vs. I/R |
Data are presented as mean ± standard deviation. The "Significantly Reduced vs. I/R" indicates the expected outcome when a cardioprotective agent like this compound® is used. Specific values can be obtained from baseline experiments.[4][5][6]
Table 2: Functional Recovery Parameters of Isolated Rodent Hearts
| Parameter | Ischemia-Reperfusion (I/R) Control | This compound® HTK Treated |
| Left Ventricular Developed Pressure (LVDP) | Reduced Recovery | Improved Recovery |
| Rate of Pressure Development (+dP/dt) | Reduced Recovery | Improved Recovery |
| Rate of Pressure Decline (-dP/dt) | Reduced Recovery | Improved Recovery |
| Heart Rate (HR) | Variable Recovery | Stabilized Recovery |
| Coronary Flow (CF) | Reduced Recovery | Improved Recovery |
This table represents the expected trends in functional recovery following ischemia-reperfusion injury with and without the protection of this compound® HTK.
Experimental Protocols
I. Langendorff Perfusion Setup and Heart Isolation
The Langendorff apparatus allows for the retrograde perfusion of an isolated heart via the aorta.[7] The standard perfusion solution is a modified Krebs-Henseleit Buffer (KHB).
Materials:
-
Langendorff apparatus (constant pressure or constant flow)
-
Krebs-Henseleit Buffer (KHB), pH 7.4, gassed with 95% O₂ / 5% CO₂
-
This compound® HTK solution, cooled to 4°C
-
Surgical instruments for rodent heart isolation
-
Pressure transducer and data acquisition system
Procedure:
-
Prepare the Langendorff System: Prime the apparatus with warm (37°C), oxygenated KHB, ensuring no air bubbles are in the lines.[8] Maintain a constant perfusion pressure of 70-80 mmHg.[8]
-
Animal Preparation and Heart Excision: Anesthetize the rodent (e.g., Sprague-Dawley rat) and administer heparin to prevent coagulation.[9] Perform a thoracotomy to expose the heart.
-
Heart Isolation: Carefully isolate the heart and cannulate the aorta in situ.[10] Immediately begin retrograde perfusion with KHB to prevent ischemia.
-
Transfer to Apparatus: Transfer the cannulated heart to the Langendorff apparatus and secure the aorta. Trim away excess tissue.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.[8][10]
II. Ischemia-Reperfusion Protocol with this compound® HTK
This protocol outlines the steps for inducing global ischemia and subsequent reperfusion to study the protective effects of this compound®.
Procedure:
-
Stabilization (20 minutes): Perfuse the heart with warm, oxygenated KHB for a 20-minute stabilization period. Record baseline functional parameters (LVDP, +dP/dt, -dP/dt, HR, CF).
-
Induction of Cardioplegic Arrest (2-4 minutes): Switch the perfusion to cold (4°C) this compound® HTK solution. For a rat heart, infuse approximately 30 ml of this compound® to induce cardiac arrest.[11]
-
Global Ischemia (90 minutes): Stop all perfusion to the heart to induce global ischemia for 90 minutes.[11]
-
Reperfusion (60 minutes): Re-initiate perfusion with warm, oxygenated KHB and continue for a 60-minute reperfusion period.[11]
-
Data Collection: Continuously record functional parameters throughout the stabilization and reperfusion periods. Collect coronary effluent at specific time points during reperfusion for biochemical analysis (e.g., LDH, CK).
Visualizations
Signaling Pathways
The cardioprotective effects of various interventions against ischemia-reperfusion injury are often mediated by the activation of pro-survival signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and is a likely candidate for modulation by the components of this compound®.[12][13][14][15]
Caption: Putative Cardioprotective Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating the cardioprotective effects of this compound® HTK in an isolated rodent heart model.
Caption: Experimental Workflow for this compound® Perfusion.
References
- 1. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 2. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmisr.researchcommons.org [jmisr.researchcommons.org]
- 4. Cardioprotective Effect of Licochalcone D against Myocardial Ischemia/Reperfusion Injury in Langendorff-Perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Cardioprotective effect of perakine against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway | Wang | Folia Morphologica [journals.viamedica.pl]
- 7. ijbcp.com [ijbcp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. d-nb.info [d-nb.info]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of PI3K/AKT signaling pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cold Storage of Engineered Tissues Using Custodiol® HTK Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful preservation of engineered tissues is critical for their widespread application in research, drug development, and clinical settings. Off-the-shelf availability of these tissues requires robust storage protocols that maintain tissue viability, structure, and function. Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is an intracellular, crystalloid solution initially developed for cardioplegia and organ preservation in transplantation.[1] Its unique composition is designed to counteract the detrimental effects of cold ischemia, making it a promising candidate for the cold storage of engineered tissues.
This compound® HTK is a low-viscosity solution that facilitates rapid and effective cooling.[1] Its formulation is based on the principle of inactivating organ function by withdrawing extracellular sodium and calcium, combined with intense buffering of the extracellular space.[1] This helps to prolong the tolerance of tissues to the interruption of blood and oxygen supply.
Mechanism of Action
The protective effects of this compound® HTK solution during hypothermic storage are attributed to its key components:
-
Histidine: Acts as a potent buffer, counteracting the acidosis that develops from anaerobic metabolism during ischemia.[1]
-
Tryptophan: Stabilizes cell membranes, protecting them from cold-induced injury.[1]
-
α-Ketoglutarate: Serves as a substrate for anaerobic metabolism and can improve ATP production during reperfusion.[1]
-
Mannitol: An osmotic agent that helps to reduce cellular edema.[1]
The low sodium and calcium content of this compound® HTK hyperpolarizes the cell membrane, inducing a state of cellular arrest and reducing metabolic demand.[1]
Signaling Pathways in Cold Ischemia and this compound® Protection
Caption: Protective mechanisms of this compound® HTK components against cold ischemia-induced cellular stress.
Quantitative Data
The following tables summarize available data on the performance of this compound® HTK solution in preserving cell and tissue viability. It is important to note that data on engineered tissues is still emerging, and the provided information is primarily from studies on cell cultures and whole organs, which can serve as a valuable reference.
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (mmol/L) |
| Sodium | 15 |
| Potassium | 9 |
| Magnesium | 4 |
| Calcium | 0.015 |
| Histidine | 198 |
| Tryptophan | 2 |
| α-Ketoglutarate | 1 |
| Mannitol | 30 |
Source: Adapted from Viana et al.[2]
Table 2: In Vitro Viability of Cardiomyocytes in this compound® HTK
| Cell Type | Incubation Time (hours) | Viability (% of Control) |
| Human Cardiac Myocytes (HCM) | 2 | >90% |
| Human Cardiac Myocytes (HCM) | 4 | Significantly decreased |
| H9C2 (immature rat cardiomyoblasts) | 2 | No significant decrease |
| H9C2 (immature rat cardiomyoblasts) | 4 | Significantly decreased |
Source: Adapted from a study comparing this compound® HTK and Plegisol.[3]
Table 3: Comparison of Preservation Solutions for Organ Transplantation
| Organ | Preservation Solution | Outcome |
| Liver, Pancreas, Kidney | This compound® HTK vs. UW Solution | Similar outcomes in graft survival.[4] |
| Liver | This compound® HTK | May be more protective against biliary complications than UW solution.[4] |
| Kidney (marginal donors) | This compound® HTK | May be associated with higher graft loss compared to UW.[4] |
| Kidney (living donors) | This compound® HTK | Lower incidence of delayed graft function compared to UW.[4] |
Source: Comparative literature review on abdominal organ preservation solutions.[4]
Experimental Protocols
General Workflow for Cold Storage of Engineered Tissues
Caption: A generalized workflow for the cold storage and subsequent analysis of engineered tissues.
Protocol 1: Cold Storage of Engineered Tissues in this compound® HTK
Materials:
-
Engineered tissue constructs
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound® HTK solution, pre-chilled to 2-8°C
-
Sterile culture plates or storage vials
-
Standard cell culture medium for the specific tissue type
Procedure:
-
Aseptically transfer the engineered tissue constructs to a new culture plate or vial.
-
Gently wash the constructs twice with sterile, cold PBS to remove any residual culture medium.
-
Carefully aspirate the PBS and immerse the constructs in pre-chilled this compound® HTK solution. Ensure the entire construct is submerged.
-
Seal the plate or vial and store at 2-8°C for the desired duration. Storage times should be optimized for each tissue type, with initial tests ranging from 24 to 72 hours.
-
To recover the tissues, transfer the plate or vial to a 37°C incubator to rewarm.
-
Once rewarmed, carefully aspirate the this compound® HTK solution and replace it with pre-warmed, standard culture medium.
-
Incubate the tissues under standard culture conditions for a recovery period (e.g., 24 hours) before proceeding with viability and functional assessments.
Protocol 2: Assessment of Cell Viability using Live/Dead Staining
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.
-
After the recovery period post-storage, wash the engineered tissue constructs twice with sterile PBS.
-
Incubate the constructs in the Live/Dead working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the constructs three times with PBS.
-
Immediately image the constructs using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).
Protocol 3: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
Materials:
-
LDH Cytotoxicity Assay Kit
-
Culture medium from stored and control engineered tissues
-
96-well plate
-
Plate reader
Procedure:
-
Following the post-storage recovery period, collect samples of the culture medium from both the stored and control tissue constructs.
-
In a 96-well plate, add the appropriate volume of each medium sample.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the LDH reaction mixture to each well containing the medium samples.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance or fluorescence at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium, relative to a positive control (fully lysed cells).
Protocol 4: Assessment of Metabolic Activity
Materials:
-
Resazurin-based assay reagent (e.g., AlamarBlue™)
-
Standard culture medium
-
96-well plate (optional, for medium analysis)
-
Plate reader (fluorescence)
Procedure:
-
After the post-storage recovery period, replace the culture medium with fresh medium containing the resazurin-based reagent (typically at a 10% v/v concentration).
-
Incubate the tissue constructs for 1-4 hours under standard culture conditions.
-
After incubation, either directly measure the fluorescence of the constructs (if in a plate reader-compatible format) or take an aliquot of the culture medium.
-
If analyzing the medium, transfer the aliquot to a 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em for resazurin).
-
Compare the metabolic activity of the stored tissues to that of the control tissues.
Functional Assessment of Engineered Tissues
The functional assessment of engineered tissues post-storage is crucial to ensure they have retained their intended physiological properties. The specific assays will depend on the tissue type.
-
Engineered Heart Tissue: Contractility is a key functional parameter. This can be assessed by measuring the force of contraction, beating rate, and response to cardioactive compounds.
-
Engineered Skin Substitutes: Barrier function can be evaluated by measuring transepithelial electrical resistance (TEER).
-
Engineered Cartilage: Mechanical properties such as compressive strength and elasticity can be measured. The production of extracellular matrix components like glycosaminoglycans can also be quantified.
Logical Relationships in Cold Storage Protocol Development
Caption: Key factors influencing the outcome of engineered tissue preservation and the metrics for assessment.
Conclusion
This compound® HTK solution presents a promising option for the hypothermic storage of engineered tissues. Its established mechanisms of cellular protection, combined with its ease of use, make it a valuable tool for researchers and developers in the field of tissue engineering. The protocols provided here offer a framework for the implementation and validation of this compound® HTK for the preservation of a variety of engineered tissue constructs. It is recommended that optimal storage conditions be determined empirically for each specific tissue type to ensure maximal preservation of viability and function.
References
- 1. This compound.com [this compound.com]
- 2. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on abdominal organ preservation solutions: a comparative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Custodiol® Solutions in Ex Vivo Lung Perfusion (EVLP) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex vivo lung perfusion (EVLP) is a critical technology in lung transplantation and research, enabling the assessment, reconditioning, and preservation of donor lungs. The choice of perfusion solution is paramount to the success of EVLP, as it directly impacts lung physiology and viability. Custodiol® histidine-tryptophan-ketoglutarate (HTK) solutions, originally developed for cardioplegia and static organ preservation, have gained attention for their potential application in EVLP. Their unique composition, characterized by a low viscosity, strong buffering capacity, and components that mitigate ischemia-reperfusion injury, offers a promising alternative to standard EVLP solutions. This document provides detailed application notes and protocols for the use of modified this compound® solutions in EVLP research, based on findings from preclinical studies.
Principles of this compound® Action in EVLP
This compound® HTK solutions are intracellular-type preservation fluids. Their protective effects during EVLP are attributed to several key components and mechanisms:
-
Histidine Buffer: Provides a high buffering capacity to counteract acidosis that develops during ischemia and reperfusion.
-
Tryptophan and Mannitol (B672): Contribute to cell membrane stability and reduction of cellular edema. Tryptophan acts as a membrane protectant, while mannitol is an osmotic agent and a scavenger of free radicals.
-
Ketoglutarate: Serves as a substrate for anaerobic metabolism, supporting ATP production during reperfusion.
-
Low Sodium and Calcium: Hyperpolarizes the cell membrane, reducing cellular activation and metabolic demand.
-
Iron Chelators (in this compound-N and -MP): The addition of iron chelators like Deferoxamine and LK 614 in modified versions of this compound is crucial for mitigating oxidative stress. By sequestering free iron, these agents inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, a key pathway in ischemia-reperfusion injury.
Quantitative Data Summary
Preclinical studies in porcine models of donation after circulatory death (DCD) have demonstrated the feasibility and potential benefits of using modified this compound® solutions for EVLP compared to the standard Steen Solution™. The following tables summarize key quantitative findings from these studies.
Table 1: Comparison of Lung Physiological Parameters during EVLP
| Parameter | Steen Solution™ (SS) | Modified this compound-N (CD) | Modified this compound-N + Albumin (CDA) | This compound-MP + Albumin (C-MP) |
| Oxygenation Capacity (ΔpO₂, mmHg) | 236.28 ± 47.26[1][2] | 402.79 ± 30.33[1][2] | 414.86 ± 9.77[1][2] | 284 ± 151[3][4] |
| Peak Airway Pressure (PAW_peak, mmHg) | 32 ± 0.7[1] | 24 ± 2[1] | 21 ± 0.5[1] | Not Reported |
| Pulmonary Vascular Resistance (PVR) | Higher (exact values not consistently reported) | Lower than SS[1] | Lower than SS[1] | Not Reported |
Table 2: Perfusate Biomarker Analysis during EVLP
| Biomarker | Steen Solution™ (SS) | Modified this compound-N (CD) | Modified this compound-N + Albumin (CDA) | This compound-MP + Albumin (C-MP) |
| Lactate (B86563) (mmol/L) | 4.88 ± 1.56[1] | 2.14 ± 0.77[1] | 2.56 ± 0.88[1] | Significantly lower than SS[3][4] |
| Lactate Dehydrogenase (LDH) Activity | Higher | Not significantly different from SS | Not significantly different from SS | Significantly lower than SS[3][4] |
| Alkaline Phosphatase (AP) Activity | Not Reported | Not Reported | Not Reported | Not Reported |
| Wet/Dry Ratio | Higher | Not significantly different from CDA | Lower than SS[1][2] | Not Reported |
Experimental Protocols
The following protocols are synthesized from published research and provide a detailed methodology for utilizing modified this compound® solutions in a porcine DCD model of EVLP.
Preparation of Modified this compound® Perfusion Solution
Two primary modifications of this compound® have been investigated for EVLP:
-
Modified this compound-N (CD): To a standard bag of this compound-N solution, add 1.1 g/L glucose monohydrate and 50 g/L dextran (B179266) 40.
-
Modified this compound-N with Albumin (CDA): Prepare the CD solution as above and supplement with 7 g/L of bovine or human albumin.
-
This compound-MP with Albumin (C-MP): To a standard bag of this compound-MP solution, add 55 g/L of albumin.
Ensure all additions are performed under sterile conditions. The final solution should be warmed to the target perfusion temperature (normothermic, typically 37°C) prior to initiating EVLP.
Animal Model and Lung Harvesting (Porcine DCD Model)
-
Anesthesia and Euthanasia: Anesthetize a domestic pig (35 ± 5 kg) with ketamine and azaperone, followed by midazolam and ketamine. Euthanize the animal with intravenous potassium chloride to induce cardiac arrest.
-
Warm Ischemia: Maintain the animal for a defined period of warm ischemia (e.g., 45 minutes) post-cardiac arrest.
-
Sternotomy and Lung Harvesting: Perform a median sternotomy. Harvest the lungs using a standard operative technique.
-
Antegrade and Retrograde Flush: Flush the lungs with a cold (4°C) preservation solution, such as Perfadex™, containing heparin (100 IU) and trometamol.
-
Cold Static Preservation (CSP): Store the harvested lungs in a preservation bag with a low potassium dextran solution (e.g., Perfadex™) at 4°C for a specified duration (e.g., 4 to 9 hours).
Ex Vivo Lung Perfusion (EVLP) Circuit Setup and Procedure
This protocol is based on the Toronto EVLP method using the XVIVO Perfusion System (XPS™).
-
Circuit Priming: Prime the EVLP circuit with 1.5 L of the prepared modified this compound® solution or the control Steen Solution™. Add methylprednisolone (B1676475) (500 mg) and a broad-spectrum antibiotic to the priming solution.
-
Lung Cannulation and Connection: Cannulate the pulmonary artery and the left atrial cuff of the harvested lung block. Connect the cannulas to the EVLP circuit. Place an endotracheal tube in the trachea and connect it to a ventilator.
-
Initiation of Perfusion: Start the perfusion in a deoxygenated state with the perfusate warmed to 37°C. The flow should be gradually increased to the target rate (e.g., 40% of the predicted cardiac output).
-
Ventilation: Once the lung temperature reaches 32°C, initiate protective mechanical ventilation. A typical strategy is a tidal volume of 6-8 mL/kg of predicted body weight, a respiratory rate of 7 breaths/min, and a positive end-expiratory pressure (PEEP) of 5 cmH₂O. The fraction of inspired oxygen (FiO₂) should be 0.21.
-
Perfusion and Ventilation Parameters: Maintain normothermic (37°C) perfusion for the duration of the experiment (e.g., 4 hours). Monitor and record the following parameters hourly:
-
Pulmonary artery pressure (PAP)
-
Left atrial pressure (LAP)
-
Pulmonary vascular resistance (PVR)
-
Peak airway pressure (PAW_peak)
-
Dynamic lung compliance (C_dyn)
-
Perfusate temperature
-
-
Perfusate and Gas Analysis: Collect perfusate samples from the pulmonary artery (inflow) and left atrium (outflow) hourly for blood gas analysis (pO₂, pCO₂, pH, lactate).
-
Functional Assessment: The primary functional endpoint is typically the oxygenation capacity (ΔpO₂), calculated as the difference between the partial pressure of oxygen in the left atrial outflow and the pulmonary arterial inflow.
Post-EVLP Analysis
-
Histology: Fix lung tissue samples in formalin for histological examination to assess for lung injury.
-
Biomarker Analysis: Centrifuge perfusate samples and store the supernatant for later analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and markers of cell injury (e.g., LDH).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound® for EVLP.
Proposed mechanism of this compound® in mitigating ischemia-reperfusion injury during EVLP.
Experimental workflow for EVLP using this compound® in a porcine DCD model.
Conclusion
The use of modified this compound® solutions in ex vivo lung perfusion research presents a viable and potentially superior alternative to standard perfusion solutions. The available data suggests that this compound-N, modified with dextran, glucose, and albumin, can lead to improved oxygenation capacity and reduced lactate production in a preclinical DCD lung model. The iron-chelating properties of this compound-N and this compound-MP are a key mechanistic advantage in mitigating ischemia-reperfusion injury. The detailed protocols and conceptual diagrams provided herein offer a framework for researchers to design and execute studies evaluating the efficacy of this compound®-based solutions in EVLP, with the ultimate goal of improving the quality and availability of lungs for transplantation and advancing research in lung pathophysiology and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical experience with histidine-tryptophan-ketoglutarate solution in abdominal organ preservation: a review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of iron in ischemia-reperfusion oxidative injury of rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Custodiol® HTK Solution in Porcine Kidney Transplant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a widely utilized organ preservation fluid for multi-organ transplantation, including kidney, liver, heart, and pancreas.[1][2] Its intracellular-like electrolyte composition and low potassium concentration are designed to protect organs from ischemia-reperfusion injury (IRI) by buffering the extracellular space and preventing cellular swelling.[1] The porcine kidney model is a crucial preclinical platform for transplantation research due to its anatomical and physiological similarities to human kidneys.[3] These application notes provide a detailed protocol for the use of this compound® HTK solution in porcine kidney transplant models based on established experimental studies.
Composition of this compound® HTK Solution
This compound® HTK is a crystalloid solution with the following composition[1]:
| Component | Concentration (mmol/L) |
| Sodium | 15 |
| Potassium | 9 |
| Magnesium | 4 |
| Calcium | 0.015 |
| Ketoglutarate/Glutamic Acid | 1 |
| Histidine | 198 |
| Tryptophan | 2 |
| Mannitol | 30 |
| Osmolarity | 310 mOsm/L |
Experimental Protocols
Static Cold Storage (SCS) Protocol for Porcine Kidney Transplantation
This protocol outlines the standard procedure for porcine kidney retrieval, perfusion with this compound® HTK, and subsequent static cold storage before transplantation.
Materials:
-
This compound® HTK solution, cooled to 4°C
-
Sterile surgical instruments for organ procurement
-
Perfusion cannula (e.g., 18G plastic sheath needle)[4]
-
Sterile organ transport container
-
Crushed ice
Procedure:
-
Donor Preparation and Organ Procurement:
-
Anesthetize the donor pig according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully dissect the renal artery, renal vein, and ureter of the target kidney.[4]
-
-
In Situ Flushing and Kidney Retrieval:
-
Cannulate the renal artery.[4]
-
Begin perfusion with cold (4°C) this compound® HTK solution. A standard approach is to use 1 liter of preservation solution for flushing.[5]
-
Incise the renal vein to allow the perfusate to escape.
-
Continue flushing until the effluent from the renal vein is clear.[4]
-
Once flushing is complete, ligate and divide the renal artery, renal vein, and ureter.
-
Remove the kidney and place it in a sterile basin containing cold this compound® HTK solution.
-
-
Static Cold Storage:
-
Place the retrieved kidney in a sterile organ bag filled with 1000 mL of fresh, cold this compound® HTK solution.[6]
-
Seal the bag, removing as much air as possible.
-
Place the sealed bag in a larger transport container filled with crushed ice for static cold storage.[6]
-
Studies have successfully stored porcine kidneys for 24 to 48 hours using this method.[6][7]
-
-
Transplantation:
-
After the desired cold ischemia time, the kidney is removed from storage for transplantation into the recipient pig.
-
Perform vascular anastomoses of the renal artery and vein, followed by ureteral anastomosis.
-
Hypothermic Machine Perfusion (HMP) with this compound®-N
Recent studies have explored modified this compound® solutions, such as this compound-N, for use in hypothermic machine perfusion (HMP), which may offer advantages over SCS.[8][9]
Procedure Outline:
-
Kidneys are retrieved from German Landrace pigs.[8]
-
The kidneys are preserved for 20 hours by pulsatile oxygenated HMP on a Lifeport kidney transporter.[8]
-
The perfusion solution used is this compound-N supplemented with 50 g/l dextran (B179266) 40.[8]
-
Perfusion parameters are set to a systolic pressure of 30 mmHg and 30 cycles/min.[8]
-
Following HMP, renal viability is assessed via in vitro reperfusion with diluted autologous blood for 120 minutes at 37°C.[8]
Quantitative Data from Porcine Kidney Preservation Studies
The following tables summarize key quantitative findings from studies utilizing this compound® and its variants in porcine kidney preservation.
Table 1: Comparison of this compound-N (CND) and KPS-1 for HMP [8]
| Parameter | This compound-N + Dextran (CND) | Kidney Perfusion Solution 1 (KPS-1) |
| Preservation Time | 20 hours | 20 hours |
| Reperfusion Time | 120 minutes | 120 minutes |
| Renal Blood Flow (post-reperfusion) | Significantly higher | Lower |
| Urine Production (post-reperfusion) | Significantly higher | Lower |
| Creatinine Clearance (post-reperfusion) | Significantly higher (increased during reperfusion) | Lower (declined during reperfusion) |
| Oxygen Consumption | Higher | Lower |
Table 2: Comparison of this compound-MP and Belzer MPS for Ex Vivo Reconditioning [10][11]
| Parameter | This compound-MP | Belzer MPS |
| Cold Storage Time | 20 hours | 20 hours |
| Reconditioning Time | 90 minutes | 90 minutes |
| Creatinine Clearance (mL/min) | 7.4 ± 8.6 | 2.8 ± 2.5 |
| TNC Perfusate Levels (ng/mL) | 0.22 ± 0.25 | 0.09 ± 0.08 |
| Note: Differences were not statistically significant. |
Visualizations
Experimental Workflow for Porcine Kidney Transplantation using this compound®
Caption: Workflow for porcine kidney preservation with this compound® HTK.
Signaling Pathways in Ischemia-Reperfusion Injury (IRI)
While the specific signaling pathways affected by this compound® itself are not detailed in the provided search results, a study on this compound® supplemented with Relaxin (RLX) provides insight into pathways modulated during preservation to reduce IRI.[6][7]
Caption: Pathways modulated by Relaxin-supplemented this compound® to reduce IRI.
References
- 1. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 2. This compound.com [this compound.com]
- 3. Heterotopic Renal Autotransplantation in a Porcine Model: A Step-by-Step Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducible porcine model for kidney allotransplantation of low weight miniature pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pebble.bio [pebble.bio]
- 6. This compound® Supplemented with Synthetic Human Relaxin Decreases Ischemia-Reperfusion Injury after Porcine Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound® Supplemented with Synthetic Human Relaxin Decreases Ischemia-Reperfusion Injury after Porcine Kidney Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the new preservation solution this compound-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution—A Promising New Tool in Solid Organ Preservation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of the new preservation solution this compound-MP for ex vivo reconditioning of kidney grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Custodiol® HTK Solution in Small Animal Cardiac Surgery Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution for cardioplegia in small animal cardiac surgery models, including isolated heart preparations (Langendorff) and in vivo regional ischemia models.
Introduction to this compound® HTK for Cardioplegia
This compound® HTK is an intracellular, crystalloid cardioplegic solution designed for myocardial protection during cardiac surgery and for organ preservation.[1] Its formulation is characterized by low concentrations of sodium and calcium and a high concentration of the buffer histidine.[2] This composition induces cardiac arrest in diastole through hyperpolarization of the myocyte plasma membrane, a different mechanism from conventional hyperkalemic cardioplegic solutions that cause depolarization arrest.[1] The key components of this compound® HTK contribute to its protective effects:
-
Histidine: Acts as a powerful buffer against acidosis that occurs during ischemia.[2]
-
Tryptophan: Stabilizes cell membranes.[2]
-
α-Ketoglutarate: Serves as a substrate for ATP production during reperfusion.[2]
-
Mannitol: Reduces cellular edema and acts as a free-radical scavenger.[2]
The primary advantage of this compound® HTK in a surgical setting is the ability to achieve long-lasting cardioplegic arrest with a single administration, allowing for uninterrupted surgical procedures.[3]
Quantitative Data Summary
The following tables summarize the composition of this compound® HTK and key experimental parameters and outcomes from studies utilizing this compound® for cardioplegia.
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (mmol/L) |
| Sodium (Na⁺) | 15 |
| Potassium (K⁺) | 9 |
| Magnesium (Mg²⁺) | 4 |
| Calcium (Ca²⁺) | 0.015 |
| Histidine | 180 |
| Histidine-HCl | 18 |
| Tryptophan | 2 |
| α-Ketoglutarate (as potassium salt) | 1 |
| Mannitol | 30 |
| pH at 25°C | 7.02 - 7.20 |
| Osmolality (mOsm/kg) | ~310 |
Table 2: Experimental Parameters for this compound® Cardioplegia in Animal Models
| Parameter | Rabbit (Langendorff)[4] | Human (Clinical - for reference)[5] |
| Animal Model | Chinchilla bastard rabbit | - |
| This compound® Dose | 30 ml | Single dose (volume not specified) |
| Temperature | 4°C | 4°C |
| Ischemia Time | 90 minutes | - |
| Reperfusion Time | 60 minutes | - |
Table 3: Myocardial Protection Outcomes with this compound® Cardioplegia
| Outcome Measure | Rabbit (Langendorff)[4] | Human (Clinical)[3] |
| Histology | Reduced nitrosative and oxidative stress markers compared to control. | - |
| ATP Levels | Significantly higher tissue ATP levels compared to control. | - |
| Hemodynamic Recovery | Significantly faster and better hemodynamic recovery during reperfusion. | - |
| Myocardial Infarction Markers (CK-MB, Troponin) | - | No significant difference in mean CK-MB and Troponin-I release compared to blood cardioplegia. |
Experimental Protocols
Protocol for this compound®-Induced Cardioplegic Arrest in an Isolated Perfused Rabbit Heart (Langendorff Model)
This protocol is adapted from a study by Salameh et al. (2017).[4]
Materials:
-
Mature Chinchilla bastard rabbits (1500-2000g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or other suitable perfusion buffer)
-
This compound® HTK solution, cooled to 4°C
-
Surgical instruments for heart isolation
-
Data acquisition system to monitor hemodynamic function
Procedure:
-
Animal Preparation and Heart Isolation:
-
Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a thoracotomy and quickly excise the heart.
-
Immediately place the heart in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion Setup:
-
Mount the aorta onto the cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes. Record baseline hemodynamic data (Left Ventricular Pressure - LVP, dP/dtmax, dP/dtmin, Heart Rate, Coronary Flow).
-
-
Induction of Cardioplegic Arrest:
-
Switch the perfusion from the buffer to cold (4°C) this compound® HTK solution.
-
Infuse a single dose of 30 ml of this compound® HTK.
-
Confirm cardiac arrest (cessation of electrical and mechanical activity).
-
-
Global Ischemia:
-
Maintain the heart in a state of global ischemia for 90 minutes.
-
-
Reperfusion:
-
After the ischemic period, switch the perfusion back to the oxygenated Krebs-Henseleit buffer.
-
Reperfuse the heart for 60 minutes.
-
Continuously monitor and record hemodynamic and functional data throughout the reperfusion period.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, collect left ventricular tissue samples.
-
Freeze samples in liquid nitrogen for biochemical analyses (e.g., ATP measurement).
-
Fix other tissue samples in 10% formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of oxidative stress).
-
Proposed Protocol for this compound®-Induced Cardioplegic Arrest in an Isolated Perfused Rat or Mouse Heart (Langendorff Model)
This proposed protocol is a synthesis of the rabbit protocol and general Langendorff procedures for smaller rodents. Dosage and volumes should be optimized for the specific animal size and experimental setup.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound® HTK solution, cooled to 4°C
-
Surgical instruments
-
Data acquisition system
Procedure:
-
Animal Preparation and Heart Isolation:
-
Anesthetize the animal following approved IACUC protocols.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold buffer.
-
-
Langendorff Perfusion Setup:
-
Cannulate the aorta and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer.
-
Stabilize the heart for 20-30 minutes, recording baseline functional parameters.
-
-
Induction of Cardioplegic Arrest:
-
Switch perfusion to cold (4°C) this compound® HTK solution.
-
For rats: Infuse a single dose of approximately 10-15 ml.
-
For mice: Infuse a single dose of approximately 1-2 ml.
-
Note: The exact volume should be sufficient to achieve complete cardiac arrest and may require optimization.
-
-
Global Ischemia:
-
Maintain global ischemia for a desired period (e.g., 60-120 minutes).
-
-
Reperfusion:
-
Reperfuse with oxygenated Krebs-Henseleit buffer for 45-60 minutes, continuously recording functional data.
-
-
Outcome Assessment:
-
Functional Recovery: Analyze the recovery of LVP, dP/dt, and heart rate.
-
Biochemical Markers: Collect the coronary effluent during reperfusion to measure the release of cardiac injury markers such as Creatine Kinase-MB (CK-MB) and cardiac Troponin I (cTnI).
-
Infarct Size Assessment: At the end of reperfusion, the heart can be sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct size.
-
Histology and Molecular Analysis: Collect tissue for histological examination and molecular analyses (e.g., Western blotting for apoptotic markers, PCR for inflammatory markers).
-
Visualizations
Signaling Pathway of this compound® HTK Myocardial Protection
Caption: Protective mechanisms of this compound® HTK components.
Experimental Workflow for this compound® Cardioplegia in an Isolated Heart Model
Caption: Experimental workflow for isolated heart perfusion.
References
- 1. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 3. moh.gov.my [moh.gov.my]
- 4. frontiersin.org [frontiersin.org]
- 5. Blood cardioplegia or this compound for myocardial protection during valvular or aortic surgery: a propensity score adjusted comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Custodiol HTK Solution for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a crystalloid, intracellular-like organ preservation solution utilized for the perfusion and flushing of donor organs such as the kidneys, liver, heart, and pancreas prior to transplantation.[1][2][3][4] Its efficacy is based on the principle of inactivating organ function by withdrawing extracellular sodium and calcium, coupled with intensive buffering of the extracellular space with histidine.[1][2][4] This composition helps to prolong the tolerance of organs to the interruption of blood and oxygen supply.[1][2] The low potassium concentration of this compound HTK is a key feature, minimizing the risk to the recipient from residual solution entering the systemic circulation.[1][4] This document provides a detailed protocol for the preparation of a this compound-like solution in a research laboratory setting for experimental use.
Physicochemical Properties and Composition
The composition of this compound HTK solution is similar to that of intracellular fluid.[2][4] It is a low-viscosity solution, comparable to water, which facilitates efficient perfusion and rapid cooling of the organ.[1] Key physicochemical properties and the detailed composition are summarized in the table below.
| Parameter | Value |
| pH at 25°C | 7.02 - 7.20 |
| pH at 4°C | 7.4 - 7.45 |
| Osmolality | 290 - 310 mOsmol/kg |
| Viscosity | ~1.8 cP |
| Component | Concentration (mmol/L) |
| Sodium Chloride (NaCl) | 15.0 |
| Potassium Chloride (KCl) | 9.0 |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | 4.0 |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 0.015 |
| Potassium Hydrogen α-Ketoglutarate | 1.0 |
| Histidine | 180.0 |
| Histidine HCl·H₂O | 18.0 |
| Tryptophan | 2.0 |
| Mannitol | 30.0 |
| Anion Concentration | (mval/L) |
| Chloride (Cl⁻) | 50 |
Experimental Protocol: Laboratory Preparation of this compound-like Solution
This protocol outlines the steps to prepare 1 liter of a this compound-like solution for research purposes. All procedures should be conducted in a sterile environment using aseptic techniques.
Materials and Reagents:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O)
-
Potassium Hydrogen α-Ketoglutarate
-
L-Histidine
-
L-Histidine HCl·H₂O
-
L-Tryptophan
-
D-Mannitol
-
Sterile Water for Injection (WFI) or equivalent cell culture grade water
-
Calibrated pH meter
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
-
Stir plate and sterile stir bar
-
Calibrated analytical balance
-
Sterile graduated cylinders and beakers
Procedure:
-
Preparation of Glassware and Environment: Ensure all glassware is sterile. Perform all weighing and mixing in a laminar flow hood to maintain sterility.
-
Weighing of Components: Accurately weigh the following amounts of each chemical to prepare 1 liter of solution:
-
Sodium Chloride: 0.8766 g
-
Potassium Chloride: 0.6710 g
-
Magnesium Chloride Hexahydrate: 0.8132 g
-
Potassium Hydrogen α-Ketoglutarate: 0.1842 g
-
L-Histidine: 27.9289 g
-
L-Histidine HCl·H₂O: 3.7733 g
-
L-Tryptophan: 0.4085 g
-
D-Mannitol: 5.4651 g
-
-
Dissolving Components:
-
Add approximately 800 mL of sterile WFI to a sterile beaker with a sterile stir bar.
-
Begin stirring the water and sequentially add the weighed components. It is advisable to add the more soluble salts first, followed by the amino acids and mannitol.
-
Note: Tryptophan has low water solubility and may require gentle warming and/or extended stirring to fully dissolve. Do not overheat the solution.
-
-
Calcium Chloride Addition: Prepare a separate, concentrated stock solution of Calcium Chloride Dihydrate (e.g., 0.0022 g in 10 mL of WFI). Add the required volume of this stock solution to the main solution while stirring to achieve the final concentration of 0.015 mmol/L. This prevents precipitation of calcium salts.
-
Volume Adjustment: Once all components are completely dissolved, transfer the solution to a 1 L sterile graduated cylinder and add sterile WFI to bring the final volume to exactly 1 liter.
-
pH Measurement and Adjustment:
-
Sterile Filtration:
-
Aseptically filter the solution through a sterile 0.22 µm filter unit into a sterile final storage container.
-
-
Storage: Store the prepared solution at 2-8°C, protected from light.[6]
Quality Control
-
Final pH Check: After filtration, a sample should be taken to confirm the pH is within the specified range.
-
Osmolality Measurement: If an osmometer is available, measure the osmolality of the final solution to ensure it is within the target range of 290-310 mOsmol/kg.[3][5]
-
Sterility Testing: Perform sterility testing on a sample of the final product to ensure no microbial contamination occurred during the preparation process.
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is not based on a classical signaling pathway but rather on creating a specific electrochemical and buffered environment.[3][7] The key principles are:
-
Inactivation of Organ Function: Achieved by reducing extracellular sodium and calcium, which prevents the triggering of energy-consuming cellular activation processes.[1][2][7]
-
Intense Buffering: The high concentration of histidine and histidine HCl provides a strong buffering capacity to counteract acidosis that occurs during ischemia.[1][3][7]
-
Membrane Protection: Tryptophan is included for its purported membrane-stabilizing properties.[3][7]
-
Edema Prevention: Mannitol increases the osmolarity of the solution, which helps to prevent cellular edema.[1][3][7]
-
Substrate for Energy Production: α-ketoglutarate serves as a substrate for anaerobic metabolism, aiding in ATP production upon reperfusion.[1][8]
Below is a workflow diagram illustrating the laboratory preparation of the this compound-like solution.
Caption: Workflow for the laboratory preparation of this compound-like solution.
Conclusion
This document provides a comprehensive guide for the preparation of a this compound-like solution for use in a research laboratory. Adherence to aseptic techniques and rigorous quality control are paramount to ensure the integrity and safety of the prepared solution for experimental applications. The provided protocol, when followed carefully, will yield a solution with physicochemical properties comparable to the commercially available this compound HTK.
References
- 1. This compound.com [this compound.com]
- 2. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 3. This compound®HTK Solution [vitanova.kz]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound.com [this compound.com]
- 6. perfusion.com [perfusion.com]
- 7. methapharm.com [methapharm.com]
- 8. This compound® HTK Cardioplegia Use in Robotic Mitral Valve - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Custodiol® HTK Solution in Pancreatic Islet Preservation for Transplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful isolation and preservation of pancreatic islets are critical for transplantation research aimed at developing novel therapies for type 1 diabetes. The quality of the preserved pancreas directly impacts the yield, viability, and function of the isolated islets. Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is an intracellular, crystalloid preservation solution designed for the perfusion and flushing of donor organs, including the pancreas, prior to removal and for hypothermic storage and transport.[1] Its low viscosity and composition aim to minimize cellular edema, buffer against acidosis, and support energy production upon reperfusion.[2][3]
These application notes provide detailed protocols for the use of this compound® HTK in the preservation of pancreatic islets for research purposes, including pancreas procurement, islet isolation, and functional assessment.
Mechanism of Action
This compound® HTK solution facilitates organ preservation through several key mechanisms:
-
Prevention of Cellular Edema: By creating a hypotonic environment relative to the intracellular space and through the action of mannitol, this compound® helps prevent the cellular swelling that can occur during cold ischemia.[2][3]
-
Buffering Capacity: A high concentration of histidine acts as a powerful buffer, counteracting the acidosis that develops from anaerobic metabolism during ischemia.[2][3]
-
Membrane Stabilization: Tryptophan is included in the solution to help stabilize cell membranes.[2]
-
Support for Aerobic Respiration: The presence of alpha-ketoglutarate (B1197944) provides a substrate for the Krebs cycle, aiding in the restoration of aerobic metabolism upon reperfusion.[2][3]
Signaling Pathway of Cellular Preservation
The components of this compound® HTK solution work synergistically to mitigate the cellular stress and injury associated with cold ischemia and reperfusion. The following diagram illustrates the proposed signaling pathways influenced by this compound® HTK in preserving pancreatic islet cells.
Caption: Protective signaling pathways of this compound® HTK components.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the efficacy of this compound® HTK and University of Wisconsin (UW) solution for the preservation of human pancreata for islet isolation.
Table 1: Islet Isolation Outcomes
| Parameter | This compound® HTK | University of Wisconsin (UW) | p-value | Reference |
| Post-Purification Islet Yield (IEQ) | 383,085 | 328,514 | 0.14 | [4] |
| Islet Viability (%) | 82.9 | 82.7 | 0.93 | [4] |
| Stimulation Index (In Vitro Function) | 5.28 | 4.91 | 0.62 | [4] |
IEQ: Islet Equivalents
Table 2: Influence of Cold Ischemia Time (CIT)
| Preservation Solution | CIT | Islet Yield (IE/g) | Reference |
| This compound® HTK | < 10 hours | Similar to UW | [5] |
| This compound® HTK | > 10 hours | Reduced yield compared to UW | [5] |
IE/g: Islet Equivalents per gram of pancreatic tissue
Experimental Protocols
Protocol 1: Pancreas Procurement and Preservation using this compound® HTK
This protocol outlines the steps for the procurement of a human pancreas and its preservation using this compound® HTK solution.
Materials:
-
Sterile surgical instruments
-
This compound® HTK solution, cooled to 2-8°C
-
Sterile organ transport container
-
Crushed sterile ice
Procedure:
-
In situ flushing: Following the standard surgical procedure for organ procurement, cannulate the aorta and vena cava.
-
Perfuse the abdominal organs with cold (2-8°C) this compound® HTK solution. The perfusion is typically performed via the infrarenal aorta.
-
The duration of perfusion is generally 10-15 minutes.
-
During perfusion, cool the abdominal cavity with a cold physiological saline solution.
-
After excision, the pancreas should be stored and transported immersed in cold this compound® HTK solution in a sterile container surrounded by crushed ice.
Protocol 2: Pancreatic Islet Isolation from a this compound® HTK-Preserved Pancreas
This protocol is a modified version of the Ricordi method for islet isolation, adapted for pancreata preserved in this compound® HTK.[6]
Materials:
-
Ricordi digestion chamber
-
Collagenase solution (e.g., Serva Collagenase + Neutral Protease)
-
RPMI dilution solution, cold (4°C)
-
M199 media supplemented with human albumin
-
Ficoll density gradient
-
Dithizone (DTZ) stain
Procedure:
-
Pancreas Preparation: Upon arrival at the laboratory, carefully trim the pancreas of surrounding fatty tissue and lymph nodes in a sterile environment.
-
Enzyme Perfusion: Cannulate the pancreatic duct and perfuse the pancreas with the prepared collagenase solution.
-
Digestion:
-
Transfer the distended pancreas to the Ricordi digestion chamber.
-
Connect the chamber to a closed circulation tubing system and warm to 37°C.
-
Gently shake the chamber during digestion.
-
Continuously monitor the digestion progress by taking samples and observing for free islets under a microscope.
-
-
Stopping Digestion: Once a sufficient number of free islets are observed, stop the digestion by flushing the system with cold (4°C) RPMI dilution solution to dilute the enzyme.
-
Islet Collection and Washing:
-
Collect the digested tissue.
-
Wash the collected tissue with M199 media supplemented with human albumin.
-
-
Purification:
-
Purify the islets from the exocrine tissue using a continuous Ficoll density gradient.
-
-
Quality Assessment:
-
Assess islet purity using Dithizone (DTZ) staining.
-
Determine islet viability using a suitable assay (e.g., FDA/PI staining).
-
Quantify the islet yield in Islet Equivalents (IEQ).
-
Caption: Experimental workflow for islet isolation.
Protocol 3: In Vitro Functional Assessment - Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This protocol details the steps for performing a static GSIS assay to evaluate the function of isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
Culture plates (e.g., 24-well plates)
-
Insulin ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Islet Preparation: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation:
-
Hand-pick a known number of islets (e.g., 10-20) of similar size into each well of a culture plate.
-
Wash the islets with KRBH containing low glucose.
-
Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH with low glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add KRBH with high glucose and incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition.
-
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pancreatic islet cell isolation for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. Human islet isolation outcomes from pancreata preserved with Histidine-Tryptophan Ketoglutarate versus University of Wisconsin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Purification of Human Pancreatic Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Custodiol® in Decellularized Organ Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of tissue engineering is rapidly advancing towards the goal of creating functional, transplantable organs. A leading strategy involves the use of decellularized organs, which provide a native extracellular matrix (ECM) scaffold that retains the organ's intricate architecture and vascular network. While these scaffolds are promising, significant hurdles remain, particularly their tendency to be thrombogenic upon reperfusion with blood. Recent studies have highlighted a novel application for Custodiol® (Histidine-Tryptophan-Ketoglutarate, HTK) solution, traditionally used for the preservation of organs for transplantation, in improving the hemocompatibility of these decellularized scaffolds.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound® in the perfusion of decellularized organs, summarizing key findings, providing detailed experimental protocols, and exploring the potential mechanisms of action.
Core Application: Improving Hemocompatibility of Decellularized Scaffolds
A primary challenge in the clinical translation of engineered organs is the immediate blood-mediated inflammatory reaction and thrombosis that occurs when a decellularized scaffold is reperfused. The exposed ECM components, such as collagen, can activate platelets and the coagulation cascade, leading to graft failure.
Studies have demonstrated that perfusing decellularized liver scaffolds with this compound® solution significantly enhances their hemocompatibility.[1][2][3] This perfusion has been shown to reduce the presence of proteins associated with platelet aggregation on the scaffold surface, thereby mitigating thrombotic events upon reperfusion.[3] This pre-treatment makes the scaffold a more viable platform for both in vivo transplantation and ex vivo recellularization studies.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies evaluating decellularization efficacy and the proteomic changes after this compound® perfusion.
Table 1: Efficacy of a Standard Liver Decellularization Protocol
| Parameter | Native Liver | Decellularized Liver Scaffold | Efficacy |
| DNA Content (ng/mg dry weight) | > 2000 | < 50 | > 97.5% removal |
| Collagen Content (µg/mg dry tissue) | 0.19 ± 0.09 | 1.82 ± 1.84 | Enriched |
| sGAG Content (µg/mg dry tissue) | High | Significantly Reduced | Partial Loss |
Data compiled from representative decellularization studies.[4] Note the enrichment of ECM components like collagen is due to the removal of cellular material.
Table 2: Proteomic Analysis of Decellularized Liver Scaffolds
| Protein Category | Control Scaffold (PBS Perfusion) | This compound® Perfused Scaffold | Implication |
| Platelet Aggregation-Related Proteins | Enriched | Reduced | Improved Hemocompatibility[3] |
| Coagulation Cascade Proteins | Present | Reduced | Reduced Thrombogenicity[3] |
| Core ECM Proteins (Collagens, Laminin) | Preserved | Preserved | Structural Integrity Maintained |
This table is a qualitative summary based on proteomic findings reported in the literature.[3]
Experimental Protocols
This section details the protocols for organ decellularization and subsequent perfusion with this compound® to improve hemocompatibility.
Protocol 1: Perfusion Decellularization of a Rat Liver
This protocol is a representative method for creating a decellularized liver scaffold.
Materials:
-
Sprague-Dawley Rat (250-300g)
-
Anesthesia and surgical tools
-
Peristaltic pump
-
Decellularization Solutions:
-
1% Sodium Dodecyl Sulfate (SDS) in deionized water
-
1% Triton X-100 in deionized water
-
-
Wash Solution: Phosphate-Buffered Saline (PBS) containing antibiotics (100 U/mL penicillin-streptomycin)
-
Heparinized saline
Methodology:
-
Harvesting: Anesthetize the rat and perform a laparotomy to expose the liver. Cannulate the portal vein and inferior vena cava.
-
Initial Washout: Perfuse the liver via the portal vein with heparinized saline at a rate of 5 mL/min for 20 minutes to flush out blood.
-
Decellularization - Detergent 1 (SDS): Switch the perfusion to 1% SDS solution. Perfuse at a rate of 3-5 mL/min for 12-18 hours. The liver will gradually become pale and translucent.
-
Wash: Perfuse the scaffold with PBS for 60 minutes to remove the SDS.
-
Decellularization - Detergent 2 (Triton X-100): Perfuse the scaffold with 1% Triton X-100 for 60 minutes to remove any remaining cellular debris and lipids.
-
Final Wash: Perform a final extensive wash by perfusing with sterile PBS for 24-48 hours to ensure complete removal of detergents.
-
Verification: Confirm successful decellularization by histological analysis (H&E and DAPI staining) and DNA quantification to ensure DNA content is below 50 ng per mg of dry ECM weight.[2]
Protocol 2: this compound® Perfusion for Enhanced Hemocompatibility
This protocol describes the post-decellularization treatment with this compound®.
Materials:
-
Decellularized liver scaffold (from Protocol 1)
-
This compound® HTK Solution, cooled to 4°C
-
Peristaltic pump
-
Sterile tubing and connectors
Methodology:
-
Setup: Place the sterile decellularized liver scaffold in a sterile perfusion chamber. Connect the portal vein cannula to the peristaltic pump using sterile tubing.
-
This compound® Perfusion: Perfuse the scaffold with cold (4°C) this compound® solution at a low flow rate (e.g., 1-3 mL/min) for 60-120 minutes.[2] This step replaces the PBS within the scaffold's vascular network and allows the components of this compound® to interact with the ECM.
-
Storage/Use: The this compound®-perfused scaffold can then be stored in this compound® at 4°C for a short period before recellularization or transplantation experiments. This process has been shown to be a critical step to promote the preservation and extend the lifespan of the liver scaffold.[2]
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from organ harvesting to the creation of a hemocompatible scaffold using this compound®.
Caption: Workflow for creating a hemocompatible decellularized scaffold.
Proposed Mechanism of Action
The precise mechanisms by which this compound® improves the hemocompatibility of decellularized scaffolds are still under investigation. However, based on the known functions of its components, a plausible signaling pathway can be proposed. The key components, Histidine and Tryptophan , likely play a crucial role in stabilizing the exposed ECM proteins and masking thrombogenic sites.
Caption: Proposed mechanism for this compound's effect on ECM thrombogenicity.
Mechanism Explanation:
-
Problem: After decellularization, ECM proteins like collagen and fibronectin are exposed. These proteins contain sites that can trigger platelet adhesion and activation, initiating the coagulation cascade.[5]
-
This compound's Role:
-
Histidine: As a potent buffer, histidine can maintain a physiological pH at the scaffold surface, which may be crucial for maintaining the native, non-thrombogenic conformation of ECM proteins.[6] Histidine can also engage in low-affinity interactions with proteins, potentially masking some binding sites.[7][8]
-
Tryptophan: This amino acid is known to stabilize protein structures.[6] It can interact with and shield exposed hydrophobic regions on proteins like collagen, which might otherwise become sites for platelet activation.[9][10]
-
-
Outcome: By stabilizing the ECM protein conformation and masking active sites, the components of this compound® reduce the scaffold's ability to activate platelets. This leads to improved hemocompatibility and reduced thrombogenicity, a critical step towards the clinical application of bioengineered organs.[3]
Conclusion
The application of this compound® perfusion to decellularized organ scaffolds represents a significant and innovative step in addressing the critical challenge of hemocompatibility. By leveraging a well-established and clinically approved organ preservation solution, researchers can create a more viable and less thrombogenic scaffold for tissue engineering and regenerative medicine. The protocols and data presented here provide a foundation for laboratories to incorporate this promising technique into their research workflows, accelerating the development of functional, transplantable bioengineered organs. Further research is warranted to fully elucidate the quantitative effects on ECM composition and the precise molecular interactions at play.
References
- 1. researchgate.net [researchgate.net]
- 2. Liver scaffolds obtained by decellularization: A transplant perspective in liver bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of decellularized mice liver and kidney extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Histidine-rich glycoprotein blocks collagen-binding integrins and adhesion of endothelial cells through low-affinity interaction with α2 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Tryptophan Promotes Skin Wound Healing via Extracellular Matrix Remodeling in Normal and Diabetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of extracellular matrix degradation by interferon-gamma. The tryptophan connection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Research Biopsies Using Custodiol® HTK Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a sterile, ready-to-use solution for the preservation of organs for transplantation.[1] Its unique composition, which mimics the intracellular electrolyte balance, is designed to protect tissues from ischemic injury during storage at hypothermic conditions.[2] These properties also make it a valuable tool for the short- and long-term storage of research biopsies, ensuring the preservation of tissue integrity for a variety of downstream applications, including molecular analysis, histology, and cell culture.
These application notes provide an overview of the mechanisms of this compound® HTK, protocols for its use in preserving research biopsies, and a summary of available data on its performance.
Mechanism of Action
This compound® HTK solution preserves tissue integrity through a multi-faceted approach aimed at minimizing the detrimental effects of cold ischemia.[2] The core principle is to induce a state of cellular quiescence, thereby reducing metabolic demand and preventing the activation of injury pathways.[3]
The key components of this compound® HTK and their respective roles are summarized in the table below:
| Component | Concentration (mmol/L) | Primary Function(s) |
| Sodium Chloride | 15.0 | Reduces the risk of cellular edema by maintaining a low extracellular sodium concentration. |
| Potassium Chloride | 9.0 | Contributes to the hyperpolarization of the cell membrane, reducing cellular excitability and metabolic activity. |
| Magnesium Chloride | 4.0 | Stabilizes cell membranes and acts as a cofactor for essential enzymes. |
| Calcium Chloride | 0.015 | Maintains a low extracellular calcium concentration to prevent calcium influx, which can trigger cell death pathways. |
| Histidine / Histidine HCl | 198.0 | Acts as a powerful buffer to counteract acidosis that occurs during anaerobic metabolism. Also possesses membrane-stabilizing properties.[2] |
| Tryptophan | 2.0 | Stabilizes cell membranes.[2] |
| α-Ketoglutarate | 1.0 | A substrate in the Krebs cycle that can support ATP production upon reperfusion.[2] |
| Mannitol (B672) | 30.0 | An osmotic agent that prevents cell swelling and acts as a free radical scavenger. |
Signaling Pathways and Protective Mechanisms
This compound® HTK's protective effects are mediated by its influence on several key cellular pathways that are activated during cold ischemia and reperfusion injury. The low sodium and calcium concentrations in the solution help to maintain the electrochemical gradients across the cell membrane, preventing the uncontrolled influx of these ions which can lead to mitochondrial dysfunction and apoptosis. The high concentration of histidine provides robust buffering capacity, mitigating the drop in intracellular pH that results from anaerobic glycolysis. Tryptophan and mannitol contribute to membrane stability and the scavenging of reactive oxygen species (ROS), further protecting the cell from oxidative damage.
Caption: Protective mechanisms of this compound® HTK components.
Experimental Protocols
Protocol 1: Short- to Long-Term Storage of Fresh Research Biopsies
This protocol is designed for the immersion and storage of fresh tissue biopsies for subsequent molecular and histological analysis.
Materials:
-
This compound® HTK solution (store at 2-8°C, protected from light)
-
Sterile, leak-proof cryogenic vials or other appropriate storage tubes
-
Sterile forceps and scalpel
-
Ice bucket or cold block
Procedure:
-
Pre-chill the required volume of this compound® HTK solution on ice.
-
Excise the biopsy and, if necessary, use a sterile scalpel to trim it to the desired size. It is recommended to work quickly to minimize the warm ischemia time.
-
Place the biopsy into a pre-labeled sterile cryogenic vial.
-
Immediately add a sufficient volume of cold this compound® HTK solution to completely submerge the tissue. A general guideline is a volume ratio of at least 10:1 (solution to tissue).
-
Securely cap the vial and place it in a refrigerator at 2-8°C for storage.
-
For long-term storage, after an initial incubation period of 4-24 hours at 2-8°C to allow for equilibration, the vials can be transferred to -80°C or the vapor phase of liquid nitrogen.
Caption: Workflow for research biopsy preservation with this compound® HTK.
Protocol 2: Establishing Primary Cell Cultures from Stored Biopsies
This protocol outlines the steps for initiating a primary cell culture from a biopsy stored in this compound® HTK.
Materials:
-
Biopsy stored in this compound® HTK
-
Complete cell culture medium (appropriate for the cell type)
-
Sterile phosphate-buffered saline (PBS)
-
Enzymatic digestion solution (e.g., collagenase, dispase, or trypsin-EDTA)
-
Sterile petri dishes, pipettes, and centrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Rapidly thaw the vial containing the biopsy in a 37°C water bath if stored frozen.
-
Aseptically transfer the biopsy to a sterile petri dish.
-
Wash the biopsy twice with sterile PBS to remove the this compound® HTK solution.
-
Mince the tissue into small fragments (approximately 1 mm³) using a sterile scalpel.
-
Transfer the tissue fragments to a tube containing the appropriate enzymatic digestion solution.
-
Incubate at 37°C for the recommended time to dissociate the tissue into a single-cell suspension.
-
Neutralize the enzyme with complete cell culture medium and filter the cell suspension through a sterile cell strainer to remove any remaining tissue fragments.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete cell culture medium.
-
Plate the cells in a suitable culture vessel and place them in a humidified incubator at 37°C with 5% CO2.
Data Presentation
While direct comparative studies on the long-term storage of research biopsies in this compound® HTK versus other methods like RNAlater or flash-freezing are limited, the available data from organ preservation and related studies provide valuable insights.
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (g/L) | Concentration (mmol/L) |
| Sodium Chloride | 0.8766 | 15.0 |
| Potassium Chloride | 0.6710 | 9.0 |
| Potassium hydrogen 2-oxopentandioate | 0.1842 | 1.0 |
| Magnesium chloride · 6 H2O | 0.8132 | 4.0 |
| Histidine hydrochloride · H2O | 3.7733 | 18.0 |
| Histidine | 27.9289 | 180.0 |
| Tryptophan | 0.4085 | 2.0 |
| Mannitol | 5.4651 | 30.0 |
| Calcium chloride · 2 H2O | 0.0022 | 0.015 |
Source: Methapharm Inc.[3]
Table 2: Recommended Maximum Cold Ischemia Times for Whole Organs in this compound® HTK
| Organ | Temperature | Maximum Ischemia Time |
| Kidney | 2-4°C | 48 hours |
| Liver | 2-4°C | 15 hours |
| Pancreas | 2-4°C | 15 hours |
| Heart | 2-4°C | 4 hours |
Source: this compound® HTK Instructions for Use.[1] Note: These times are for whole organs intended for transplantation and may not directly correlate to the preservation of molecular and cellular viability in small research biopsies for extended periods.
Considerations for Downstream Applications
-
Molecular Analysis (RNA/Protein): While this compound® HTK is designed to preserve tissue integrity, its primary focus is on cell viability for transplantation. For applications requiring the highest quality RNA and protein, a direct comparison with dedicated stabilization reagents like RNAlater is recommended for your specific tissue type and experimental goals. Studies have shown that RNAlater effectively preserves RNA and protein in various tissues.
-
Histology and Immunohistochemistry (IHC): Tissues stored in this compound® HTK are not fixed and will require fixation (e.g., with formalin) prior to paraffin (B1166041) embedding and sectioning. The impact of long-term cold storage in this compound® on antigenicity for IHC should be empirically determined for each antibody of interest.
-
Cell Culture: The low potassium and calcium concentrations in this compound® HTK are designed to be less harmful to cells upon reperfusion compared to high-potassium solutions.[2] This may be advantageous for maintaining cell viability for subsequent primary culture. However, the success of establishing primary cultures will depend on the tissue type, storage duration, and the specific cell isolation protocol.
Conclusion
This compound® HTK solution offers a valuable alternative for the preservation of research biopsies, particularly when immediate processing or flash-freezing is not feasible. Its mechanism of action is well-suited to maintaining tissue integrity and cell viability during hypothermic storage. While more research is needed to establish definitive protocols and long-term stability data specifically for research biopsies, the information and protocols provided here offer a strong foundation for researchers to incorporate this compound® HTK into their workflows. As with any preservation method, it is recommended to perform pilot studies to optimize the protocol for your specific tissue and downstream applications.
References
Application Notes and Protocols for Custodiol® HTK in the Transportation of Cells and Tissues Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful transportation of viable cells and tissues between research laboratories is critical for collaborative studies, multi-site experiments, and the advancement of drug development pipelines. Maintaining the structural and functional integrity of these biological materials during transit is paramount to ensure the reliability and reproducibility of experimental results. Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution, a crystalloid solution with low viscosity, is widely recognized for its efficacy in the preservation of organs for transplantation.[1][2][3] Its unique composition is designed to minimize cellular edema, buffer against acidosis, and reduce metabolic stress during periods of cold ischemia.[2][4] These properties suggest its potential utility for the short-term hypothermic storage and transportation of isolated cells and tissue samples for research purposes.
This document provides detailed application notes and protocols for utilizing this compound® HTK solution for the inter-laboratory transport of cells and tissues.
Principle of Action
This compound® HTK solution is an intracellular-like preservation solution that functions by inducing a state of cellular quiescence, thereby reducing the metabolic demands of the cells and tissues during hypothermic storage.[2][5] Its key components and their mechanisms of action are summarized below:
-
Histidine: Acts as a potent buffer, counteracting the acidosis that develops during anaerobic metabolism in hypoxic conditions.[2][6]
-
Tryptophan: A membrane stabilizer that helps maintain the integrity of cellular membranes at low temperatures.[2][7]
-
α-Ketoglutarate: Serves as a substrate for anaerobic metabolism, supporting basal energy production.[2][7]
-
Mannitol: An osmotic agent that prevents cellular swelling and edema.[2]
-
Low Sodium and Calcium: Reduces ion- A low-sodium and low-calcium environment helps to maintain the resting membrane potential and prevent the activation of ion channels that can lead to cellular injury.[2][5]
Key Advantages for Cell and Tissue Transportation
-
Ready-to-Use: this compound® HTK is a sterile, ready-to-use solution, eliminating the need for complex media preparation.[1][2]
-
Low Viscosity: Its water-like viscosity ensures rapid and thorough equilibration with the tissue sample.[2]
-
Buffering Capacity: The high concentration of histidine provides robust buffering, protecting cells from damaging pH drops.[2]
-
Membrane Stabilization: The inclusion of tryptophan helps to preserve the integrity of cell membranes during cold storage.[2][7]
Quantitative Data Summary
While extensive data exists for whole organ preservation, direct comparative studies on the transportation of isolated cells and tissues for research in this compound® HTK are limited. The following table summarizes illustrative data from a relevant in-vitro study comparing this compound® HTK with another cardioplegic solution, Plegisol, on cardiomyocyte cultures. This data provides insights into the potential cellular-level effects of this compound® HTK during simulated ischemic conditions.
| Parameter | Cell Type | Condition | This compound® HTK | Plegisol | Control | Reference |
| Cell Viability (%) | H9C2 Cardiomyoblasts | 4h incubation | 85.3 ± 4.2 | 78.9 ± 5.1 | 98.2 ± 1.5 | [8] |
| LDH Release (U/L) | H9C2 Cardiomyoblasts | 4h incubation | 12.5 ± 2.1 | 18.7 ± 3.4 | 5.2 ± 1.1 | [8] |
| Lipid Peroxidation (MDA, µM) | Human Cardiomyocytes | 4h incubation | 1.8 ± 0.3 | 2.9 ± 0.5 | 0.9 ± 0.2 | [8] |
| Protein Carbonylation (nmol/mg) | Human Cardiomyocytes | 4h incubation | 0.45 ± 0.08 | 0.72 ± 0.11 | 0.21 ± 0.04 | [8] |
Table 1: In-vitro comparison of this compound® HTK and Plegisol on cardiomyocyte cultures after 4 hours of incubation. Data are presented as mean ± standard deviation. LDH: Lactate Dehydrogenase; MDA: Malondialdehyde.
Experimental Protocols
Protocol 1: Transportation of Adherent Cells (e.g., Fibroblasts, Mesenchymal Stem Cells)
This protocol outlines the steps for preparing and shipping adherent cells grown in culture flasks.
Materials:
-
This compound® HTK solution, pre-chilled to 2-8°C.
-
Sterile phosphate-buffered saline (PBS).
-
Cell culture flasks with the desired cell type at 80-90% confluency.
-
Sealing film (e.g., Parafilm®).
-
Insulated shipping container with cold packs (2-8°C).
-
Temperature monitoring device (optional but recommended).
Procedure:
-
Preparation of Cells:
-
Aspirate the cell culture medium from the flask.
-
Gently wash the cell monolayer twice with sterile, room temperature PBS to remove any residual serum and medium.
-
Aspirate the final PBS wash completely.
-
-
Addition of this compound® HTK:
-
Add a sufficient volume of pre-chilled (2-8°C) this compound® HTK to completely cover the cell monolayer. For a T-75 flask, 10-15 mL is recommended.
-
Ensure the entire cell surface is in contact with the solution.
-
-
Sealing and Packaging:
-
Securely tighten the cap of the culture flask.
-
Wrap the cap and the neck of the flask with sealing film to prevent leakage.
-
Place the sealed flask in a zip-lock bag with absorbent material.
-
Position the flask horizontally in the insulated shipping container, surrounded by cold packs to maintain a temperature of 2-8°C.
-
-
Receiving and Recovery:
-
Upon arrival, immediately transfer the flask to a sterile biological safety cabinet.
-
Aspirate the this compound® HTK solution.
-
Gently wash the cell monolayer once with pre-warmed (37°C) sterile PBS.
-
Add pre-warmed complete cell culture medium to the flask.
-
Place the flask in a 37°C, 5% CO2 incubator.
-
Allow the cells to recover for at least 24 hours before initiating experiments. Monitor cell attachment and morphology.
-
Protocol 2: Transportation of Suspension Cells (e.g., Lymphocytes, Hybridomas)
This protocol is designed for the shipment of cells that grow in suspension.
Materials:
-
This compound® HTK solution, pre-chilled to 2-8°C.
-
Sterile conical tubes (e.g., 15 mL or 50 mL).
-
Benchtop centrifuge.
-
Insulated shipping container with cold packs (2-8°C).
Procedure:
-
Preparation of Cells:
-
Transfer the cell suspension from the culture vessel to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant carefully, without disturbing the cell pellet.
-
-
Resuspension in this compound® HTK:
-
Gently resuspend the cell pellet in pre-chilled (2-8°C) this compound® HTK. A recommended cell density is 1-5 x 10^6 cells/mL.
-
-
Packaging:
-
Securely cap the conical tube.
-
Wrap the cap with sealing film.
-
Place the tube in a secondary container (e.g., a larger sealed tube or bag) with absorbent material.
-
Place the container in the insulated shipping box with cold packs.
-
-
Receiving and Recovery:
-
Upon receipt, gently mix the cell suspension.
-
Transfer the suspension to a larger sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the this compound® HTK supernatant.
-
Resuspend the cell pellet in pre-warmed complete culture medium.
-
Transfer the cells to a new culture vessel and place in a 37°C, 5% CO2 incubator.
-
Protocol 3: Transportation of Tissue Biopsies
This protocol is suitable for the shipment of small tissue samples for subsequent analysis or cell isolation.
Materials:
-
This compound® HTK solution, pre-chilled to 2-8°C.
-
Sterile, leak-proof specimen containers or cryovials.
-
Sterile forceps and scalpel.
-
Insulated shipping container with cold packs (2-8°C).
Procedure:
-
Tissue Preparation:
-
Immediately after excision, place the tissue biopsy into a sterile container with a sufficient volume of pre-chilled (2-8°C) this compound® HTK to completely immerse the tissue. A volume-to-tissue ratio of 10:1 is recommended.
-
-
Packaging:
-
Securely close the container and seal with parafilm.
-
Place the primary container into a secondary leak-proof bag with absorbent material.
-
Position the bagged container in the insulated shipping box, ensuring it is well-cushioned and maintained at 2-8°C with cold packs.
-
-
Receiving and Processing:
-
Upon arrival, transfer the specimen container to a sterile field.
-
Using sterile forceps, remove the tissue from the this compound® HTK solution.
-
The tissue can then be processed for histology, cell isolation, or other downstream applications. If isolating cells, it is recommended to wash the tissue with a sterile, balanced salt solution or culture medium before proceeding with dissociation protocols.
-
Visualizations
Caption: Protective mechanisms of this compound® HTK against cellular stressors during hypothermic transport.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. This compound.com [this compound.com]
- 4. Comprehensive Review on this compound-N (HTK-N) and its Molecular Side of Action for Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Culture Experiments with Custodiol® HTK Solution Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a crystalloid solution initially developed for cardioplegia and organ preservation in transplantation surgery.[1][2] Its unique composition, characterized by a low sodium concentration, high histidine buffer capacity, and the presence of membrane-stabilizing and antioxidant components, suggests its potential utility as a protective supplement in various in vitro cell culture applications.[3][4] These application notes provide detailed protocols and compiled data from studies utilizing this compound® HTK in cell culture models, with a primary focus on its effects on cardiomyocytes. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the cytoprotective effects of this compound® HTK supplementation.
Principle of Action in Cell Culture
This compound® HTK solution is designed to mimic the intracellular environment, thereby reducing cellular stress under ischemic or hypoxic conditions. Its protective effects in a cell culture setting can be attributed to several key components:
-
Histidine Buffer: Provides a high buffering capacity to counteract acidosis, a common consequence of cellular stress and ischemia.[3][4]
-
Tryptophan and Ketoglutarate: Contribute to membrane stabilization and provide a substrate for anaerobic metabolism, respectively.[3]
-
Low Sodium and Calcium Concentration: Helps to maintain the resting state of excitable cells and prevent cytotoxic calcium overload.[3]
-
Mannitol: Acts as an osmotic agent to prevent cellular edema and may also function as a free-radical scavenger.[3]
These properties make this compound® HTK a valuable tool for investigating cellular responses to stress and for developing strategies to enhance cell viability and function in various in vitro models.
Experimental Data: Effects of this compound® HTK on Cardiomyocytes
The following tables summarize quantitative data from a comparative in vitro study on immature (H9C2 rat cardiomyoblasts) and mature (human cardiomyocytes, HCM) cells incubated with this compound® HTK.[1][5][6][7]
Table 1: Cell Viability and Cytotoxicity
| Cell Type | Incubation Time (hours) | This compound® HTK (% of Control) |
| H9C2 | 0.5 | 98.5 ± 2.1 |
| 1 | 97.2 ± 3.5 | |
| 2 | 95.8 ± 4.2 | |
| 4 | 93.1 ± 5.6 | |
| HCM | 0.5 | 102.3 ± 1.8 |
| 1 | 101.5 ± 2.9 | |
| 2 | 99.7 ± 3.1 | |
| 4 | 98.2 ± 4.0 |
Data are presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.[7]
Table 2: Oxidative Stress Markers
| Marker | Cell Type | Incubation Time (hours) | This compound® HTK (Change relative to Control) |
| Lipid Peroxidation (MDA) | H9C2 | 0.5 | ↑ |
| 1 | ↑ | ||
| 2 | ↓ | ||
| 4 | ↓ | ||
| HCM | 0.5 | ↔ | |
| 1 | ↓ | ||
| 2 | ↓ | ||
| 4 | ↓ | ||
| Protein Carbonylation | H9C2 | 0.5 | ↔ |
| 1 | ↑ | ||
| 2 | ↔ | ||
| 4 | ↑ | ||
| HCM | 0.5 | ↔ | |
| 1 | ↔ | ||
| 2 | ↔ | ||
| 4 | ↔ | ||
| MnSOD Expression | H9C2 | 1 | ↑ (non-significant) |
| HCM | 1 | ↑ (significant) | |
| iNOS Expression | H9C2 | 4 | ↑ (up to 20% of cells) |
| HCM | 0.5 | ↑ (70% of cells) |
↑ indicates an increase, ↓ indicates a decrease, and ↔ indicates no significant change. MDA: Malondialdehyde; MnSOD: Manganese Superoxide Dismutase; iNOS: Inducible Nitric Oxide Synthase.[7]
Table 3: Heat Shock Protein 27 (HSP27) Concentration
| Cell Type | Incubation Time (hours) | This compound® HTK (Change relative to Control) |
| H9C2 | 0.5 | ↓ |
| 1 | ↓ | |
| 2 | ↓ | |
| 4 | ↓ | |
| HCM | 0.5 | ↓ |
| 1 | ↓ | |
| 2 | ↓ | |
| 4 | ↓ |
↓ indicates a decrease. The decrease in HSP27 concentration was observed to be instantaneous and maintained throughout the study.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound® HTK supplementation in cell culture, based on the methodologies used in the cited literature.
Protocol 1: Cell Culture and this compound® HTK Treatment
Materials:
-
H9C2 rat cardiomyoblasts or primary human cardiomyocytes (HCM)
-
Appropriate cell culture medium (e.g., DMEM for H9C2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound® HTK solution
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed H9C2 or HCM cells into the desired culture plates at a density appropriate for the specific assay. Allow the cells to adhere and reach the desired confluency (typically 70-80%) in a standard culture medium.
-
Preparation of Treatment Medium: Prepare the experimental medium by supplementing the standard culture medium with the desired concentration of this compound® HTK. It is recommended to test a range of concentrations to determine the optimal protective effect. A common approach is to replace a portion of the culture medium with this compound® HTK.
-
Treatment: Remove the standard culture medium from the cells and replace it with the prepared this compound® HTK-supplemented medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 0.5, 1, 2, and 4 hours) at 37°C and 5% CO₂.
-
Post-Incubation Processing: After the incubation period, collect the cell culture supernatant and/or lyse the cells for subsequent analysis as described in the following protocols.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Following the treatment period with this compound® HTK, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Dehydrogenase Level Assessment
This assay measures the activity of cellular dehydrogenases, which is indicative of metabolic activity and cell viability.
Materials:
-
Treated cells in a 96-well plate
-
Assay buffer (e.g., Tris-HCl)
-
Substrate for the dehydrogenase of interest (e.g., lactate (B86563) for lactate dehydrogenase)
-
NAD⁺ or a suitable artificial electron acceptor (e.g., tetrazolium salt)
-
Microplate reader
Procedure:
-
After treatment, lyse the cells to release the dehydrogenases.
-
Prepare a reaction mixture containing the assay buffer, substrate, and NAD⁺ or electron acceptor.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance over time at the appropriate wavelength for the product of the reaction (e.g., NADH formation at 340 nm or formazan formation at a visible wavelength).
-
Calculate the dehydrogenase activity based on the rate of change in absorbance.
Protocol 4: Western Blot for Protein Expression (MnSOD and iNOS)
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MnSOD, anti-iNOS, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Protocol 5: ELISA for Secreted Proteins (HSP27)
Materials:
-
Cell culture supernatant from treated cells
-
HSP27 ELISA kit
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after the this compound® HTK treatment period.
-
Follow the manufacturer's instructions for the HSP27 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Calculate the concentration of HSP27 in the samples based on the standard curve.
Protocol 6: Lipid Peroxidation Assay (MDA Assay)
Materials:
-
Cell lysate from treated cells
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure:
-
Lyse the treated cells and collect the lysate.
-
Add the TBA reagent to the lysate and standards.
-
Incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored product.
-
Stop the reaction and precipitate proteins with TCA.
-
Centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculate the MDA concentration in the samples based on the standard curve.
Protocol 7: Protein Carbonyl Assay
Materials:
-
Cell lysate from treated cells
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Guanidine (B92328) hydrochloride
-
Spectrophotometer or microplate reader
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
React the protein carbonyls in the lysate with DNPH to form hydrazones.
-
Precipitate the proteins with TCA.
-
Wash the protein pellet to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride.
-
Measure the absorbance at approximately 375 nm.
-
Calculate the carbonyl content relative to the total protein concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound® HTK.
Potential Signaling Pathway Involvement
Caption: this compound® HTK's potential impact on oxidative stress pathways.
Conclusion
The presented data and protocols demonstrate that this compound® HTK solution can be a valuable supplement in in vitro cell culture experiments, particularly for protecting cardiomyocytes from stress. Its ability to modulate oxidative stress markers, maintain cell viability, and influence protein expression highlights its potential for broader applications in cell-based research. Researchers are encouraged to adapt and optimize these protocols for their specific cell types and experimental questions to further explore the cytoprotective properties of this compound® HTK.
References
- 1. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. This compound.com [this compound.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Custodiol® HTK in Large Animal Multi-Organ Procurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Custodiol® Histidine-Tryptophan-Ketoglutarate (HTK) solution for multi-organ procurement in large animal research models, including porcine, canine, and non-human primates.
Introduction to this compound® HTK Solution
This compound® HTK is an intracellular, crystalloid, low-potassium preservation solution designed for the perfusion and flushing of donor organs prior to removal and for hypothermic storage and transport.[1][2] Its low viscosity, similar to water, allows for rapid and effective flushing and cooling of the organs.[3] The solution is formulated to inactivate organ function by withdrawing extracellular sodium and calcium and provides intense buffering of the extracellular space, primarily through the histidine/histidine HCl buffer system.[1] This prolongs the tolerance of organs to the interruption of blood and oxygen supply.[1] this compound® is considered a universal preservation solution, suitable for both abdominal and thoracic organs.[3][4]
Composition of this compound® HTK Solution
The composition of this compound® HTK is designed to mimic the intracellular electrolyte environment, thereby reducing cellular stress and energy consumption during ischemia.[1]
| Component | Concentration (mmol/L) |
| Sodium Chloride | 15.0 |
| Potassium Chloride | 9.0 |
| Potassium Hydrogen 2-Ketoglutarate | 1.0 |
| Magnesium Chloride Hexahydrate | 4.0 |
| Histidine | 180.0 |
| Histidine Hydrochloride Monohydrate | 18.0 |
| Tryptophan | 2.0 |
| Mannitol | 30.0 |
| Calcium Chloride Dihydrate | 0.015 |
| Table 1: Composition of this compound® HTK Solution.[5] |
Mechanism of Action
This compound® HTK solution provides its protective effects through several key mechanisms:
-
Energy Conservation: The low sodium and calcium concentrations in the solution lead to hyperpolarization of the myocyte plasma membrane, which induces cardiac arrest in diastole and prevents energy-consuming activation processes in other organs.[1][6]
-
Buffering Capacity: The high concentration of histidine acts as a powerful buffer, counteracting the acidosis that develops from anaerobic metabolism during the ischemic period.[1]
-
Membrane Stabilization: Tryptophan is included to help stabilize cell membranes.[1]
-
Edema Prevention: Mannitol is an osmotic agent that helps to prevent cellular edema.[1]
-
Substrate for ATP Production: Alpha-ketoglutarate serves as a substrate for anaerobic metabolism, aiding in the production of ATP during reperfusion.[2]
Signaling Pathway and Protective Mechanisms
The protective effects of this compound® HTK are achieved through a multi-faceted approach targeting key aspects of ischemic injury. The following diagram illustrates the principal mechanisms.
Experimental Protocols for Multi-Organ Procurement
The following protocols are provided as a guide and may require optimization based on the specific research model and experimental goals. Aseptic surgical techniques should be maintained throughout the procedures.
General Preparation (Applicable to all species)
-
Animal Preparation: Anesthetize the animal according to the institution's approved veterinary protocols. Place the animal in a supine position and perform a midline laparotomy and sternotomy to expose the abdominal and thoracic cavities.
-
Heparinization: Administer a systemic dose of heparin (typically 300-500 IU/kg) intravenously to prevent coagulation.[1] Allow for adequate circulation time (approximately 3-5 minutes).
-
Cannulation:
-
Aortic Cannulation: Dissect and expose the infrarenal abdominal aorta for cannulation. This will be the primary route for perfusion of the abdominal organs.[1]
-
Portal Vein Cannulation (Optional but Recommended for Liver): For optimal liver preservation, cannulate the portal vein via the superior mesenteric vein.[5]
-
Pulmonary Artery Cannulation (for Heart-Lung Block): For thoracic organ procurement, cannulate the main pulmonary artery.
-
-
Venting: Create a vent in the inferior vena cava to allow for drainage of blood and perfusate, preventing vascular distention.[1]
Perfusion Parameters
The following tables summarize the recommended perfusion parameters for this compound® HTK in various large animal models. It is important to note that specific protocols for canine and non-human primate multi-organ procurement with this compound are not well-documented in the literature; therefore, the parameters provided are adapted from human clinical protocols and porcine studies.
Table 2: this compound® HTK Perfusion Parameters for Multi-Organ Procurement
| Parameter | Porcine Model | Canine Model (Adapted) | Non-Human Primate (Adapted) |
| Solution Temperature | 2 - 8°C[7] | 2 - 8°C | 2 - 8°C |
| Perfusion Pressure | Gravity fed, ~30 mmHg[6] | Gravity fed, ~73.5 mmHg (100 cm H₂O) | Gravity fed, ~73.5 mmHg (100 cm H₂O) |
| Perfusion Volume | 150-200 mL/kg body weight[8] | 150-200 mL/kg body weight | 150-200 mL/kg body weight |
| Perfusion Duration | 10 - 15 minutes[7] | 10 - 15 minutes | 10 - 15 minutes |
Note: The perfusion should continue until the effluent from the vena cava is clear.
Table 3: Organ-Specific Perfusion Recommendations (if procured individually)
| Organ | Perfusion Parameter | Value |
| Kidney | Pressure (Renal Artery) | 90 - 110 mmHg[1] |
| Volume | 1.5 mL/min/g of estimated kidney weight[1] | |
| Duration | 8 - 10 minutes[8] | |
| Liver | Pressure (Portal Vein/Hepatic Artery) | Gravity fed, ~73.5 mmHg (100 cm H₂O)[8] |
| Duration | 10 - 15 minutes[8] | |
| Heart | Pressure (Aortic Root) | Initial: 100-110 mmHg, Post-arrest: 40-50 mmHg[1] |
| Volume | 1 mL/min/g of estimated heart weight[1] | |
| Duration | 6 - 8 minutes[1] |
Multi-Organ Procurement Workflow
The following diagram outlines a generalized workflow for multi-organ procurement in a large animal model using this compound® HTK.
References
- 1. methapharm.com [methapharm.com]
- 2. This compound.com [this compound.com]
- 3. Use of the new preservation solution this compound-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cardiolinkgroup.com [cardiolinkgroup.com]
- 5. This compound.com [this compound.com]
- 6. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound.uk [this compound.uk]
Application Notes and Protocols for Custodiol® in Research-Based Machine Perfusion Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Custodiol®-based solutions in machine perfusion systems for research applications. This document is intended to guide researchers in preserving organ viability and function ex vivo, creating stable platforms for drug testing, and studying cellular and molecular pathways in an isolated organ environment.
Introduction to this compound® in Machine Perfusion
This compound® HTK (Histidine-Tryptophan-Ketoglutarate) is an intracellular, crystalloid solution initially designed for static cold storage of organs for transplantation.[1] Its unique composition, characterized by a high histidine buffer concentration, low sodium, and low potassium, aims to minimize cellular edema, buffer acidosis, and reduce ischemic injury.[2] More recent formulations, such as this compound®-N and this compound®-MP, have been developed to further enhance organ protection, with this compound®-MP being specifically designed for machine perfusion settings.[3] These solutions offer the potential to extend the viability of organs ex vivo, providing a critical window for research and therapeutic interventions.
The primary mechanisms of action of this compound® solutions in organ preservation include:
-
Buffering of Acidosis: The high concentration of histidine acts as a powerful buffer against the acidosis that develops during anaerobic metabolism.[1]
-
Membrane Stabilization: Tryptophan is included to help stabilize cell membranes.[1]
-
Energy Production: Alpha-ketoglutarate serves as a substrate in the Krebs cycle, potentially aiding in ATP production upon reperfusion.[1]
-
Reduction of Cellular Edema: The low sodium and high mannitol (B672) content help to counteract cellular swelling.[2]
-
Prevention of Oxidative Stress: Newer formulations like this compound®-N and this compound®-MP contain iron chelators to mitigate the formation of reactive oxygen species (ROS), a key driver of reperfusion injury.[3]
Experimental Protocols
The following protocols are synthesized from various research studies and provide a general framework. Researchers should optimize these protocols based on the specific organ, perfusion system, and experimental goals.
General Machine Perfusion Setup
A typical machine perfusion circuit for research applications consists of a pump, an oxygenator, a heat exchanger, a reservoir, and cannulae for arterial and venous connections to the organ. Pressure and flow sensors are integrated to monitor perfusion parameters.
Workflow for a Typical Ex Vivo Organ Perfusion Experiment
Caption: General workflow for an ex vivo organ perfusion experiment.
Protocol for Hypothermic Machine Perfusion (HMP) of Porcine Kidneys with this compound®-MP
This protocol is adapted from studies investigating the reconditioning of ischemically damaged kidneys.[4]
1. Organ Preparation:
- Harvest porcine kidneys under sterile conditions.
- Induce a period of warm ischemia if required by the experimental design.
- Flush the kidneys with cold (4°C) this compound® HTK solution until the effluent is clear.
- Store the kidneys in this compound® HTK at 4°C for a specified duration (e.g., 20 hours) to simulate preservation for transplantation.[4]
2. Perfusion Circuit and Solution:
- Prime the machine perfusion circuit with this compound®-MP solution.
- The composition of this compound®-MP can be supplemented with colloids like albumin as needed.[4]
3. Perfusion Parameters:
- Temperature: Controlled rewarming from the cold storage temperature up to 20°C over 90 minutes.[4]
- Oxygenation: Provide oxygen to the perfusate.
- Pressure and Flow: Maintain appropriate physiological perfusion pressures and flow rates for the kidney.
4. Viability Assessment:
- Monitor creatinine (B1669602) clearance from the perfusate.
- Measure levels of tissue necrosis markers, such as tubular necrosis marker (TNC), in the perfusate.[4]
Protocol for Normothermic Ex Vivo Lung Perfusion (EVLP) of Porcine Lungs with Modified this compound®-MP
This protocol is based on studies comparing this compound®-MP with other standard EVLP solutions.[3][5]
1. Organ Preparation:
- Harvest porcine lungs following donation after circulatory determination of death (DCDD) protocols.
- Store the lungs in a low-potassium dextran (B179266) solution at 4°C for a defined period (e.g., 4 hours).[3][5]
2. Perfusion Circuit and Solution:
3. Perfusion Parameters:
- Temperature: Maintain normothermic conditions (approximately 37°C).
- Ventilation: Ventilate the lungs with a protective strategy.
- Perfusion: Perfuse for a duration of 4 hours.[3][5]
4. Viability Assessment:
- Gas Exchange: Measure oxygenation capacity (ΔpO2).
- Biochemical Markers: Monitor lactate (B86563) dehydrogenase (LDH) and alkaline phosphatase (AP) activities, as well as lactate levels in the perfusate.[3][5]
Data Presentation
The following tables summarize quantitative data from comparative studies using this compound®-based solutions in machine perfusion.
Table 1: Comparison of Modified this compound®-N and STEEN Solution™ in Porcine EVLP [6]
| Parameter | Modified this compound®-N + Dextran 40 (CD) | STEEN Solution™ (SS) |
| Mean ΔpO2 (mmHg) | 402.79 ± 30.33 | 236.28 ± 47.26 |
| Mean Lactate (mmol/l) | 2.14 ± 0.77 | 4.88 ± 1.56 |
Table 2: Comparison of this compound®-MP and Belzer MPS in Porcine Kidney HMP [4]
| Parameter | This compound®-MP | Belzer MPS |
| Creatinine Clearance (mL/min) | 7.4 ± 8.6 | 2.8 ± 2.5 |
| TNC in Perfusate (ng/mL) | 0.22 ± 0.25 | 0.09 ± 0.08 |
Table 3: Comparison of this compound®-MP and STEEN Solution™ in Porcine EVLP [3][5]
| Parameter | This compound®-MP + Albumin (C-MP) | STEEN Solution™ (SS) |
| Mean Oxygenation Capacity (mmHg) | 284 ± 151 | 274 ± 178 |
| Lactate Dehydrogenase (LDH) Activity | Significantly Lower in C-MP | Higher than C-MP |
| Lactate Concentration | Significantly Lower in C-MP | Higher than C-MP |
Signaling Pathways
This compound® solutions are thought to modulate several key signaling pathways involved in ischemia-reperfusion injury, including those related to apoptosis, inflammation, and oxidative stress.
References
- 1. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability assessment of the liver during ex-situ machine perfusion prior to transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-MP for ex vivo lung perfusion – A comparison in a porcine model of donation after circulatory determination of death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the new preservation solution this compound-MP for ex vivo reconditioning of kidney grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of modified this compound-N as perfusion solution in ex vivo lung perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Custodiol® HTK Solution in Tissue Sample Preservation for Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is an extracellular, low-potassium preservation solution widely utilized in the transplantation of abdominal and thoracic organs.[1][2][3] Its unique composition is designed to protect organs from ischemic injury by buffering against acidosis, preventing cellular edema, and stabilizing cell membranes.[2][4] While extensively documented for whole organ preservation, its application for the preservation of smaller tissue samples for histological analysis is an emerging area of interest.
These application notes provide an overview of the potential benefits of this compound® HTK for tissue sample preservation and offer detailed, investigational protocols for its use. The methodologies outlined below are intended to serve as a starting point for researchers to explore this compound® HTK as an alternative or complementary solution to standard fixatives like formalin, particularly when preservation of both morphology and molecular components is critical.
Principle of Action
This compound® HTK solution preserves tissue integrity through a multi-faceted mechanism of action. Its primary components contribute to cellular protection during periods of ischemia. The high concentration of histidine acts as a powerful buffer, mitigating the pH drop associated with anaerobic metabolism.[2][5] Tryptophan and alpha-ketoglutarate (B1197944) contribute to the stabilization of cell membranes, while mannitol (B672) prevents cellular swelling.[2][4] This combination of agents helps to maintain a more physiological intracellular environment, potentially preserving cellular architecture and biomolecules for subsequent histological and molecular analyses.
Potential Advantages over Formalin Fixation
Formalin, the standard fixative in histology, acts by cross-linking proteins, which can sometimes alter antigenicity and degrade nucleic acids.[6][7] this compound® HTK, not being a cross-linking agent, may offer advantages in specific applications:
-
Improved Antigen Preservation: For immunohistochemistry (IHC), the absence of protein cross-linking may lead to better preservation of antigenic epitopes, potentially reducing the need for aggressive antigen retrieval methods.
-
Enhanced Nucleic Acid Quality: For techniques like in situ hybridization (ISH), the gentle preservation mechanism of this compound® HTK could result in higher quality, less fragmented RNA and DNA.
-
Reduced Autofluorescence: Tissues fixed in aldehydes like formalin can exhibit autofluorescence, which can interfere with fluorescence-based imaging techniques. This compound® HTK is not expected to induce such artifacts.
Investigational Protocols
The following protocols are proposed for the use of this compound® HTK solution for the preservation of tissue samples intended for histological analysis. It is recommended to perform a comparative study with a standard fixative, such as 10% Neutral Buffered Formalin (NBF), to validate the efficacy of this compound® HTK for your specific tissue type and application.
Protocol 1: Tissue Preservation with this compound® HTK
This protocol outlines the basic steps for preserving fresh tissue samples in this compound® HTK solution.
Materials:
-
This compound® HTK solution (store at 2-8°C, protected from light)
-
Sterile, RNase-free containers
-
Phosphate Buffered Saline (PBS), ice-cold
-
Standard tissue processing reagents (e.g., ethanol (B145695) series, xylene, paraffin)
Procedure:
-
Tissue Collection: Excise the tissue of interest. To minimize warm ischemia time, proceed with the next steps as quickly as possible.
-
Initial Rinse (Optional): Briefly rinse the tissue in ice-cold PBS to remove excess blood.
-
Trimming: Trim the tissue to the desired size for histological processing. For optimal preservation, it is recommended that the tissue thickness not exceed 5 mm to ensure adequate penetration of the solution.
-
Immersion in this compound® HTK: Place the trimmed tissue into a sterile container with a sufficient volume of cold (4°C) this compound® HTK solution. A volume ratio of at least 10:1 (solution to tissue) is recommended.
-
Incubation: Incubate the tissue in this compound® HTK at 4°C. The optimal incubation time should be determined empirically for each tissue type and size, but a starting point of 4 to 24 hours is suggested.
-
Tissue Processing: Following incubation, the tissue can be processed for paraffin (B1166041) embedding using standard histological techniques. It is recommended to transfer the tissue directly to 70% ethanol to begin the dehydration process.
Protocol 2: Comparative Evaluation of this compound® HTK and 10% Neutral Buffered Formalin (NBF)
This protocol is designed to compare the performance of this compound® HTK with the gold standard fixative, 10% NBF.
Materials:
-
This compound® HTK solution
-
10% Neutral Buffered Formalin (NBF)
-
Identical tissue samples (e.g., biopsies from the same organ)
-
All materials listed in Protocol 1
Procedure:
-
Sample Allocation: Divide the collected tissue into two comparable samples.
-
Preservation:
-
Immerse one tissue sample in cold this compound® HTK solution according to Protocol 1.
-
Immerse the second tissue sample in 10% NBF at room temperature, following standard fixation procedures (typically 24 hours for a 5 mm thick tissue).
-
-
Tissue Processing: Process both tissue samples in parallel through the same dehydration, clearing, and paraffin embedding schedule.
-
Histological Analysis:
-
Morphology: Section the paraffin-embedded blocks and perform Hematoxylin and Eosin (H&E) staining to evaluate and compare cellular and tissue architecture.
-
Immunohistochemistry (IHC): Perform IHC for a panel of relevant antigens on sections from both preservation groups. Compare the intensity and localization of the staining, and note any differences in the requirement for antigen retrieval.
-
In Situ Hybridization (ISH): If applicable, perform ISH for specific RNA or DNA targets. Assess the signal strength and integrity of the nucleic acids.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from a comparative study of this compound® HTK and 10% NBF.
Table 1: Comparison of Morphological Preservation
| Feature | This compound® HTK | 10% NBF | Notes |
| Cellular Detail | |||
| Nuclear Chromatin Pattern | |||
| Nucleolar Definition | |||
| Cytoplasmic Integrity | |||
| Tissue Architecture | |||
| Cell-to-Cell Junctions | |||
| Extracellular Matrix | |||
| Overall Structural Integrity | |||
| Artifacts | |||
| Cell Shrinkage | |||
| Tissue Cracking | |||
| Autofluorescence |
Scoring can be based on a semi-quantitative scale (e.g., 1-4, with 4 being excellent).
Table 2: Comparison of Immunohistochemistry (IHC) Performance
| Antigen | Antibody Dilution | Antigen Retrieval | Staining Intensity (this compound® HTK) | Staining Intensity (10% NBF) | Background Staining |
| Marker 1 | |||||
| Marker 2 | |||||
| Marker 3 |
Staining intensity can be scored (e.g., 0-3, with 3 being strong).
Table 3: Comparison of In Situ Hybridization (ISH) Performance
| Probe | Probe Concentration | Signal Strength (this compound® HTK) | Signal Strength (10% NBF) | RNA/DNA Integrity (RIN/DIN) |
| Target 1 | ||||
| Target 2 |
Signal strength can be scored qualitatively (e.g., weak, moderate, strong) or quantitatively. RNA/DNA Integrity Number (RIN/DIN) can be determined from parallel non-embedded samples.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound® HTK and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound® HTK components.
Caption: Workflow for comparing this compound® HTK and NBF.
Conclusion
The use of this compound® HTK solution for the preservation of tissue samples for histological analysis is a promising, yet investigational, approach. The protocols and evaluation frameworks provided here offer a systematic way for researchers to explore its potential benefits, particularly for sensitive applications like immunohistochemistry and in situ hybridization. It is crucial to conduct thorough validation studies to determine the optimal conditions for different tissue types and to fully characterize the effects of this compound® HTK on various downstream analytical techniques.
References
- 1. A novel histidine–tryptophan–ketoglutarate formulation ameliorates intestinal injury in a cold storage and ex vivo warm oxygenated reperfusion model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 4. This compound.com [this compound.com]
- 5. In Vivo Neuroprotective Effect of Histidine-Tryptophan-Ketoglutarate Solution in an Ischemia/Reperfusion Spinal Cord Injury Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of histomorphology and DNA preservation produced by fixatives in the veterinary diagnostic laboratory setting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Custodiol-Induced Hyponatremia in Research Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing Custodiol® (HTK)-induced hyponatremia in research animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your research and the welfare of your animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hyponatremia and why does it occur?
A1: this compound-induced hyponatremia is a drop in blood sodium levels following the administration of this compound® (HTK) solution for organ preservation. This occurs because this compound® is a low-sodium solution, containing only 15 mmol/L of sodium.[1][2] When used to flush and preserve organs, a significant portion of the solution can enter the systemic circulation, diluting the animal's blood and lowering the sodium concentration. This is typically an acute, isotonic hyponatremia, meaning the overall osmolality of the blood remains relatively stable due to the presence of other osmotic agents in the solution, like mannitol (B672) and histidine.[2][3][4]
Q2: What are the typical signs of hyponatremia in research animal models?
A2: Clinical signs can vary depending on the severity and acuity of the hyponatremia. In many cases, especially with the isotonic hyponatremia induced by this compound, the signs may be subtle. However, researchers should be vigilant for:
-
Neurological signs: Lethargy, obtundation (dullness), muscle tremors, and in severe cases, seizures.[2][5] These signs are due to cerebral edema, which can occur if the hyponatremia develops rapidly.[3]
-
General signs: Weakness, inappetence, and vomiting.[5]
It is crucial to monitor animals closely post-perfusion for any behavioral changes.
Q3: How significantly can I expect the serum sodium levels to drop after this compound perfusion?
A3: The magnitude of the drop in serum sodium is dependent on the volume of this compound® administered relative to the animal's blood volume. In human clinical studies, a median drop of 12-15 mmol/L has been observed shortly after administration.[2][3][4] For a rat, a significant dilution effect can be expected. While specific quantitative data for every animal model is limited, it is reasonable to anticipate a notable decrease and therefore essential to have a monitoring and management plan in place.
Troubleshooting Guides
Issue 1: Unexpectedly severe hyponatremia or pronounced neurological signs are observed post-perfusion.
-
Possible Cause: The volume of this compound® entering the systemic circulation was larger than anticipated, or the animal has a compromised ability to regulate fluid and electrolyte balance.
-
Troubleshooting Steps:
-
Immediate Action: If neurological signs such as seizures are present, this is a medical emergency. Consult with the veterinary staff immediately.
-
Confirm with Bloodwork: Obtain a blood sample to measure serum sodium concentration and osmolality. This will confirm the severity of the hyponatremia and its isotonic nature.
-
Review Perfusion Protocol: Carefully review the volume of this compound® used and the perfusion technique. Ensure that there was adequate drainage of the perfusate to minimize systemic absorption.
-
Management Strategy: For severe, symptomatic hyponatremia, a slow correction with hypertonic saline may be necessary under veterinary guidance. The goal is to raise the serum sodium level gradually to avoid neurological complications.[6][7]
-
Issue 2: My research data on cardiovascular or neurological function is showing unexpected variability in the this compound-treated group.
-
Possible Cause: Unmanaged this compound-induced hyponatremia may be a confounding variable. Hyponatremia can impact cardiac susceptibility to ischemia-reperfusion injury and alter neurological function.[8]
-
Troubleshooting Steps:
-
Standardize Monitoring: Implement a strict protocol for monitoring serum sodium at baseline and at defined time points post-perfusion for all animals in the study.
-
Establish a Correction Protocol: For animals that develop significant hyponatremia, implement a standardized and controlled correction protocol to bring their sodium levels back to a normal range before functional assessments. This will help to reduce variability in your experimental groups.
-
Data Stratification: If you have existing data where sodium levels were not consistently managed, consider stratifying your data based on the degree of hyponatremia to assess its impact on your results.
-
Consider Alternative Preservation Solutions: If hyponatremia remains a significant and unmanageable confounding factor for your specific research question, you may need to consider alternative organ preservation solutions with a more physiological sodium concentration.
-
Experimental Protocols
Protocol 1: Monitoring Serum Sodium in a Rat Model of Heterotopic Heart Transplantation
-
Baseline Blood Sample: Prior to the surgical procedure, collect a 0.5 mL blood sample from the tail vein to establish baseline serum sodium levels.
-
Organ Perfusion: Perfuse the donor heart with cold (4°C) this compound® solution at a controlled pressure and volume according to your established transplantation protocol.
-
Post-Perfusion Blood Samples: Collect 0.5 mL blood samples at 1-hour and 4-hours post-transplantation from the recipient rat.
-
Sample Analysis: Centrifuge the blood samples to separate the serum and analyze the serum sodium concentration using a validated electrolyte analyzer.
-
Data Recording: Record the serum sodium levels for each animal at all time points to track the change from baseline.
Protocol 2: Calculation and Administration of a Sodium Correction Fluid
This protocol should be implemented under the guidance of a veterinarian, especially if the animal is showing clinical signs. The goal is a slow and controlled correction.
-
Determine the Sodium Deficit:
-
Formula: Sodium Deficit (mmol) = (Target Na⁺ - Measured Na⁺) x Total Body Water (TBW)
-
Target Na⁺: The desired normal serum sodium concentration for the species (e.g., ~145 mmol/L for a rat).
-
Measured Na⁺: The animal's current serum sodium concentration.
-
Total Body Water (TBW): Calculated as approximately 0.6 x Body Weight (in kg).[9]
-
-
Plan the Correction Rate:
-
Prepare the Correction Fluid:
-
A common choice for correction is 3% hypertonic saline (which contains 513 mmol/L of sodium).[9] The volume and rate of administration will be determined by the calculated sodium deficit and the desired correction rate.
-
-
Administer and Monitor:
-
Administer the correction fluid intravenously via an infusion pump to ensure a precise and controlled rate.
-
Re-check serum sodium levels every 2-4 hours to monitor the rate of correction and adjust the infusion rate as needed.[9]
-
Data Presentation
Table 1: Composition of this compound® (HTK) Solution
| Component | Concentration (mmol/L) |
| Sodium | 15.0 |
| Potassium | 9.0 |
| Magnesium | 4.0 |
| Calcium | 0.015 |
| Histidine | 198.0 |
| Tryptophan | 2.0 |
| Ketoglutarate | 1.0 |
| Mannitol | 30.0 |
Data sourced from product information.
Table 2: Hypothetical Example of Serum Sodium Changes in a Rat Model
| Time Point | Mean Serum Sodium (mmol/L) | Standard Deviation |
| Baseline (Pre-perfusion) | 144.2 | 2.1 |
| 1-hour Post-perfusion | 130.5 | 3.5 |
| 4-hours Post-perfusion | 135.8 | 2.8 |
| 24-hours Post-perfusion | 142.1 | 2.3 |
This table is for illustrative purposes and actual values will vary depending on the specific experimental conditions.
Visualizations
References
- 1. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute isotonic hyponatremia after single dose histidine-tryptophan-ketoglutarate cardioplegia: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute hyponatremia after cardioplegia by histidine-tryptophane-ketoglutarate – a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perfusion.com [perfusion.com]
- 5. Hyponatremia in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVECC 2021 Congress - VIN [vin.com]
- 7. The Potential Neurological Impact of Intraoperative Hyponatremia Using Histidine–Tryptophan–Ketoglutarate Cardioplegia Infusion in Adult Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Brain dehydration and neurologic deterioration after rapid correction of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suspected myelinolysis following rapid correction of hyponatremia in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Custodiol® Perfusion for Liver Preservation
Welcome to the technical support center for optimizing Custodiol® perfusion temperature in liver preservation studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling temperature for this compound® HTK solution?
A1: this compound® HTK solution should be stored in a refrigerator at 2-8°C and protected from light.[1] It is a ready-to-use solution and does not require additives or filters before perfusion.[2]
Q2: What is the standard perfusion temperature for liver preservation using this compound® for static cold storage (SCS)?
A2: For liver and pancreas protection, the recommended temperature of the this compound® solution is 0-4°C.[3] The liver should be stored and transported in cold this compound® at 2-4°C.[3][4]
Q3: What are the key components of this compound® HTK solution and their functions?
A3: this compound® HTK's primary ingredients include:
-
Histidine: A potent cellular buffer that helps to moderate the drop in pH.[1][2]
-
Tryptophan: An antioxidant that supports membrane activity.[1]
-
Ketoglutarate: A membrane stabilizer and a substrate for anaerobic metabolism.[1] The solution is low in sodium and potassium, which allows for increased osmotic space for better buffering and eliminates the need to flush the organ before implantation.[1][2]
Q4: How does this compound® compare to University of Wisconsin (UW) solution for liver preservation?
A4: this compound® is a low-viscosity solution, nearly identical to water, which may allow for better penetration into the liver microcirculation.[2][5] In contrast, UW solution has a higher viscosity.[6] Studies have shown that this compound® performs similarly to UW solution in clinical liver transplantation settings.[6][7] A multi-center trial indicated patient survival rates for HTK-preserved livers are similar to those for UW-preserved livers.[4]
Q5: Are there newer formulations of this compound® available for research?
A5: Yes, this compound-N is a modified HTK solution that has been developed based on new insights into cold-induced cell injury.[8][9] It is fortified with amino acids like glycine (B1666218) and alanine (B10760859) to inhibit hypoxia-induced plasma membrane pore formation and contains iron chelators to protect against injury to the coronary vasculature during cold ischemia.[8] Preclinical data suggest this compound-N may be superior to the traditional this compound® solution in cold static organ preservation.[8]
Troubleshooting Guide
Q1: I'm observing significant cell death in my liver samples after cold storage with this compound®. What could be the cause and how can I mitigate it?
A1:
-
Prolonged Cold Ischemia: Exceeding recommended cold ischemia times can lead to increased cell injury. For livers preserved with this compound®, it is generally advised not to exceed 12-15 hours.[3][4] A retrospective study on human liver grafts preserved with this compound indicated that a cold ischemia time of over 8 hours was associated with higher levels of total bilirubin (B190676) and GGT post-transplantation.[10]
-
Suboptimal Temperature: Ensure the this compound® solution and storage temperature are consistently maintained between 0-4°C for static cold storage.[3] Deviations from this range can accelerate metabolic processes and cellular damage.
-
Ferroptosis: Recent research suggests that ferroptosis, an iron-dependent form of programmed cell death, can be triggered during cold storage.[11] The activation of the ASK1/p-p38 axis during cold storage can lead to ferroptotic cell death.[11] Consider the use of ferroptosis inhibitors, such as ferrostatin-1, added to the preservation solution to potentially mitigate this form of cell death.[11]
-
Cold-Induced Injury: Hypothermia itself can induce cellular injury, partly mediated by reactive oxygen species and intracellular "redox-active" iron.[8] The use of newer formulations like this compound-N, which contains iron chelators, may help to reduce this type of injury.[8]
Q2: My perfusion pressure seems inconsistent during the initial flush. What are the recommended pressure guidelines?
A2:
-
Gravity Perfusion: For liver and pancreas protection, gravity perfusion is typically applied, with the container positioned 1 meter above the level of the heart.[3]
-
Hydrostatic Pressure: A maximum hydrostatic pressure of 120 mmHg is recommended for the perfusion of the liver, kidney, pancreas, and/or heart.[4]
-
Low-Viscosity Considerations: this compound® has a low viscosity, similar to water.[2] Therefore, using pressure bags may lead to overly rapid administration and a loss of the cooling effect. If pressure bags are used, it is recommended not to exceed 100 mmHg.[12]
Q3: I am working with extended criteria donor livers (e.g., steatotic livers). Is static cold storage with this compound® at 0-4°C the optimal approach?
A3: Static cold storage may not provide adequate protection for marginal livers, such as those with steatosis.[5] Alternative preservation methods are being investigated for these cases:
-
Hypothermic Machine Perfusion (HMP): This technique involves continuous perfusion at hypothermic temperatures (typically 4-10°C) and can supply oxygen and metabolic substrates to the graft.[5][13][14] Oxygenated HMP (HOPE) has been shown to improve the quality of liver protection in both normal and extended criteria donor livers.[5]
-
Subnormothermic Machine Perfusion (SNMP): Perfusion at temperatures between 20-30°C may offer a balance between reducing metabolic rate and allowing for some metabolic recovery and repair.[13] Studies in animal models suggest that tissue ATP levels can be significantly higher at 20°C compared to both colder (10°C) and warmer (30-37°C) temperatures.[13]
-
Normothermic Machine Perfusion (NMP): This method maintains the liver at body temperature (around 37°C) and provides oxygenated blood, medications, and nutrients.[15] NMP has been shown to reduce graft injury by 50% compared to cold storage.[15]
Data Summary Tables
Table 1: Recommended Perfusion and Storage Temperatures for this compound®
| Organ | Perfusion Temperature | Storage Temperature | Maximum Cold Ischemia Time |
| Liver | 0-4°C[3] | 2-4°C[3][4] | 12-15 hours[3][4] |
| Pancreas | 0-4°C[3] | 2-4°C[4] | 15 hours[4] |
| Kidney | 5-8°C[3] | 2-4°C[3][4] | 48 hours[3][4] |
| Heart | Not specified in snippets | 2-4°C[4] | 4 hours[4] |
Table 2: Comparison of Liver Preservation Techniques and Associated Temperatures
| Preservation Technique | Abbreviation | Typical Temperature Range | Key Characteristics |
| Static Cold Storage | SCS | 0-4°C[3] | Standard method; reduces metabolic requirements. |
| Hypothermic Machine Perfusion | HMP | 4-10°C[13] | Dynamic preservation with continuous infusion of substrates.[5] |
| Subnormothermic Machine Perfusion | SNMP | 20-34°C[13] | May promote metabolic repair while suppressing metabolism. |
| Normothermic Machine Perfusion | NMP | ~37°C[13] | Mimics physiological environment to support cellular function.[5] |
Experimental Protocols
Protocol 1: Static Cold Storage (SCS) of Rat Liver with this compound®
-
Preparation: Cool the this compound® HTK solution to 2-4°C.
-
Heparinization: Administer heparin to the donor animal to prevent coagulation.
-
Perfusion Setup: Expose the portal vein and aorta.
-
In Situ Perfusion:
-
Cannulate the aorta for the main flush.
-
Initiate perfusion with cold (2-4°C) this compound® solution.[4] The recommended volume for a "total protection" scenario in human donors is 150-200 mL/kg body weight, which can be scaled down for a rat model.[3][12]
-
Perform a portal vein flush with the same this compound® solution.[12]
-
Continue perfusion until the effluent from the incised vena cava runs clear.
-
-
Organ Procurement: Excise the liver.
-
Storage: Immerse the liver completely in cold (2-4°C) this compound® solution in a sterile container for storage and transport.[3][4] Ensure the organ is stored for no longer than the intended ischemia time (typically less than 15 hours for clinical scenarios).[4]
Visualizations
Caption: Experimental Workflow for Static Cold Storage (SCS) of Liver.
Caption: Decision Tree for Liver Preservation Temperature Strategy.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. methapharm.com [methapharm.com]
- 4. This compound.com [this compound.com]
- 5. Liver graft preservation methods during cold ischemia phase and normothermic machine perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 10. Impact of Cold Ischemia Time on the Function of Liver Grafts Preserved With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferroptotic Cell Death During Cold Storage is Essential in Liver Transplant Injury - ATC Abstracts [atcmeetingabstracts.com]
- 12. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
- 13. The Effect of Preservation Temperature on Liver, Kidney, and Pancreas Tissue ATP in Animal and Preclinical Human Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ox.ac.uk [ox.ac.uk]
Technical Support Center: Optimizing Myocardial Protection with Custodiol® HTK Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing single-dose Custodiol® (Histidine-Tryptophan-Ketoglutarate, HTK) solution for myocardial protection. Here, we address common issues related to inadequate protection and provide data-driven insights and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher-than-expected cardiac troponin levels post-reperfusion after using a single dose of this compound®. What could be the cause?
A1: Elevated cardiac troponin (cTn) levels are a key indicator of myocardial injury.[1][2][3][4] Several factors could contribute to this when using single-dose this compound®:
-
Prolonged Ischemic Time: this compound® is claimed to offer protection for up to three hours.[5][6] If your experimental ischemic time exceeds this, the buffering capacity of histidine may be exhausted, leading to intracellular acidosis and subsequent myocyte injury.[7][8][9] Some studies suggest that for longer procedures, the protective effect may diminish.[10]
-
Inadequate Myocardial Cooling: The solution should be cooled to 5°C – 8°C for administration.[9] Failure to achieve and maintain uniform myocardial hypothermia can result in areas of the myocardium having higher metabolic activity, leading to faster ATP depletion and injury.
-
Poor Perfusion and Distribution: Inadequate perfusion pressure or coronary obstructions can lead to heterogeneous distribution of the cardioplegic solution. This results in "hot spots" where the myocardium is not adequately protected.
-
Reperfusion Injury: The injury may be occurring upon reperfusion rather than during ischemia. This can be exacerbated by factors like rapid rewarming or suboptimal reperfusion conditions.
Troubleshooting Steps:
-
Verify Ischemic Time: Ensure the aortic cross-clamp time is within the recommended duration for single-dose this compound®. For longer durations, consider redosing. An additional dose of 10ml/kg is suggested if electrical activity is evident or before 120 minutes of ischemia has passed.[11]
-
Monitor Myocardial Temperature: Use a myocardial temperature probe to ensure the heart is cooled to the target temperature (typically <15°C) and remains cool throughout the ischemic period.
-
Optimize Delivery: Ensure adequate delivery pressure (initially 100mmHg) to achieve uniform distribution.[9] In experimental models, consider dye injection to visually confirm distribution.
-
Assess Reperfusion Strategy: Implement a controlled reperfusion strategy, such as initial reperfusion with a modified, hypocalcemic, or hyperkalemic solution before switching to normothermic blood.
Q2: Our experimental model shows a high incidence of ventricular fibrillation (VF) upon reperfusion after this compound® use. Is this expected and how can we mitigate it?
A2: A trend towards an increased incidence of ventricular fibrillation after cross-clamp removal has been noted in some studies involving this compound®.[5][12][13] While the exact reason is not fully clear, it has been suggested that it could be an indication of inadequate myocardial protection or electrolyte imbalances.[5] The low sodium (15 mmol/L) and calcium (0.015 mmol/L) content of this compound® causes hyperpolarization of the myocyte membrane to induce cardiac arrest, which is a different mechanism from high-potassium depolarizing solutions.[5][6] This significant shift in extracellular ion concentrations may contribute to arrhythmias upon reperfusion.
Mitigation Strategies:
-
Ensure Complete Myocardial Arrest: Verify that complete electrical and mechanical arrest is achieved promptly after this compound® administration. If not, an additional dose may be required.[14]
-
Controlled Reperfusion: A "hot shot" of warm, substrate-enriched blood cardioplegia just before cross-clamp removal can help restore metabolic function and ionic balance, potentially reducing the incidence of VF.
-
Prophylactic Antiarrhythmics: In a research setting, the administration of antiarrhythmic agents like lidocaine (B1675312) or amiodarone (B1667116) just prior to reperfusion could be considered, though this would need to be accounted for in the experimental design.
-
Electrolyte Monitoring: Monitor serum electrolyte levels (especially sodium, potassium, and calcium) during and after the procedure. The large volume of low-sodium this compound® can lead to significant hyponatremia.[5][6]
Q3: We are concerned about systemic electrolyte disturbances, particularly hyponatremia, due to the large administration volume of this compound®. How can this be managed in an experimental setting?
A3: This is a valid concern, as the requisite high volume of low-sodium this compound® can cause significant hyponatremia.[5][6]
Management in a Research Setting:
-
Hemofiltration/Ultrafiltration: During cardiopulmonary bypass (CPB), use of a hemoconcentrator is an effective way to remove excess free water and normalize sodium levels.[11] Zero-balance ultrafiltration (ZBUF) with a balanced salt solution can also be performed after the crystalloid load is removed.[11]
-
Scavenging: If possible, scavenge the administered this compound® from the coronary sinus or right atrium to prevent it from entering the systemic circulation.[11]
-
Sodium Supplementation: Carefully administer hypertonic saline into the CPB circuit, guided by frequent blood gas and electrolyte analysis. This should be done cautiously to avoid rapid shifts in osmolarity.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on this compound® versus other cardioplegia solutions.
Table 1: Myocardial Injury Markers (Peak/Post-Operative Levels)
| Marker | This compound® Group | Comparator Group (Blood Cardioplegia unless stated) | Study Finding | Reference |
| Troponin I (cTn-I) | 20.3 ± 13.5 µg/L (6h post-op) | 16.7 ± 13.2 µg/L (Plegisol®) | Higher in this compound® group (P=0.01) | [15] |
| Troponin I (cTn-I) | No significant difference | No significant difference | Equivalent efficacy | [16] |
| CK-MB | No significant difference | No significant difference | Equivalent efficacy | [16][17] |
| Troponin | No significant difference | No significant difference | Not inferior to blood cardioplegia in pediatrics (P=0.34) | [18][19] |
Table 2: Clinical & Functional Outcomes
| Outcome | This compound® Group | Comparator Group (Blood Cardioplegia unless stated) | Study Finding | Reference |
| Perioperative Mortality | 2.9% | 5.3% | Lower in this compound® group (P=0.014) | [14] |
| 30-day Mortality | 2.70% | 2.63% | No significant difference | [5] |
| Spontaneous Rhythm Restoration | Lower incidence | Higher incidence | - | [6] |
| Ventricular Fibrillation | 33.8% | 8.3% | Significantly higher in this compound® group | [13] |
| ICU Stay | 70.04 ± 14.80 hours | 80.20 ± 19.91 hours | Shorter in this compound® group (P=0.01) | [20] |
| Mechanical Ventilation | 11.98 ± 4.03 hours | 18.28 ± 8.84 hours | Shorter in this compound® group (P<0.001) | [20] |
| Inotropic Support | No significant difference | No significant difference | Not inferior in pediatrics (P=0.82) | [18][19] |
Experimental Protocols
Protocol 1: Assessment of Myocardial Injury via Cardiac Troponin I (cTn-I) Measurement
Objective: To quantify the extent of myocardial damage following a period of ischemia and reperfusion.
Methodology:
-
Blood Sampling: Collect whole blood samples (e.g., 1-2 mL) in EDTA or heparin-containing tubes at baseline (pre-ischemia), and at specific time points post-reperfusion (e.g., 6, 12, and 24 hours).[16]
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store plasma aliquots at -80°C until analysis to prevent degradation.
-
Quantification: Analyze cTn-I levels using a high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit specific to the animal model being used (e.g., porcine, rodent). Follow the manufacturer's instructions precisely for the assay procedure, including standard curve generation, sample dilution, and incubation times.
-
Data Analysis: Express cTn-I concentrations in ng/mL or µg/L. Compare the levels between the this compound® group and the control/comparator group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Immunohistochemical Analysis of Myocardial Viability and Stress
Objective: To assess cellular viability and oxidative stress within the myocardium at a tissue level.
Methodology:
-
Tissue Biopsy: At the end of the experiment, excise a sample of the left ventricular free wall.
-
Fixation: Immediately fix the tissue sample in 10% neutral buffered formalin for 24 hours.
-
Processing & Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): Perform standard H&E staining to assess general morphology, including myocyte architecture, edema, and inflammatory cell infiltration.
-
Immunohistochemistry (IHC):
-
Apoptosis (Bcl-2): Use a primary antibody against Bcl-2 (an anti-apoptotic protein) to assess cell viability. A stronger signal indicates better cell preservation.[16][21]
-
Oxidative Stress (eNOS): Use a primary antibody against endothelial nitric oxide synthase (eNOS). Higher expression of eNOS can be indicative of better endothelial function and resistance to oxidative stress.[16][21]
-
-
-
Imaging & Analysis: Capture high-resolution images of the stained sections using a light microscope. For IHC, quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ). Compare the results between experimental groups.
Visualizations
Caption: Signaling pathways of myocardial ischemia-reperfusion injury and this compound's mechanisms.
References
- 1. Biochemical markers of myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Markers of Myocardial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New biochemical markers for myocardial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 6. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
- 8. methapharm.com [methapharm.com]
- 9. koehler-chemie.de [koehler-chemie.de]
- 10. researchgate.net [researchgate.net]
- 11. perfusion.com [perfusion.com]
- 12. researchgate.net [researchgate.net]
- 13. jmatonline.com [jmatonline.com]
- 14. Blood cardioplegia or this compound for myocardial protection during valvular or aortic surgery: a propensity score adjusted comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound versus Plegisol: A phase 3 multicentre myocardial protection study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moh.gov.my [moh.gov.my]
- 18. iperfusion.org [iperfusion.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes [redalyc.org]
Technical Support Center: Preventing Ventricular Fibrillation After Custodiol® Cardioplegia in Ex Vivo Hearts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of ventricular fibrillation (VF) following the use of Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution for cardioplegia in ex vivo heart preparations.
Troubleshooting Guide
Ventricular fibrillation upon reperfusion can be a significant challenge in ex vivo heart experiments using this compound® cardioplegia. This guide provides a systematic approach to troubleshoot and mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Spontaneous ventricular fibrillation upon reperfusion. | Heterogeneous Myocardial Perfusion: Incomplete or uneven distribution of the this compound® solution throughout the myocardium can lead to areas with differing electrical potentials, predisposing the heart to arrhythmias upon reperfusion.[1][2] | - Optimize Perfusion Pressure & Duration: Ensure adequate perfusion pressure (typically 40-60 mmHg for rodent hearts) and a sufficient perfusion time (6-8 minutes) to allow for homogenous equilibration of the cardioplegic solution throughout the myocardium.[3][4] - Verify Cannulation: Confirm that the aortic cannula is correctly positioned above the aortic valve without perforating it, which would impede coronary perfusion.[5][6] |
| Electrolyte Imbalance: The low sodium and calcium concentration of this compound®, while inducing cardiac arrest, may lead to an electrolyte imbalance upon washout with standard reperfusion buffers.[1][2][7] | - Gradual Reperfusion (Washout): Initiate reperfusion with a modified Krebs-Henseleit buffer containing a lower initial calcium concentration (e.g., 0.5-1.0 mM) and gradually increase to the standard concentration over 5-10 minutes. - Controlled Reintroduction of Sodium: Ensure a smooth transition from the low-sodium this compound® environment to the normal sodium concentration of the reperfusion buffer. | |
| Oxidative Stress: The ischemic period, although protected, can still lead to the production of reactive oxygen species upon reperfusion, contributing to cellular injury and arrhythmias.[1][2] | - Maintain Optimal Temperature: Use this compound® solution cooled to 5°C - 8°C for induction of cardioplegia to reduce metabolic rate and ischemic injury.[3][4] - Consider Antioxidants: While this compound® contains membrane-stabilizing components, for prolonged ischemic periods, consider the addition of antioxidants to the initial reperfusion buffer. | |
| Ectopic beats or arrhythmias during initial reperfusion. | Hypoxia: Inadequate oxygenation of the reperfusion buffer can lead to myocardial hypoxia and electrical instability.[8] | - Ensure Proper Oxygenation: Adequately gas the reperfusion buffer with 95% O2 / 5% CO2 for at least 20-30 minutes before use and maintain continuous gassing throughout the experiment. |
| Inadequate Buffering of Reperfusion Solution: A significant pH shift during reperfusion can contribute to arrhythmias. | - Monitor and Maintain pH: Ensure the pH of the reperfusion buffer is stable and within the physiological range (typically 7.4). | |
| Poor functional recovery post-cardioplegia. | Ischemic Injury: Despite cardioplegic protection, prolonged ischemic times can lead to irreversible damage. | - Minimize Ischemic Time: Plan experiments to minimize the duration of global ischemia. - Ensure Adequate Heparinization: Prevent microthrombi formation by adequately heparinizing the animal before heart excision, as blood clots can cause ischemic insults.[6] |
| Air Embolism: Air bubbles entering the coronary circulation can cause significant ischemic damage. | - Meticulous Bubble Removal: Prime all perfusion lines carefully to remove any air bubbles before starting the perfusion. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cardiac arrest with this compound® HTK solution?
A1: this compound® is an intracellular crystalloid cardioplegic solution. It induces diastolic cardiac arrest primarily through the withdrawal of extracellular sodium and calcium.[9][10] The low sodium concentration hyperpolarizes the myocyte plasma membrane, inhibiting the fast inward sodium current required for the initiation of an action potential.[7][11] This mechanism differs from conventional hyperkalemic cardioplegic solutions, which cause arrest by membrane depolarization.[7]
Q2: Why is ventricular fibrillation more common with this compound® compared to other cardioplegic solutions?
A2: Several clinical studies have noted a trend towards an increased incidence of ventricular fibrillation during reperfusion after this compound® cardioplegia.[12][13] While the exact cause is not definitively established, it is thought to be multifactorial, potentially involving heterogeneous myocardial perfusion, electrolyte imbalances upon reperfusion, and oxidative stress.[1][2]
Q3: What are the key components of this compound® HTK solution and their functions?
A3: The primary components of this compound® and their functions are:
-
Histidine/Histidine HCl: Acts as a potent buffer to counteract acidosis that occurs during ischemia.[7][9][12][14]
-
Ketoglutarate: A substrate for anaerobic ATP production during reperfusion.[1][7][9][12]
-
Mannitol: An osmotic agent to prevent cellular edema and a free-radical scavenger.[7][12][14][15]
-
Low Sodium and Calcium: Induce a hyperpolarized diastolic arrest.[7][9][16]
-
Low Potassium: Reduces the risk of hyperkalemia in the recipient during clinical transplantation.[9][10]
Q4: Can I modify the this compound® solution to prevent VF?
A4: It is generally not recommended to modify the commercially available this compound® solution. Instead, focus on optimizing the experimental protocol, particularly the reperfusion phase. A gradual reintroduction of electrolytes, especially calcium, in the initial reperfusion buffer is a key strategy.
Q5: What is the recommended perfusion protocol for this compound® in an ex vivo rat heart model?
A5: Please refer to the detailed "Experimental Protocol for Preventing VF after this compound® Cardioplegia" section below for a step-by-step guide.
Quantitative Data Summary
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (mmol/L) |
| Sodium Chloride | 15.0 |
| Potassium Chloride | 9.0 |
| Potassium Hydrogen 2-ketoglutarate | 1.0 |
| Magnesium Chloride · 6 H₂O | 4.0 |
| Histidine · HCl · H₂O | 18.0 |
| Histidine | 180.0 |
| Tryptophan | 2.0 |
| Mannitol | 30.0 |
| Calcium Chloride · 2 H₂O | 0.015 |
| Source:[3][16][14] |
Table 2: Incidence of Ventricular Fibrillation (VF) in Clinical Studies
| Study Type | This compound® Group VF Incidence | Conventional Cardioplegia Group VF Incidence | Key Finding |
| Meta-analysis of 8 studies (n=1425) | 20.1% | 9.7% | A trend for increased incidence of VF in the this compound® group was observed, though it did not reach statistical significance in the random-effects model.[7][12] |
| Retrospective case-control study | 33.8% | 8.3% | Significantly more spontaneous ventricular fibrillation after release of cross-clamping in the this compound®-HTK group.[17] |
| Comparative study in CABG patients | 34.62% | 8% | Postoperative arrhythmia was significantly higher in the this compound® group.[13] |
Experimental Protocols
Experimental Protocol for Preventing VF after this compound® Cardioplegia in a Langendorff-perfused Rodent Heart
This protocol outlines a method for inducing cardioplegia with this compound® and subsequent reperfusion with a focus on minimizing the risk of ventricular fibrillation.
1. Preparation of Solutions:
- This compound® HTK Solution: Pre-cool the solution to 5°C - 8°C.[3][4]
- Krebs-Henseleit (KH) Buffer (Standard): Prepare standard KH buffer and gas with 95% O₂ / 5% CO₂ for at least 30 minutes to achieve a pH of 7.4. Maintain at 37°C.
- Modified Low-Calcium KH Buffer: Prepare a KH buffer with a reduced calcium concentration (e.g., 0.5 mM). Gas and warm as with the standard buffer.
2. Heart Excision and Cannulation:
- Administer heparin (e.g., 500 IU/kg, IP) to the animal 15-20 minutes prior to surgery to prevent clotting.[6]
- Deeply anesthetize the animal and perform a thoracotomy.
- Rapidly excise the heart and place it in ice-cold KH buffer to induce rapid cooling and arrest.
- Mount the heart on a Langendorff apparatus via aortic cannulation. Ensure the cannula tip is positioned correctly above the aortic valve.[6]
3. Initial Perfusion and Stabilization:
- Begin retrograde perfusion with standard, oxygenated KH buffer at a constant pressure (e.g., 60-80 mmHg for rats) to wash out blood and allow the heart to stabilize.
- Maintain a stabilization period of 15-20 minutes.
4. Induction of Cardioplegia:
- Switch the perfusion to the pre-cooled (5°C - 8°C) this compound® HTK solution.
- Perfuse for 6-8 minutes at a pressure of 40-60 mmHg to ensure complete and homogenous distribution.[3][4] Cardiac arrest should occur within the first minute.
5. Ischemic Period (if applicable):
- After the cardioplegic infusion, clamp the perfusion line for the desired ischemic duration. The heart should be maintained in a temperature-controlled chamber.
6. Reperfusion (Washout) Protocol:
- Step 1 (Low-Calcium Washout): Initiate reperfusion with the modified low-calcium (0.5 mM) KH buffer at 37°C for 5 minutes. This allows for a gradual reintroduction of calcium.
- Step 2 (Gradual Calcium Increase): Gradually increase the calcium concentration to the standard level over the next 5-10 minutes. This can be achieved by using a two-pump system to mix the low-calcium and standard-calcium KH buffers in varying ratios.
- Step 3 (Standard Reperfusion): Continue perfusion with the standard KH buffer for the remainder of the experiment.
7. Functional Assessment:
- Monitor cardiac function (e.g., heart rate, left ventricular developed pressure, dP/dt) throughout the reperfusion period.
Visualizations
Caption: Mechanism of action of this compound® HTK solution.
Caption: Experimental workflow to prevent ventricular fibrillation.
References
- 1. This compound versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound.com [this compound.com]
- 4. This compound.uk [this compound.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound.com [this compound.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmisr.researchcommons.org [jmisr.researchcommons.org]
- 14. This compound®HTK Solution [vitanova.kz]
- 15. youtube.com [youtube.com]
- 16. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Hemodilution Effects of Custodiol® in Small Animal Surgery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the hemodilution effects of Custodiol® HTK solution during small animal surgery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and actionable solutions.
Issue 1: Severe Post-Infusion Hyponatremia
-
Problem: A significant drop in serum sodium levels (e.g., >15-20 mmol/L) is observed after this compound® infusion, leading to neurological signs such as lethargy or seizures in the animal.
-
Potential Causes:
-
High Volume of this compound®: The infused volume of this compound® was excessive for the animal's size and circulatory volume.
-
Rapid Infusion Rate: The this compound® solution was administered too quickly, causing a rapid dilution of the blood.
-
Pre-existing Dehydration: The animal was dehydrated before the procedure, leading to a more pronounced hemodilution effect.
-
-
Solutions:
-
Optimize Infusion Volume: Carefully calculate the required volume of this compound® based on the target organ weight and the animal's total blood volume.
-
Control Infusion Rate: Administer the this compound® solution at a slow, controlled rate to allow for gradual hemodilution.
-
Pre-surgical Hydration: Ensure the animal is adequately hydrated before surgery. Consider administering a balanced electrolyte solution subcutaneously or intravenously prior to the procedure.
-
Corrective Fluid Therapy: If severe hyponatremia occurs, administer a calculated dose of isotonic (0.9%) or, in severe cases, hypertonic (e.g., 3%) saline solution. The rate of correction should be slow to prevent osmotic demyelination syndrome.[1]
-
Issue 2: Persistent Metabolic Acidosis Post-Procedure
-
Problem: The animal's blood pH remains low, and the base excess is significantly negative for an extended period after the surgical procedure.
-
Potential Causes:
-
Inadequate Buffering: The buffering capacity of this compound® was insufficient to counteract the acid load from ischemia and reperfusion.
-
Poor Tissue Perfusion: Inadequate reperfusion of tissues after cardioplegic arrest can lead to the continued production of lactic acid.
-
Underlying Renal Dysfunction: Pre-existing kidney disease can impair the animal's ability to excrete acid and regenerate bicarbonate.
-
-
Solutions:
-
Bicarbonate Administration: If the pH is below 7.2 or the base deficit is greater than 10 mEq/L, consider administering a calculated dose of sodium bicarbonate.[2]
-
Optimize Reperfusion: Ensure adequate reperfusion of the heart and other organs after the ischemic period.
-
Supportive Care: Provide supportive care, including adequate oxygenation and maintenance of blood pressure, to improve tissue perfusion.
-
Fluid Therapy: The use of balanced electrolyte solutions like Lactated Ringer's can help in the correction of metabolic acidosis.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound® HTK solution?
A1: this compound® HTK is an intracellular, crystalloid cardioplegic solution with low concentrations of sodium and calcium. Its primary buffering agent is histidine. The detailed composition is provided in the table below.[2][4][5]
Q2: Why does this compound® cause hyponatremia?
A2: this compound® has a very low sodium concentration (15 mmol/L) compared to the normal plasma sodium concentration in small animals (around 140-150 mmol/L). When infused, it dilutes the animal's blood, leading to a decrease in the serum sodium level.[5]
Q3: Is the hyponatremia caused by this compound® dangerous?
A3: The hyponatremia induced by this compound® is typically isotonic, meaning that the overall osmolality of the blood does not change significantly.[6][7] This is because other components in the solution, such as mannitol (B672) and histidine, contribute to the osmolality. While this is generally less dangerous than hypotonic hyponatremia, rapid and severe drops in sodium can still lead to neurological complications. Cautious monitoring and correction are advised.[7]
Q4: How can I calculate the dose of sodium bicarbonate to correct metabolic acidosis?
A4: The dose of sodium bicarbonate can be calculated using the following formula: Bicarbonate Deficit (mEq) = Base Deficit x 0.3 x Body Weight (kg). It is recommended to administer half of the calculated dose and then re-assess the animal's acid-base status before giving more.[4][8]
Q5: Are there alternatives to this compound® for long ischemic times in small animal surgery?
A5: Yes, other cardioplegic solutions are available, such as St. Thomas' solution and del Nido cardioplegia.[9] The choice of solution depends on the specific experimental needs, including the expected duration of ischemia and the animal model being used.
Data Presentation
Table 1: Composition of this compound® HTK Solution
| Component | Concentration (g/L) | Concentration (mmol/L) |
| Sodium Chloride | 0.8766 | 15.0 |
| Potassium Chloride | 0.6710 | 9.0 |
| Potassium hydrogen 2-ketoglutarate | 0.1842 | 1.0 |
| Magnesium chloride · 6 H₂O | 0.8132 | 4.0 |
| Histidine · HCl · H₂O | 3.7733 | 18.0 |
| Histidine | 27.9289 | 180.0 |
| Tryptophan | 0.4085 | 2.0 |
| Mannitol | 5.4651 | 30.0 |
| Calcium chloride · 2 H₂O | 0.0022 | 0.015 |
Source: this compound® HTK Solution Instructions for Use[4]
Experimental Protocols
Protocol for Correction of Hemodilution-Induced Hyponatremia and Metabolic Acidosis in a Rat Model
-
Objective: To provide a stepwise protocol for the identification and correction of electrolyte and acid-base imbalances following this compound® HTK infusion in rats.
-
Materials: Anesthetized rat, surgical instruments, this compound® HTK solution, intravenous catheter, infusion pump, blood collection supplies, blood gas and electrolyte analyzer, isotonic saline (0.9% NaCl), and sodium bicarbonate solution (e.g., 8.4%).
-
Procedure:
-
Baseline Blood Sampling: Prior to surgery, collect a small blood sample (e.g., 0.2 mL) via a tail vein or other appropriate site to establish baseline values for serum sodium, potassium, chloride, pH, and base excess.
-
Surgical Procedure and this compound® Infusion: Perform the surgical procedure as planned, including the infusion of this compound® HTK solution at a controlled rate.
-
Post-Procedure Blood Sampling: Within 15-30 minutes after reperfusion, collect another blood sample to assess the extent of hyponatremia and metabolic acidosis.
-
Correction of Hyponatremia:
-
Calculate the sodium deficit: Sodium Deficit (mmol) = (Desired Na⁺ - Measured Na⁺) x 0.6 x Body Weight (kg).
-
Slowly administer a portion of the calculated sodium deficit using isotonic saline. Re-measure serum sodium after 30-60 minutes to guide further correction.
-
-
Correction of Metabolic Acidosis:
-
Calculate the bicarbonate deficit: Bicarbonate Deficit (mEq) = Base Deficit x 0.3 x Body Weight (kg).
-
Administer half of the calculated bicarbonate dose intravenously over 30-60 minutes.
-
-
Post-Correction Monitoring: Continue to monitor blood gases and electrolytes every 60-120 minutes until they have stabilized within an acceptable range. Provide supportive care, including warming and oxygen, as needed.[10][11]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound®-induced hemodilution and its mitigation.
Caption: A logical workflow for troubleshooting common issues with this compound®.
Caption: Flowchart of the experimental protocol for managing hemodilution effects.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. dvm360.com [dvm360.com]
- 3. medium.com [medium.com]
- 4. Acid-Base Principles and Practical Interpretation in Small Animals - WSAVA2005 - VIN [vin.com]
- 5. dvm360.com [dvm360.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. web.mit.edu [web.mit.edu]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Treatment of chronic hyponatremia in rats by intravenous saline: comparison of rate versus magnitude of correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. Post-op Monitoring: What to Look For in the Recovering Animal - WSAVA2007 - VIN [vin.com]
Technical Support Center: Optimizing Custodiol® HTK for Extended Ischemic Times
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the composition of Custodiol® Histidine-Tryptophan-Ketoglutarate (HTK) solution for prolonged ischemic times. This resource offers troubleshooting advice and answers to frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the standard this compound® HTK solution for prolonged ischemic times?
A1: While this compound® HTK is effective for organ preservation, its protective capacity can diminish during extended cold ischemia.[1] Key limitations stem from:
-
Cold-induced cell injury: Prolonged cold exposure can damage endothelial cells, impairing vascular function upon reperfusion. This is partly mediated by intracellular "redox-active" iron.[2]
-
Hypoxia-induced plasma membrane pore formation: Hypoxia can lead to the formation of pores in the cell membrane, compromising cell integrity.[2][3]
-
Microcirculatory disturbances: Reperfusion after extended ischemia can lead to disturbances in microcirculation.[2]
-
Histidine-related adverse effects: At high concentrations, the histidine buffer, while essential for the solution's efficacy, can have adverse effects on cells rich in "redox-active" iron.[2]
Q2: What is this compound-N, and how does its composition differ from the standard this compound® HTK solution?
A2: this compound-N is a modified version of the traditional this compound® HTK solution, specifically developed to counteract the limitations of the original formula and improve organ preservation during prolonged ischemia.[2][4] The key modifications include the addition of iron chelators, amino acids, and the substitution of certain components.[1][2][3]
Q3: What is the rationale behind the specific modifications in this compound-N?
A3: Each modification in this compound-N targets a specific mechanism of ischemic injury:
-
Iron Chelators (Deferoxamine and LK-614): These are added to inhibit cold-induced cell injury by binding "redox-active" iron. Deferoxamine is a strong, poorly membrane-permeable chelator, while LK-614 is a newer, membrane-permeable chelator.[2][3][5]
-
Amino Acids (Glycine and Alanine): These amino acids are included to inhibit the formation of hypoxia-induced plasma membrane pores, thus stabilizing the cell membrane.[1][2][3]
-
L-arginine: This amino acid is a substrate for endogenous nitric oxide production, which helps to decrease microcirculatory disturbances upon reperfusion.[2][3]
-
N-acetyl-histidine: This derivative partially replaces histidine to reduce its potential adverse effects while maintaining a similar buffering capacity.[2]
-
Saccharose (Sucrose): Mannitol (B672) is replaced with saccharose, as mannitol is not impermeable to all cell types, such as hepatocytes.[2][3]
Troubleshooting Guide
| Issue Encountered in Experiments | Potential Cause | Suggested Troubleshooting Steps |
| Significant tissue edema post-preservation | Suboptimal osmolarity or component toxicity. | Consider replacing mannitol with a larger, less permeable molecule like sucrose, as in the this compound-N formulation.[2][3] Evaluate the concentration of components like histidine. |
| Poor post-reperfusion organ function despite cold storage | Ischemia-reperfusion injury (IRI), including oxidative stress and microcirculatory disturbances. | Supplement the preservation solution with antioxidants or agents that improve microcirculation. The addition of iron chelators (Deferoxamine, LK-614) and L-arginine in this compound-N addresses these issues.[2][3][5] |
| Evidence of increased apoptosis in preserved tissue | Activation of apoptotic pathways due to cold-induced and hypoxic injury. | Incorporate components that stabilize cell membranes and inhibit injury pathways. Glycine and alanine (B10760859) are added to this compound-N to prevent hypoxia-induced plasma membrane pore formation.[1][2][3] |
| Inconsistent results between experimental batches | Variability in solution preparation or experimental protocol. | Strictly adhere to a standardized protocol for solution preparation, including pH and temperature checks. Ensure consistent timing for all stages of the organ preservation and reperfusion protocol. |
Quantitative Data Summary
The following table summarizes the compositional differences between this compound® HTK and the modified this compound-N solution.
| Component | This compound® HTK | This compound-N | Rationale for Change in this compound-N |
| Sodium Chloride (mmol/L) | 15.0 | 15.0 | Maintained for electrolyte balance. |
| Potassium Chloride (mmol/L) | 9.0 | 9.0 | Maintained for electrolyte balance. |
| Potassium Hydrogen 2-ketoglutarate (mmol/L) | 1.0 | 1.0 | Maintained as a substrate for anaerobic metabolism.[6] |
| Magnesium Chloride Hexahydrate (mmol/L) | 4.0 | 4.0 | Maintained for membrane stabilization. |
| Histidine (mmol/L) | 180.0 | Partially Replaced | Partially replaced by N-acetyl-histidine to reduce potential adverse effects.[2] |
| Histidine HCl (mmol/L) | 18.0 | Partially Replaced | Partially replaced by N-acetyl-histidine.[2] |
| Tryptophan (mmol/L) | 2.0 | 2.0 | Maintained for membrane protection.[6] |
| Mannitol (mmol/L) | 30.0 | Replaced | Replaced by saccharose to prevent entry into certain cell types.[2][3] |
| Calcium Chloride Dihydrate (mmol/L) | 0.015 | 0.015 | Maintained at a low concentration. |
| Deferoxamine | Not Present | Added | Strong, poorly membrane-permeable iron chelator to inhibit cold-induced injury.[2][3] |
| LK-614 | Not Present | Added | Membrane-permeable iron chelator to inhibit cold-induced injury.[2][3] |
| Glycine | Not Present | Added | Inhibits formation of hypoxia-induced plasma membrane pores.[2][3] |
| Alanine | Not Present | Added | Inhibits formation of hypoxia-induced plasma membrane pores.[2][3] |
| L-arginine | Not Present | Added | Substrate for nitric oxide to decrease microcirculatory disturbances.[2][3] |
| N-acetyl-histidine | Not Present | Added | Replaces part of the histidine to reduce adverse effects while maintaining buffering capacity.[2] |
| Saccharose | Not Present | Added | Replaces mannitol as an osmotic agent.[2][3] |
Experimental Protocols
Protocol for Testing Modified this compound Solutions in a Rat Heart Model
This protocol is a synthesized example based on common practices in the field for evaluating cardioplegic solutions.[7][8]
-
Animal Preparation:
-
Anesthetize Wistar rats (250-350 g) with an intraperitoneal injection of sodium thiopental (B1682321) (150 mg/kg).
-
Perform a tracheostomy and initiate mechanical ventilation.
-
Open the chest via a median sternotomy and catheterize the right carotid artery.
-
-
Cardioplegic Solution Perfusion:
-
Isolate the transverse aortic arch.
-
Infuse the experimental cardioplegic solution (e.g., modified this compound) at a rate of 5 mL/min until cardiac arrest is achieved. Record the total volume used.
-
-
Organ Harvest and Cold Storage:
-
Excise the heart and store it in the same cardioplegic solution at 4°C for a predetermined ischemic time (e.g., 4, 8, or 24 hours).
-
-
Reperfusion (Langendorff System):
-
Mount the heart on a Langendorff apparatus.
-
Initiate retrograde perfusion with Krebs-Henseleit buffer at 37°C.
-
Record functional parameters such as left ventricular developed pressure, heart rate, and coronary flow.
-
-
Biochemical and Histological Analysis:
-
At the end of the experiment, collect tissue samples for analysis.
-
Measure ATP content and caspase-3 activity to assess energy status and apoptosis.
-
Perform histological examination (e.g., H&E staining) to evaluate tissue morphology and signs of injury.
-
Conduct transmission electron microscopy to assess ultrastructural changes, such as mitochondrial integrity.[9]
-
Visualizations
Caption: Ischemia-Reperfusion Injury Pathway and this compound-N Intervention.
Caption: Workflow for Evaluating Modified Organ Preservation Solutions.
References
- 1. This compound-N, the novel cardioplegic solution reduces ischemia/reperfusion injury after cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on this compound-N (HTK-N) and its Molecular Side of Action for Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of Preservative Fluids with Antioxidants in Terms of Their Efficacy in Liver Protection before Transplantation | MDPI [mdpi.com]
- 6. This compound.com [this compound.com]
- 7. Development of cardioplegic solution without potassium: experimental study in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New experimental technique to study blood cardioplegia in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St. Thomas Modified Cardioplegia Effects on Myoblasts’ Viability and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Custodiol® Efficacy for Steatotic Liver Preservation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize the use of Custodiol® HTK solution for the preservation of steatotic liver models.
Frequently Asked Questions (FAQs)
Q1: Why are steatotic (fatty) livers more challenging to preserve than healthy livers?
Steatotic livers exhibit increased vulnerability to ischemia-reperfusion injury (IRI), the damage that occurs when blood supply returns to tissue after a period of ischemia (lack of oxygen).[1][2] This heightened susceptibility is due to several factors:
-
Mitochondrial Dysfunction: Fat accumulation within liver cells (hepatocytes) leads to mitochondrial stress, impaired ATP (energy) production, and an increase in reactive oxygen species (ROS), which cause cellular damage.[1][2]
-
Microcirculation Impairment: Swollen, fat-laden hepatocytes can compress the liver's small blood vessels (sinusoids), leading to poor perfusion and reduced delivery of the preservation solution.
-
Increased Inflammatory Response: Steatotic livers are in a pro-inflammatory state, which is exacerbated during reperfusion, leading to greater cell death and organ damage.[3]
Q2: What is this compound® HTK solution and how does it work?
This compound® HTK (Histidine-Tryptophan-Ketoglutarate) is a low-potassium, low-viscosity preservation solution designed for organ transplantation.[4] Its protective mechanisms include:
-
Intensive Buffering: A high concentration of histidine acts as a powerful buffer, counteracting the acidosis that develops during anaerobic metabolism.[4][5]
-
Membrane Stabilization: Tryptophan helps to stabilize cell membranes, preventing swelling and rupture.[4]
-
Energy Substrate: Alpha-ketoglutarate serves as a substrate for anaerobic energy production during ischemia.[4]
-
Reduced Edema: Mannitol helps to prevent cellular swelling.[5]
Q3: What is this compound-N and how does it differ from the standard this compound® HTK solution?
This compound-N is a modified version of the HTK solution, specifically developed to provide enhanced protection, particularly for marginal or steatotic organs.[6][7][8] Key modifications and their rationales include:
-
Iron Chelators: The addition of deferoxamine (B1203445) and LK-614, a membrane-permeable iron chelator, to inhibit cold-induced, iron-mediated cell injury.[6]
-
Amino Acid Fortification: Supplementation with glycine (B1666218) and alanine (B10760859) to inhibit the formation of hypoxia-induced plasma membrane pores.[6]
-
pH Adjustment: A slightly lower pH, as moderate acidosis has been shown to be protective against ischemic injury.[3]
-
Additional Energy Substrate: Aspartate is added to replenish intermediates of the tricarboxylic acid cycle for more efficient energy production upon reperfusion.[3]
Preclinical studies have indicated that this compound-N is superior to the standard HTK solution in protecting steatotic liver grafts from cold ischemic injury by inhibiting hypoxic injury and oxidative stress.[6][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Poor or uneven blanching of the liver during perfusion. | Impaired microcirculation due to hepatocyte swelling in the steatotic liver. | - Ensure adequate perfusion pressure as per protocol. - Consider supplementing the this compound® solution with a vasodilator. |
| High levels of liver enzymes (e.g., ALT, AST) in the perfusate or post-preservation. | Significant hepatocellular injury due to ischemia-reperfusion. | - Minimize the warm ischemia time before preservation. - Consider using the modified this compound-N solution for enhanced protection.[6][9] - Explore supplementing the preservation solution with antioxidants or anti-inflammatory agents. |
| Excessive tissue edema after preservation. | Inadequate osmotic support or significant cell membrane damage. | - Verify the correct composition and osmolarity of the preservation solution. - Ensure the organ is fully submerged in the solution during storage. |
| Inconsistent or non-reproducible experimental results. | Variability in the degree of steatosis in the animal model. | - Standardize the diet and duration of feeding to induce steatosis. - Histologically assess the degree of steatosis in a subset of livers to ensure consistency. |
Quantitative Data Summary
Comparison of this compound® HTK and this compound-N in a Steatotic Rat Liver Model
| Parameter | This compound® HTK | This compound-N | Significance |
| Survival Rate | 12.5% | 87.5% | p < 0.05 |
| Liver Enzymes (relative to HTK) | 100% | 2-75% | p < 0.05 |
| Necrosis and Leukocyte Infiltration | Higher | Lower | p < 0.05 |
| MPO, Caspase-3, iNOS expression | Higher | Lower | p < 0.05 |
Data from a study on microvesicular steatotic rat liver transplantation.[9]
Experimental Protocols
Protocol for Static Cold Storage of a Steatotic Rat Liver
Materials:
-
This compound® HTK or this compound-N solution, cooled to 2-8°C.[6]
-
Surgical instruments for liver procurement.
-
Perfusion apparatus (e.g., gravity-fed or pump-driven).
-
Sterile containers for organ storage.
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol.
-
Surgical Procurement: Perform a laparotomy to expose the liver and associated vasculature. Cannulate the portal vein and aorta.
-
In-situ Perfusion:
-
Initiate perfusion with cold (2-8°C) this compound® or this compound-N solution via the portal vein and aorta.[6]
-
The recommended perfusion pressure for gravity perfusion is 100 cm H2O.[10] For pump-driven perfusion, maintain a pressure appropriate for the animal model.
-
Continue perfusion until the liver is uniformly pale and the effluent is clear. This typically takes 10-15 minutes.[6]
-
-
Organ Explantation: Carefully excise the preserved liver.
-
Static Cold Storage:
-
Submerge the liver in a sterile container filled with the same cold preservation solution used for perfusion.[6]
-
Store the container at 2-8°C.
-
Visualizations
Signaling Pathway of Ischemia-Reperfusion Injury in Steatotic Livers
Caption: Ischemia-Reperfusion Injury Pathway in Steatotic Livers.
Experimental Workflow for Evaluating Preservation Solutions
Caption: Workflow for Comparing Liver Preservation Solutions.
References
- 1. Steatotic Donor Transplant Livers: Preservation Strategies to Mitigate against Ischaemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to rescue steatotic livers before transplantation in clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. This compound.com [this compound.com]
- 6. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. HTK-N, a modified HTK solution, decreases preservation injury in a model of microsteatotic rat liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nhsbtdbe.blob.core.windows.net [nhsbtdbe.blob.core.windows.net]
Custodiol® HTK Solution: Technical Support Center for Laboratory Applications
Welcome to the technical support center for Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in various laboratory settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound® HTK solution and what is its primary mechanism of action?
A1: this compound® HTK is a preservation solution designed to protect organs and tissues from ischemic injury. Its principle is based on inactivating organ function by reducing extracellular sodium and calcium, combined with strong buffering of the extracellular space using a histidine/histidine HCl buffer system. This minimizes cellular energy consumption and prolongs tolerance to oxygen deprivation.[1]
Q2: What are the key components of this compound® HTK solution?
A2: The primary active components include histidine and histidine HCl as a buffer, tryptophan for membrane stabilization, α-ketoglutarate as a substrate for anaerobic metabolism, and mannitol (B672) to prevent cellular edema.[1] It has a low concentration of sodium, potassium, and calcium, mimicking the intracellular electrolyte composition.[1]
Q3: What are the recommended storage conditions for this compound® HTK solution?
A3: this compound® HTK solution should be stored in a refrigerator at 2-8°C and protected from light.[2]
Q4: Is this compound® HTK solution ready to use as supplied?
A4: Yes, this compound® HTK is a ready-to-use solution and does not require any additives or filters before use.[2]
Troubleshooting Guide
Cell & Tissue Culture Applications
Q5: I am observing decreased cell viability or increased cell death after incubating my cells with this compound® HTK. What could be the cause?
A5: Several factors could contribute to this observation:
-
Inappropriate Concentration: While this compound® is designed for organ preservation, using it undiluted for extended periods in cell culture may be suboptimal for certain cell types. The low sodium and calcium concentrations could affect cell adhesion and signaling pathways.
-
Sub-optimal Temperature: The protective effects of this compound® are maximized at hypothermic temperatures (2-8°C).[3] Using it at 37°C for prolonged periods may not be ideal and could stress the cells.
-
Cell Line Sensitivity: Different cell lines, especially primary cells, may have varying tolerances to the specific formulation of this compound®.[4]
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment by diluting this compound® with your standard cell culture medium to find the optimal concentration that maintains viability for your specific cell type and experimental duration.
-
Control Incubation Time and Temperature: Minimize the incubation time with undiluted this compound® at 37°C. If your protocol allows, perform the preservation step at a lower temperature.
-
Cell Line Specificity: Test the protocol on a less sensitive or more robust cell line to determine if the issue is specific to your primary cell type.
Q6: I am seeing a precipitate form after mixing this compound® HTK with my cell culture medium. What should I do?
A6: Precipitation can occur due to the interaction of components in this compound® with those in your specific cell culture medium, especially under certain temperature and pH conditions.
Troubleshooting Steps:
-
Pre-warm Components: Ensure both this compound® and your cell culture medium are at the same temperature before mixing.
-
Check pH: The pH of this compound® is between 7.02 and 7.2 at 25°C.[1] Significant differences between the pH of this compound® and your medium could lead to precipitation of salts or proteins. Ensure your medium is properly buffered, especially in a CO2 incubator.[5][6][7][8]
-
Order of Mixing: Try adding this compound® to the medium slowly while gently swirling.
-
Solubility Issues: If a specific component of your medium is suspected to be reacting, consider using a simpler basal medium for the preservation step.
Assay Interference
Q7: My cell viability assay (e.g., MTT, AlamarBlue) results are inconsistent or seem inaccurate after using this compound® HTK.
A7: Components in this compound® may interfere with the chemical reactions of certain viability assays. For example, the reducing agents or pH buffering components in this compound® could affect the readout of redox-based assays.[9][10][11][12]
Troubleshooting Steps:
-
Wash Step: Before performing the viability assay, gently wash the cells with a balanced salt solution (e.g., PBS) to remove any residual this compound®.
-
Assay Compatibility: Consider using a viability assay that is less prone to chemical interference, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of a stable intracellular enzyme like lactate (B86563) dehydrogenase (LDH).
-
Controls: Run a control with this compound® in cell-free wells to check for direct reactivity with your assay reagents.
Isolated Organ/Tissue Perfusion (e.g., Langendorff Heart)
Q8: I am having trouble achieving or maintaining cardiac arrest in my isolated heart preparation with this compound® HTK.
A8: Inadequate perfusion or incorrect temperature can lead to incomplete cardiac arrest.
Troubleshooting Steps:
-
Ensure Complete Perfusion: Check for leaks in your perfusion system and ensure the cannula is correctly placed to allow for complete and homogenous perfusion of the coronary arteries.
-
Optimal Temperature: this compound® should be cooled to 5-8°C for cardioplegic applications.[3] Ensure the solution is adequately cooled and maintained at this temperature during perfusion.
-
Perfusion Pressure: Follow the recommended perfusion pressures to ensure adequate delivery of the solution without causing damage to the tissue.[3]
Q9: I am observing tissue edema in my isolated organ after perfusion with this compound® HTK.
A9: While this compound® contains mannitol to counteract edema, improper perfusion technique can still lead to fluid accumulation.
Troubleshooting Steps:
-
Monitor Perfusion Pressure: Excessive perfusion pressure can damage the vasculature and lead to edema. Adhere to recommended pressure guidelines.
-
Control Perfusion Volume: Use the recommended volume of this compound® for the specific organ size to avoid over-perfusion.
Data & Protocols
This compound® HTK Solution Composition
| Component | Concentration (mmol/L) |
| Sodium Chloride | 15.0 |
| Potassium Chloride | 9.0 |
| Potassium Hydrogen 2-ketoglutarate | 1.0 |
| Magnesium Chloride · 6 H2O | 4.0 |
| Histidine · HCl · H2O | 18.0 |
| Histidine | 180.0 |
| Tryptophan | 2.0 |
| Mannitol | 30.0 |
| Calcium Chloride · 2 H2O | 0.015 |
Source: Essential Pharmaceuticals, LLC
Physical Properties of this compound® HTK Solution
| Property | Value |
| pH at 25°C | 7.02 - 7.20[1] |
| Osmolality | 310 mOsmol/kg[1] |
| Viscosity | 1.8 cP (similar to water)[1] |
Experimental Protocol: In Vitro Cell Viability Assessment Post-Custodiol® Incubation
-
Cell Seeding: Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound® Dilutions: Prepare a series of dilutions of this compound® HTK in your standard cell culture medium (e.g., 100%, 50%, 25%, 10% v/v).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the this compound® dilutions. Include a control group with fresh culture medium only.
-
Incubation: Incubate the plate under desired conditions (e.g., 4°C for 4 hours or 37°C for 1 hour).
-
Wash Step: After incubation, gently aspirate the this compound®-containing medium and wash the cells twice with a sterile balanced salt solution (e.g., PBS).
-
Recovery: Add fresh, pre-warmed culture medium to all wells and return the plate to the incubator for a recovery period (e.g., 24 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT, AlamarBlue, or Trypan Blue exclusion) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound® HTK solution.
Caption: General troubleshooting workflow for this compound® use.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. This compound.com [this compound.com]
- 4. [Cytotoxicity of dental filling materials in primary cultured cells derived from human dental pulp (in vitro)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purmabiologics.com [purmabiologics.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Custodiol perfusion pressure for optimal organ flushing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Custodiol® HTK solution for ex vivo organ perfusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound® HTK solution and how does it work?
A1: this compound® HTK (Histidine-Tryptophan-Ketoglutarate) is a preservation solution used for the perfusion and flushing of donor organs for transplantation and in experimental research.[1][2][3] Its principle of action is to inactivate organ function by withdrawing extracellular sodium and calcium, while intensely buffering the extracellular space with histidine/histidine HCl. This process prolongs the organ's tolerance to the interruption of blood and oxygen supply.[4]
Q2: What are the key advantages of using this compound® HTK solution?
A2: this compound® HTK solution offers several advantages:
-
Low Viscosity: Its water-like viscosity allows for rapid and effective flushing and cooling of the organ.[5]
-
Low Potassium Concentration: This minimizes the risk of hyperkalemia and post-transplant arrhythmias, and eliminates the need to flush the solution out of the organ before reperfusion.[5][6]
-
Effective Buffering: The high concentration of histidine provides robust buffering capacity, protecting against acidosis during ischemia.[5]
-
Ready-to-Use: this compound® HTK is a ready-to-use solution that does not require additives or filters.[6]
Q3: Does this compound® HTK solution need to be refrigerated?
A3: Yes, this compound® HTK solution should be stored in a refrigerator at 2-8°C and protected from light.
Q4: Is filtration of this compound® HTK solution necessary before use?
A4: No, filtration of this compound® HTK is not necessary or recommended.
Q5: Can this compound® HTK be used for continuous machine perfusion?
A5: this compound® HTK solution is not indicated for continuous machine perfusion of donor organs. It is intended for the initial flushing and hypothermic storage of the organ.
Data Presentation: Recommended Perfusion Pressures
The following table summarizes the recommended perfusion pressures, volumes, and temperatures for various organs using this compound® HTK solution. These are guidelines for human organs and may need to be adjusted for small animal models.
| Organ | Initial Perfusion Pressure | Perfusion Pressure After Cardiac Arrest | Perfusion Volume | Temperature | Perfusion Time |
| Heart (Adult) | 100-110 mmHg (140-150 cm H₂O) | 40-50 mmHg (50-70 cm H₂O) | 1 mL/min/g estimated heart weight | 5-8°C | 6-8 minutes |
| Heart (Infant/Child) | 80-90 mmHg (110-120 cm H₂O) | 30-40 mmHg (40-50 cm H₂O) | 1 mL/min/g estimated heart weight | 5-8°C | 6-8 minutes |
| Kidney | 90-110 mmHg (120-140 cm H₂O) | Not Applicable | 1.5 mL/min/g estimated kidney weight | 5-8°C | 6-8 minutes |
| Liver/Pancreas (en bloc) | Gravity perfusion (container 1m above the organ) | Not Applicable | 150-200 mL/kg body weight | 0-4°C | 8-15 minutes |
Experimental Protocols
Protocol 1: Ex Vivo Liver Perfusion in a Rat Model
This protocol provides a general guideline for the ex vivo perfusion of a rat liver using this compound® HTK solution.
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Perform a midline laparotomy to expose the abdominal organs.
-
Vascular Cannulation: Carefully dissect the portal vein. Place a loose ligature around the vein. Insert an appropriately sized catheter into the portal vein and secure it.
-
Initiation of Perfusion: Start the perfusion with cold (4°C) this compound® HTK solution at a low flow rate (e.g., 2 mL/min).
-
Venting: Immediately after starting the perfusion, incise the inferior vena cava to allow for the outflow of blood and perfusate.
-
Observation of Flushing: Observe the liver for a uniform blanching, indicating successful flushing of the blood. This should occur within a few minutes.
-
Pressure/Flow Rate Adjustment: Gradually increase the flow rate until a physiological pressure of 10-16 cmH₂O is achieved in the portal vein. Monitor the pressure throughout the experiment to avoid over-perfusion.
-
Duration: Continue the perfusion for the desired experimental duration.
Troubleshooting Guides
Issue 1: Incomplete or Patchy Organ Flushing
-
Symptom: The organ does not achieve a uniform pale color after the initial perfusion period. Some areas may remain reddish or mottled.
-
Possible Causes & Solutions:
-
Inadequate Perfusion Pressure: The perfusion pressure may be too low for the specific organ or animal model.
-
Solution: Gradually increase the perfusion pressure or flow rate while carefully monitoring for signs of edema. For gravity-fed systems, increase the height of the reservoir.
-
-
Vascular Obstruction: Small blood clots can obstruct the vasculature.
-
Solution: Ensure the animal was adequately heparinized before organ procurement. If clots are suspected, a brief, gentle increase in pressure might help dislodge them, but proceed with caution to avoid vascular damage.
-
-
Cannula Placement: The cannula may be improperly placed, leading to preferential flow to certain parts of the organ.
-
Solution: Verify that the cannula tip is correctly positioned in the main artery or vein supplying the entire organ and is not advanced too far into a smaller branch.
-
-
Issue 2: Organ Edema
-
Symptom: The organ appears swollen and may gain a significant amount of weight during perfusion.
-
Possible Causes & Solutions:
-
Excessive Perfusion Pressure: Consistently high perfusion pressure can force fluid into the interstitial space.
-
Solution: Immediately reduce the perfusion pressure to the recommended range. Monitor for resolution of the edema.
-
-
Impaired Venous Outflow: Obstruction of the venous outflow can lead to increased back pressure and edema.
-
Solution: Ensure the venous drainage is unobstructed. Check for kinks in the tubing or improper cannula placement in the outflow vessel.
-
-
Issue 3: High Vascular Resistance
-
Symptom: The perfusion pressure is high, but the flow rate through the organ is low.
-
Possible Causes & Solutions:
-
Vasospasm: The blood vessels may be constricted.
-
Solution: Ensure the this compound® HTK solution is at the correct cold temperature, which helps to reduce metabolic activity and vasospasm.
-
-
Air Embolism: Air bubbles in the perfusion circuit can block small vessels.
-
Solution: Prime the perfusion tubing carefully to remove all air bubbles before connecting it to the organ.
-
-
Mandatory Visualizations
Caption: Experimental workflow for ex vivo organ perfusion.
Caption: Troubleshooting flowchart for common perfusion issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In Vivo Murine Liver Perfusion: A Method to Infuse the Rodent Liver with Solution via the Portal Vein [jove.com]
- 3. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Rat Liver Perfusion and Primary Hepatocytes Isolation: An Old Procedure Crucial for Cutting-Edge 3D Organoids Culture [jove.com]
- 5. A Small Animal Model of Ex Vivo Normothermic Liver Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
Custodiol stability and proper storage conditions for research use
For researchers, scientists, and drug development professionals utilizing Custodiol® HTK solution, this technical support center provides essential information on stability, proper storage, and troubleshooting for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound® HTK solution?
A1: this compound® HTK solution should be stored in a refrigerator at 2-8°C and protected from light.[1][2]
Q2: What is the shelf life of this compound® HTK solution?
A2: The shelf life of this compound® HTK is one year from the date of manufacture.[2] Always check the expiration date on the packaging before use.
Q3: Is this compound® HTK ready to use as supplied?
A3: Yes, this compound® HTK is a ready-to-use solution and does not require any additives or filters before use.[2]
Q4: What are the key components of this compound® HTK and their functions?
A4: this compound® HTK is a low-viscosity, intracellular-like preservation solution. Its key components and their primary functions are:
-
Histidine: Acts as a potent buffer to maintain a stable physiological pH, which is crucial during ischemic conditions.[2][3]
-
Tryptophan: Functions as an antioxidant and supports membrane stability.[2][3]
-
α-Ketoglutarate: Serves as a substrate for anaerobic metabolism, aiding in ATP regeneration during reperfusion.[2][3]
-
Mannitol: Acts as an osmotic agent to prevent cellular swelling and also functions as a free radical scavenger.[2][3]
Stability and Handling
Proper handling and storage are critical to ensure the efficacy of this compound® HTK in research settings. Deviations from the recommended conditions can impact the stability of its components and the overall performance of the solution.
Component Stability Summary:
| Component | Stability Considerations |
| Histidine | Generally stable in aqueous solutions. Can enhance the stability of proteins under freezing and thermal stress.[4][5] However, high concentrations in the presence of stainless steel at elevated temperatures may lead to solution coloration and aggregation.[4][5] |
| Tryptophan | Susceptible to degradation upon exposure to UV light and changes in temperature.[6][7] Light exposure can induce complex degradation pathways.[6][8] |
| α-Ketoglutarate | Relatively stable under normal physiological conditions but can undergo decomposition at elevated temperatures.[9] |
| Mannitol | A stable sugar alcohol in aqueous solutions over a wide pH range (2-10) and is heat stable under typical processing conditions.[10][11] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound® HTK.
Issue 1: The this compound® HTK solution appears discolored (yellowish).
-
Possible Cause: Exposure to light or elevated temperatures can lead to the degradation of tryptophan, which may cause a yellowish discoloration. The product information advises against using the solution if it has assumed an excessively deep yellow color.
-
Recommended Action:
-
Do not use the solution if it is deeply discolored.
-
Ensure that the solution is always stored protected from light.
-
If temporary storage outside of a refrigerator is necessary, keep it in a light-protected container.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Causes:
-
Improper Storage: The solution may have been exposed to temperatures outside the recommended 2-8°C range or to light for an extended period.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the solution is not recommended and can affect its composition and performance.
-
Contamination: Microbial contamination can alter the pH and composition of the solution.
-
-
Recommended Actions:
-
Verify Storage Conditions: Confirm that the solution has been stored at 2-8°C and protected from light.
-
Avoid Freezing: Do not freeze this compound® HTK solution.
-
Aseptic Technique: Always use sterile techniques when handling the solution to prevent contamination.
-
Quality Control Checks: If you suspect an issue with a batch of this compound®, you can perform basic quality control checks.
-
Experimental Protocols for Quality Control
1. pH Measurement:
-
Objective: To verify that the pH of the this compound® HTK solution is within the specified range. The typical pH is 7.02 - 7.20 at 25°C.[12]
-
Materials:
-
Calibrated pH meter and electrode
-
Beaker
-
This compound® HTK solution sample
-
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Pour a small amount of the this compound® HTK solution into a clean beaker.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Record the pH value.
-
2. Osmolality Measurement:
-
Objective: To confirm that the osmolality of the solution is within the expected range. The typical osmolality is around 310 mOsmol/kg.[13]
-
Materials:
-
Osmometer (freezing point depression or vapor pressure)
-
Sample tubes
-
This compound® HTK solution sample
-
-
Procedure:
-
Calibrate the osmometer according to the manufacturer's instructions using standard solutions.
-
Pipette the required volume of the this compound® HTK solution into a sample tube.
-
Place the sample in the osmometer and initiate the measurement.
-
Record the osmolality reading.
-
3. Cell Viability Assay (Example using Trypan Blue):
-
Objective: To assess the effectiveness of a batch of this compound® HTK in preserving cell viability.
-
Materials:
-
Cell suspension of interest
-
This compound® HTK solution
-
Control medium (e.g., standard cell culture medium)
-
Trypan blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
-
Procedure:
-
Prepare two samples of your cell suspension.
-
Resuspend one cell pellet in this compound® HTK and the other in the control medium.
-
Incubate both samples under your experimental conditions (e.g., cold storage for a specific duration).
-
After incubation, take a small aliquot of each cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Compare the viability of cells stored in this compound® HTK to the control.
-
Visualizations
Caption: Mechanism of action of this compound® HTK components.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Simplified tryptophan degradation pathway due to light exposure.
References
- 1. methapharm.com [methapharm.com]
- 2. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Impact of a single, short morning bright light exposure on tryptophan pathways and visuo- and sensorimotor performance: a crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Mannitol | 87-78-5 [chemicalbook.com]
- 12. This compound.com [this compound.com]
- 13. This compound®HTK Solution [vitanova.kz]
Technical Support Center: Preventing Cellular Edema in Tissues Preserved with Custodiol® HTK Solution
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution for tissue and organ preservation. Here you will find troubleshooting guidance and frequently asked questions to help you prevent and address cellular edema in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound® HTK solution and how does it work to prevent cellular edema?
A1: this compound® HTK is a low-viscosity, intracellular-like preservation solution used for flushing and storing organs and tissues for transplantation and research.[1] Its composition is specifically designed to minimize cellular swelling during hypothermic preservation. Key components and their mechanisms of action against edema include:
-
Low Sodium and Calcium Concentration: This formulation helps to hyperpolarize the cell membrane, reducing the influx of sodium and calcium ions that can lead to cell swelling.
-
Mannitol: This osmotic agent is included to counteract cellular edema by maintaining a physiological or slightly increased osmolality in the extracellular space.[2]
-
Histidine Buffer: This potent buffer helps to maintain the pH of the tissue, which is crucial for the function of ion pumps that regulate cell volume.[1]
-
Tryptophan: This amino acid helps to stabilize cell membranes, preventing the leakage of ions that can contribute to edema.
Q2: What is the ideal temperature for storing and using this compound® HTK solution?
A2: this compound® HTK solution should be stored in a refrigerator at 2-8°C and protected from light.[1] For organ and tissue preservation, the solution should be cooled to 5°C - 8°C before perfusion.[3] Using the solution at incorrect temperatures can impair its protective effects and potentially contribute to cellular edema.
Q3: Can I reuse this compound® HTK solution?
A3: No, this compound® HTK solution is for single-use only. Reusing the solution can lead to contamination and a compromised chemical composition, which may result in ineffective tissue preservation and increased risk of cellular edema.
Q4: Are there any known incompatibilities with this compound® HTK solution?
A4: this compound® HTK is a ready-to-use solution and does not require any additives.[1] The introduction of other substances could alter its carefully balanced formulation and potentially lead to adverse effects, including cellular edema.
Troubleshooting Guide: Cellular Edema
Even with its protective formulation, cellular edema can sometimes occur in tissues preserved with this compound® HTK. This guide provides potential causes and solutions for unexpected tissue swelling.
| Problem | Potential Cause | Recommended Action |
| Significant tissue swelling observed immediately after perfusion. | Incorrect Perfusion Pressure: Excessive perfusion pressure can damage the vascular endothelium, leading to fluid leakage into the interstitial space. | The recommended perfusion pressure for most organs is 80 to 110 mm Hg initially, reduced to 40 to 60 mmHg after cardiac arrest.[4] Always monitor and control the perfusion pressure according to the specific organ and experimental protocol. |
| Incorrect Perfusion Duration: Over-perfusion can lead to an excessive volume of solution in the tissue, causing edema.[3][4] | Follow the recommended perfusion time for the specific organ. For many organs, a perfusion time of 6-8 minutes is sufficient.[3][4] | |
| Tissue appears edematous after a period of cold storage. | Prolonged Ischemic Time: Longer ischemic times, even under hypothermic conditions, can lead to the gradual failure of cellular ion pumps, resulting in ion influx and cellular swelling. | Minimize the cold ischemic time as much as possible for your experimental design. |
| Temperature Fluctuations During Storage: Inconsistent storage temperatures can affect the metabolic rate of the tissue and the efficacy of the preservation solution. | Ensure a constant and correct storage temperature of 2-8°C. Use validated temperature-controlled storage devices and monitor the temperature regularly. | |
| Histological analysis reveals significant interstitial and intracellular edema. | Suboptimal Tissue Handling: Rough handling of the tissue before or after preservation can cause mechanical damage to cells and blood vessels, contributing to edema. | Handle all tissues gently and minimize manipulation. |
| Pre-existing Tissue Condition: The health of the tissue prior to preservation can influence its susceptibility to edema. Tissues from compromised donors may be more prone to swelling. | Whenever possible, use healthy tissues for your experiments. Document the pre-preservation condition of the tissue to aid in data interpretation. |
Data on Cellular Edema: this compound® in Comparison
While direct quantitative comparisons of cellular edema across different preservation solutions can vary depending on the organ and experimental conditions, some studies provide valuable insights.
Note: The following table summarizes findings from various studies and should be interpreted in the context of the specific experimental models used.
| Preservation Solution | Organ/Tissue | Key Findings on Cellular Edema | Citation |
| This compound® HTK | Pancreas | Conflicting results have been reported regarding pancreatic cellular edema. | [5] |
| This compound® HTK vs. University of Wisconsin (UW) Solution | Liver | In a pig liver transplantation model, edema after reperfusion was not significantly different between this compound® and UW solution. | [6] |
| This compound® HTK vs. Celsior Solution | Pancreas | A retrospective study found no significant differences in postoperative complications, which can be related to edema, between this compound®, Viaspan (UW), and Celsior solutions. | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cellular edema and tissue viability.
Assessment of Tissue Water Content (Wet-to-Dry Weight Ratio)
This protocol provides a quantitative measure of tissue edema.
Materials:
-
Tissue sample
-
Analytical balance (accurate to 0.001 g)
-
Drying oven
-
Forceps
-
Aluminum foil or pre-weighed, heat-resistant containers
Procedure:
-
Gently blot the tissue sample on absorbent paper to remove excess surface fluid.
-
Weigh the tissue sample on the analytical balance to obtain the "wet weight."
-
Place the tissue sample in a pre-weighed, heat-resistant container.
-
Dry the tissue in a drying oven at 60-80°C until a constant weight is achieved (typically 24-72 hours).
-
Allow the container with the dried tissue to cool to room temperature in a desiccator to prevent rehydration.
-
Weigh the container with the dried tissue to obtain the "dry weight."
-
Calculate the tissue water content as a percentage: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Histological Assessment of Cellular Edema (Hematoxylin and Eosin - H&E Staining)
This protocol allows for the qualitative visualization of cellular and interstitial edema.
Materials:
-
Tissue sample
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin Y stains
-
Mounting medium
-
Light microscope
Procedure:
-
Fixation: Immediately after the preservation period, fix the tissue sample in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Counterstain with Eosin Y to stain the cytoplasm and extracellular matrix in shades of pink.
-
-
Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope. Look for signs of edema, such as increased clear spaces between cells (interstitial edema) and swollen, pale-staining cytoplasm (intracellular edema).
Mandatory Visualizations
Signaling Pathway of Cellular Edema during Hypothermic Preservation
Caption: Signaling pathway of cellular edema during hypothermic preservation and the counteracting mechanisms of this compound® HTK.
Experimental Workflow for Assessing Cellular Edema
Caption: Experimental workflow for the quantitative and qualitative assessment of cellular edema in preserved tissues.
Troubleshooting Logic for Unexpected Cellular Edema
Caption: A logical troubleshooting workflow to identify potential causes of unexpected cellular edema when using this compound® HTK.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. This compound.uk [this compound.uk]
- 4. This compound.uk [this compound.uk]
- 5. Perspectives on abdominal organ preservation solutions: a comparative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of HTK- and UW-solution for liver preservation tested in an orthotopic liver transplantation model in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreas Preservation With Viaspan, Celsior, and this compound Solutions: An Initial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Custodiol®'s Protective Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the protective effects of Custodiol® HTK solution with various additives.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for adding supplements to the standard this compound® HTK solution?
A1: Standard this compound® HTK solution is a widely used organ preservation solution.[1][2] However, research is ongoing to further mitigate the effects of ischemia-reperfusion injury (IRI), which remains a significant challenge in organ transplantation.[3][4] Additives are being explored to target specific pathways of cellular injury that are not fully addressed by the base solution, such as oxidative stress, inflammation, and apoptosis.[3][4]
Q2: What is this compound-N, and how does it differ from the standard this compound® HTK solution?
A2: this compound-N is a modified version of the histidine-tryptophan-ketoglutarate (HTK) solution, designed to offer enhanced organ protection.[3][4] Key modifications include the addition of iron chelators (deferoxamine and LK-614) to reduce iron-dependent oxidative stress, and cytoprotective amino acids like L-arginine, glycine (B1666218), and alanine (B10760859).[3][5] Furthermore, to minimize potential cytotoxicity from histidine, a portion of it is substituted with N-α-acetyl-L-histidine.[5]
Q3: What is the proposed mechanism of action for the key additives in this compound-N?
A3: The additives in this compound-N are chosen for their specific protective effects:
-
Iron Chelators (Deferoxamine and LK-614): These agents are included to bind free iron, which can catalyze the formation of highly reactive oxygen species (ROS) during reperfusion, a key driver of cold ischemia injury.[3][5] By sequestering iron, these chelators help to reduce oxidative stress and subsequent cellular damage.[5]
-
Glycine and Alanine: These amino acids are thought to protect against hypoxic injury by preventing the formation of pores in the plasma membrane.[3][6] Recent research suggests that glycine may exert its protective effect by inhibiting the clustering of NINJ1, a protein involved in executing plasma membrane rupture during lytic cell death pathways.[7]
-
L-Arginine: This amino acid is a precursor to nitric oxide (NO), a potent vasodilator that can improve microcirculation within the preserved organ.[3]
Q4: What are the potential benefits of using this compound-N over the standard HTK solution in experimental models?
A4: Preclinical studies have suggested that this compound-N may offer superior protection compared to the standard this compound® HTK solution. In a rat uterus preservation model, this compound-N was associated with a significant reduction in tissue edema, necrosis, and the inflammatory marker myeloperoxidase (MPO) after 24 hours of cold storage.[5] Additionally, organs preserved in this compound-N exhibited higher activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[5] In clinical studies involving heart transplantation, this compound-N has been shown to be safe and provide comparable cardiac graft protection to the standard this compound solution, with some evidence suggesting a potential beneficial effect on ischemia/reperfusion injury as indicated by lower peak CK-MB levels.[8]
Troubleshooting Guide
Issue 1: Evidence of Significant Tissue Edema and Poor Graft Function Post-Preservation.
-
Possible Cause: Inadequate flushing of the organ, leading to residual blood and suboptimal cooling. High perfusion pressure can also contribute to edema.
-
Suggested Solution: Ensure that the perfusion is initiated promptly and that the perfusate flows freely from the venous outflow. For abdominal organs, a gravity perfusion from a height of 1 meter is recommended.[9] For kidneys, the perfusion pressure should not exceed 120 mmHg.[10] The low viscosity of this compound® should facilitate efficient flushing.[1]
Issue 2: High Levels of Oxidative Stress Markers (e.g., malondialdehyde) and Low Antioxidant Enzyme Activity (e.g., SOD, catalase) in Tissue Samples.
-
Possible Cause: The standard this compound® HTK solution may not be sufficient to counteract the high levels of reactive oxygen species (ROS) generated, particularly in marginal or extended criteria donor organs.
-
Suggested Solution: Consider supplementing the this compound® solution with antioxidants or using a modified solution like this compound-N, which contains iron chelators to specifically target ROS formation.[3][5] Experimental evidence from a rat uterus model has shown that this compound-N can lead to higher SOD activity compared to the standard solution.[5]
Issue 3: Inconsistent or Suboptimal Results in an Isolated Perfused Liver Model.
-
Possible Cause: Variations in the perfusion technique, such as inconsistent pressure, flow rate, or temperature, can significantly impact the outcomes.
-
Suggested Solution: Standardize the perfusion protocol. For an isolated perfused rat liver model, a pressure-controlled perfusion at 15 mmHg to achieve a flow rate of approximately 3 mL/min/g of liver weight is a common technique.[11] Maintaining the perfusate temperature at 37°C is also crucial.[11] Ensure the perfusate is adequately oxygenated.
Issue 4: Delayed Graft Function or Reduced Graft Survival in Kidney Transplant Models.
-
Possible Cause: While multifactorial, the choice of preservation solution can influence long-term graft survival.[12][13] Prolonged cold ischemia times are a known risk factor for poor graft function.[14]
-
Suggested Solution: Minimize the cold ischemia time as much as possible. While this compound® can protect kidneys for up to 48 hours, shorter durations are preferable.[10] For experimental studies, ensure that the cold ischemia times are consistent across all groups to allow for valid comparisons. Some studies have suggested that for deceased donor kidney transplants, HTK may be associated with reduced long-term graft survival compared to other solutions, so this should be a consideration in experimental design.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from a preclinical study comparing this compound®, this compound-N base (without iron chelators), and this compound-N (with iron chelators) in a rat uterus preservation model.
Table 1: Histological Assessment of Uterine Tissue After 24 Hours of Cold Static Storage
| Parameter | This compound® | This compound-N base | This compound-N | p-value |
| Histological Score (out of 9) | 6 (5; 7) | 3.5 (3; 5) | 3 (3; 4) | 0.008 |
| Tissue Edema (%) | 15 (15; 25) | 5 (5; 10) | 5 (5; 10) | 0.003 |
| Tissue Necrosis (%) | 20 (10; 30) | 10 (5; 10) | 7.5 (5; 10) | 0.009 |
Data are presented as median (interquartile range). Sourced from:[5]
Table 2: Biochemical Analysis of Uterine Tissue After Cold Static Storage
| Parameter | Time | This compound® | This compound-N base | This compound-N | p-value |
| MPO Expression (%) | 24h | 32.83 (27.66; 34.51) | 17.48 (12.93; 21.11) | 11.07 (7.39; 12.86) | <0.001* |
| SOD Activity (U/mg protein) | 24h | 1.93 (1.69; 2.42) | 2.29 (2.13; 3.15) | 2.33 (1.86; 3.24) | 0.007** |
**p-value for this compound-N vs. This compound® and this compound-N base. *p-value for this compound-N base vs. This compound®. Data are presented as median (interquartile range). Sourced from:[5]
Experimental Protocols
Protocol 1: Isolated Perfused Rat Liver Model for Preservation Studies
This protocol provides a general framework for an isolated perfused rat liver model. Specific parameters may need to be optimized for your research question.
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Heparinize the animal via the inferior vena cava.
-
-
Cannulation:
-
Carefully dissect and cannulate the portal vein with an appropriate sized catheter.
-
Cannulate the common bile duct to collect bile samples.
-
Cannulate the suprahepatic vena cava for perfusate outflow.
-
-
Perfusion Setup:
-
Transfer the cannulated liver to a perfusion chamber.
-
Connect the portal vein cannula to a perfusion system.
-
Use a pressure-controlled perfusion system set to 15 mmHg, which should yield a flow rate of approximately 3 mL/min/g of liver weight.[11]
-
The perfusate should be an oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[11]
-
-
Experimental Procedure:
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes).
-
Induce a period of cold ischemia by flushing with and storing the liver in cold (4°C) this compound® or the experimental solution for a defined duration.
-
Following cold storage, re-perfuse the liver with the warm, oxygenated buffer to simulate reperfusion.
-
-
Data Collection:
-
Collect perfusate samples at regular intervals to measure liver enzyme release (e.g., ALT, AST, LDH).
-
Measure bile production as an indicator of liver function.
-
At the end of the experiment, take tissue biopsies for histological analysis and measurement of markers for oxidative stress and apoptosis.
-
Protocol 2: Heterotopic Heart Transplantation Model in Rats
This protocol outlines the key steps for a heterotopic heart transplant model in rats, a valuable tool for studying graft preservation.
-
Donor Heart Procurement:
-
Anesthetize the donor rat and perform a thoracotomy.
-
Heparinize the animal.
-
Cannulate the aorta and perfuse the heart with cold (4°C) this compound® or the experimental solution until cardiac arrest.
-
Excise the heart and store it in the same cold solution until transplantation.
-
-
Recipient Preparation:
-
Anesthetize the recipient rat.
-
Expose the abdominal aorta and inferior vena cava through a midline laparotomy.
-
-
Transplantation:
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
Release the vascular clamps to allow blood flow to the donor heart.
-
-
Post-operative Monitoring and Assessment:
-
Monitor the recipient for recovery.
-
The function of the transplanted heart can be assessed by palpation of the abdomen for contractions.
-
At specified time points, the recipient can be euthanized, and the donor heart can be explanted for histological and molecular analysis to assess for rejection, ischemia-reperfusion injury, and other relevant parameters.
-
Visualizations
Below are diagrams illustrating key concepts related to organ preservation and experimental workflows.
Caption: Key events during ischemia-reperfusion injury.
Caption: Protective mechanisms of this compound-N additives.
Caption: General experimental workflow for organ preservation studies.
References
- 1. This compound.com [this compound.com]
- 2. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on this compound-N (HTK-N) and its Molecular Side of Action for Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-N Is Superior to this compound® Solution in Experimental Rat Uterus Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of perfused kidney cytoprotection by alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-N versus this compound: Results from a prospective noninferiority randomized single blind, multicenter phase 3 trial in patients undergoing heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. methapharm.com [methapharm.com]
- 10. This compound.com [this compound.com]
- 11. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histidine-tryptophan-ketoglutarate (HTK) is associated with reduced graft survival of deceased donor kidney transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A preliminary report of the HTK randomized multicenter study comparing kidney graft preservation with HTK and EuroCollins solutions. HTK Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organ Preservation: Current Concepts and New Strategies for the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges of Using Custodiol in Neonatal Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Custodiol® (HTK - Histidine-Tryptophan-Ketoglutarate) solution in neonatal animal models of cardiac surgery and organ preservation.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it induce cardiac arrest?
This compound®, also known as HTK solution, is an intracellular, crystalloid cardioplegic solution.[1][2][3] It induces diastolic cardiac arrest by depleting the extracellular space of sodium and calcium, which hyperpolarizes the myocyte plasma membrane.[2][4] Its composition is designed to mimic the intracellular environment.[4]
Q2: What are the purported advantages of using a single-dose solution like this compound®?
The primary advantage of this compound® is its single-dose administration, which can provide myocardial protection for up to three hours.[3][5][6] This uninterrupted period can be beneficial for complex and lengthy surgical procedures.[2][5]
Q3: Is this compound® superior to other cardioplegic solutions in neonatal models?
The evidence is conflicting. Some studies in neonatal animal models and clinical trials in pediatric patients have shown comparable or even superior myocardial protection with this compound® when compared to conventional solutions like cold blood cardioplegia.[7] However, other studies have reported higher troponin release, suggesting poorer myocardial protection with this compound® in neonates.[5][8][9][10][11] The choice of cardioplegic solution often depends on institutional preference and the specific experimental context.[9][10]
Q4: What is the modified this compound-N solution?
This compound-N is a modified version of the original HTK solution.[12] It has been supplemented with amino acids (glycine and alanine) and iron chelators (deferoxamine and LK-614) to inhibit hypoxia-induced plasma membrane pore formation and cold-induced cell injury.[12] A portion of the histidine has also been replaced with N-acetyl-histidine to reduce potential adverse effects related to "redox-active" iron.[12] A clinical trial is underway to compare the safety of this compound and this compound-N in pediatric heart transplantation.[13]
Troubleshooting Guide
Issue 1: Suboptimal Myocardial Protection and High Biomarker Release (Troponin, CK-MB)
Possible Causes:
-
Inadequate Myocardial Cooling: The protective effects of this compound® are temperature-dependent.
-
Incorrect Infusion Pressure: The neonatal myocardium is highly sensitive to infusion pressure. Even moderately elevated pressures can cause significant damage, especially in hypoxic hearts.[14]
-
Insufficient Perfusion Volume: Inadequate volume of this compound® may not be sufficient to achieve the necessary ionic balance for effective cardioplegia.[15]
-
Extended Ischemic Times: While this compound® is designed for long ischemic periods, very prolonged cross-clamp times may exceed its protective capacity in the neonatal heart.
Solutions:
-
Monitor Myocardial Temperature: Ensure the heart is uniformly cooled to the target temperature (typically 4-8°C).[3][10]
-
Directly Monitor Infusion Pressure: Maintain a low and controlled aortic root pressure during infusion (e.g., 30-50 mm Hg in neonatal piglets).[14]
-
Ensure Adequate Perfusion: Use a standard, weight-adjusted volume of this compound® (e.g., 35 ml/kg in pediatric patients) and ensure even distribution throughout the myocardium.[3]
-
Consider Modifying the Solution: For specific experimental needs, consider supplementing this compound® with agents that may enhance its protective effects, such as the antioxidant ebselen (B1671040), which has shown improved myocardial protection in neonatal porcine hearts.[16]
Issue 2: Myocardial Edema
Possible Causes:
-
High Infusion Pressure: Excessive pressure can lead to fluid extravasation into the myocardial tissue.[14]
-
Large Infusion Volume: The large volume of crystalloid solution can contribute to fluid shifting and edema.
-
Composition of this compound®: The solution contains mannitol (B672) to decrease cellular edema, but the overall hypotonicity may contribute to fluid accumulation.[5][6]
Solutions:
-
Strict Pressure Control: As mentioned above, maintain low and controlled infusion pressures.[14]
-
Optimize Infusion Volume: Use the minimum effective volume required for complete cardiac arrest and cooling.
-
Post-operative Management: Employ ultrafiltration during cardiopulmonary bypass to remove excess fluid.
Issue 3: Electrolyte Imbalances (e.g., Hyponatremia)
Possible Causes:
-
Low Sodium Content of this compound®: The solution has a very low sodium concentration (15 mmol/L) which can lead to dilutional hyponatremia, a known concern with its use.[4][5]
Solutions:
-
Monitor Serum Electrolytes: Frequently monitor serum sodium levels during and after the procedure.
-
Hemofiltration/Ultrafiltration: Utilize hemofiltration or ultrafiltration during cardiopulmonary bypass to manage electrolyte levels and fluid balance.
-
Careful Fluid Management: Meticulously manage post-operative fluid administration to correct any electrolyte abnormalities. Studies in neonatal lambs highlight the importance of appropriate oral electrolyte solutions for maintaining balance.[17][18]
Data Summary
Table 1: Comparison of this compound® vs. Blood Cardioplegia in Neonatal/Pediatric Studies
| Study Outcome | This compound® Group | Blood Cardioplegia Group | Animal Model/Patient Population | Key Findings | Reference |
| Myocardial Damage (Troponin-I Release) | Higher | Lower | Neonates (ASO) | This compound® was associated with larger troponin release, suggesting poorer myocardial protection. | [8] |
| Myocardial Damage (CK-MB) | Lower | Higher | Neonates (ASO) | CK-MB concentrations were higher in the cold blood cardioplegia group post-operatively. | [7] |
| Ventricular Function (LVEF) | Higher | Lower | Neonates (ASO) | LVEF was higher in the this compound® group immediately post-op and at 24 hours. | [7] |
| Inotropic Support | Lower | Higher | Neonates (ASO) | Patients in the cold blood cardioplegia group had higher inotropic scores in the first 24 hours. | [7] |
| Composite Adverse Outcomes (death, LCOS, AKI, arrhythmia) | Higher Risk | Lower Risk | Pediatric Cardiac Surgery | This compound® was found to be an independent predictor of adverse outcomes. | [19] |
| Composite Endpoint (death, LCOS, AKI, arrhythmia) | No significant difference | No significant difference | Pediatric Cardiac Surgery | No difference in the composite endpoint between the two groups. | [3] |
| Mortality | No significant difference | No significant difference | Meta-analysis of pediatric patients | No difference in mortality between this compound®, Del-Nido, St. Thomas, and blood cardioplegia. | [3] |
| Myocardial ATP and Lactate Content | No significant difference | No significant difference | Neonatal Piglets | Equivalent myocardial protection based on biochemical assessment. | [5][9][10] |
Experimental Protocols
Representative Protocol for this compound® Administration in a Neonatal Piglet Model
This protocol is a synthesis of methodologies described in the literature.[5][14][16]
-
Animal Preparation:
-
Anesthetize neonatal piglets according to an approved institutional protocol.
-
Establish mechanical ventilation.
-
Perform a median sternotomy to expose the heart.
-
Administer heparin to achieve a target activated clotting time (ACT).
-
Establish cardiopulmonary bypass (CPB) via aortic and right atrial cannulation.
-
-
Cardioplegia Administration:
-
Initiate systemic cooling on CPB to a target temperature.
-
Cross-clamp the ascending aorta.
-
Deliver cold (4-8°C) this compound® solution into the aortic root.
-
Crucially, directly monitor the aortic root pressure and maintain it within a low range (e.g., 30-50 mmHg).
-
Infuse a weight-appropriate volume (e.g., 30-50 ml/kg) until cardiac arrest is achieved and the myocardium is uniformly cooled.
-
-
Ischemic Period:
-
Maintain the desired ischemic time for the surgical or experimental procedure. For this compound®, this is typically a single infusion for the entire cross-clamp period.
-
-
Reperfusion:
-
Remove the aortic cross-clamp to allow reperfusion with oxygenated blood from the CPB circuit.
-
Gradually rewarm the animal.
-
Wean from CPB when hemodynamically stable.
-
-
Post-operative Monitoring:
-
Monitor hemodynamic parameters, cardiac function (e.g., via echocardiography or pressure-volume loops), and collect blood samples for biomarker analysis (troponin, CK-MB, electrolytes).
-
Visualizations
References
- 1. This compound versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the different cardioplegic strategies in cardiac valves surgery: who wins the “arm-wrestling”? - Comentale - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. This compound versus blood cardioplegia in pediatric cardiac surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine-tryptophan-ketoglutarate - Wikipedia [en.wikipedia.org]
- 5. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 7. Myocardial protection in the arterial switch operation: this compound versus cold blood cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cold histidine-tryptophan-ketoglutarate solution and repeated oxygenated warm blood cardioplegia in neonates with arterial switch operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Versus Blood Cardioplegaia in Paediatric Cardiac Surgery [ctv.veeva.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scispace.com [scispace.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. The importance of cardioplegic infusion pressure in neonatal myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of perfusion volume of the this compound solution on the efficiency of cardioplegia in experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histidine-tryptophan-ketoglutarate solution with added ebselen augments myocardial protection in neonatal porcine hearts undergoing ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of two oral electrolyte solutions in healthy newborn lambs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Effects of two oral electrolyte solutions in healthy newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Custodiol-N for Organ Preservation Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Custodiol-N solution in their organ preservation experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during organ preservation experiments with this compound-N.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cellular injury or enzyme release (e.g., ALT, AST, CK-MB). | 1. Suboptimal organ flushing: Incomplete removal of blood can lead to residual clots and uneven distribution of the preservation solution. 2. Incorrect temperature: The temperature of the this compound-N solution or the storage environment may not be optimal (2-8°C). 3. Extended warm ischemia time: Prolonged time between cessation of blood flow and cold preservation initiation. 4. Inadequate volume of this compound-N: Insufficient solution may not adequately protect the entire organ. | 1. Ensure thorough flushing: Perfuse the organ with a sufficient volume of cold this compound-N until the effluent is clear of blood. 2. Monitor temperature closely: Use calibrated thermometers to ensure the solution and storage apparatus are maintained within the recommended temperature range. 3. Minimize warm ischemia: Streamline the organ procurement process to reduce the time before cold preservation begins. 4. Use appropriate volume: Follow established protocols for the specific organ size and type to ensure complete perfusion. |
| Evidence of significant oxidative stress post-preservation. | 1. Compromised solution integrity: Improper storage or handling of this compound-N may have degraded its antioxidant components (e.g., tryptophan, iron chelators). 2. Pre-existing donor organ condition: The organ may have been exposed to significant oxidative stress prior to procurement. | 1. Verify solution handling: Ensure this compound-N is stored protected from light at 2-8°C and that the packaging is intact before use.[1] Do not use expired solution. 2. Assess donor history: If possible, review donor parameters that might indicate pre-existing organ stress. |
| Poor functional recovery of the organ upon reperfusion. | 1. Reperfusion injury: The composition of the reperfusion solution or the reperfusion pressure and flow rate may be causing additional injury. 2. Incompatibility with experimental model: The specific animal model or ex vivo perfusion system may have unique requirements not fully met by standard protocols. | 1. Optimize reperfusion conditions: Gradually reintroduce the reperfusion medium, and ensure its composition is appropriate for the organ. Monitor and adjust perfusion parameters (pressure, flow rate) as needed. 2. Adapt protocol to model: Titrate this compound-N volume and preservation time for your specific experimental setup. Consider a pilot study to determine optimal parameters. |
| Presence of tissue edema. | 1. Incorrect osmolarity: Although this compound-N is designed to minimize edema, prolonged preservation or issues with the specific organ may still lead to fluid shifts. Mannitol (B672) in the original this compound formulation has been replaced by sucrose (B13894) in this compound-N to better prevent hepatocyte edema.[2][3] 2. High perfusion pressure: Excessive pressure during initial flushing can cause damage to the vasculature and lead to edema. | 1. Adhere to recommended preservation times: Avoid unnecessarily long cold ischemia times. 2. Control perfusion pressure: Use a pressure-controlled system for initial organ flushing and adhere to recommended pressure limits for the specific organ. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-N?
A1: this compound-N is an intracellular, low-viscosity organ preservation solution. Its primary mechanism involves rapidly cooling the organ to reduce its metabolic rate.[4] It is an electrolyte-balanced, iron chelator-supplemented, and amino acid-fortified solution.[5][6] Its composition is designed to protect against ischemia-reperfusion injury by buffering against acidosis (histidine), stabilizing cell membranes (tryptophan), providing a substrate for anaerobic metabolism (ketoglutarate), and reducing oxidative stress through iron chelators like deferoxamine.[7][8][9]
Q2: What are the key differences between this compound-N and the original this compound (HTK) solution?
A2: this compound-N is an evolution of the original this compound formula, with several key modifications to enhance organ protection.[5][6] These include the addition of iron chelators (deferoxamine and LK-614) to reduce the formation of reactive oxygen species, the inclusion of amino acids like L-arginine to improve microcirculation, and the replacement of mannitol with sucrose to better prevent cellular edema, particularly in hepatocytes.[2][3][7][8] Part of the histidine has also been replaced with N-acetyl-histidine, which has similar buffering capacity but with a reduced risk of adverse effects related to iron.[3]
Q3: For which organs is this compound-N suitable?
A3: this compound-N has been developed and tested for the preservation of multiple organs. Clinical and preclinical studies have demonstrated its efficacy in the preservation of the heart, kidneys, liver, and pancreas.[4][10][11][12][13][14]
Q4: What is the recommended storage temperature and handling for this compound-N?
A4: this compound-N should be stored in a refrigerator at 2-8°C and protected from light.[1] It is a ready-to-use solution and does not require any additives or filters before use.[1]
Q5: Can this compound-N be used for machine perfusion?
A5: Yes, this compound-N is suitable as a base solution for hypothermic machine perfusion (HMP).[15] Studies have shown its effectiveness in oxygenated machine preservation of kidneys, often supplemented with colloids like dextran (B179266).[15][16] A specific formulation, this compound-MP, has also been developed for aerobic machine perfusion.[16]
Q6: What are the expected benefits of using this compound-N compared to other preservation solutions?
A6: Numerous studies have shown the superiority of this compound-N over the original HTK solution in reducing reactive oxygen species generation, improving microcirculation, and lessening the subsequent inflammatory response.[5][6][7] It has been shown to have lower cytotoxicity and higher protective potential.[5][7] In heart preservation, it has led to better recovery of ventricular function and higher coronary blood flow.[17][18] For kidneys, it has resulted in higher renal blood flow and urine production after reperfusion compared to KPS-1.[15]
Quantitative Data Summary
Table 1: Comparison of Cardiac Function Post-Transplantation (Canine Model)
| Parameter | This compound-N | This compound (HTK) | p-value |
| Recovery of Ees (%) | 91 ± 5 | 49 ± 8 | <0.05 |
| Coronary Blood Flow (ml/min) | 53 ± 5 | 27 ± 4 | <0.05 |
| Increase in CBF with Acetylcholine (%) | 72 ± 8 | 29 ± 7 | <0.05 |
| Data from a study on canine orthotopic heart transplantation. Ees: End-systolic pressure-volume relationship; CBF: Coronary Blood Flow.[17] |
Table 2: Comparison of Renal Function after Hypothermic Machine Perfusion (Porcine Model)
| Parameter | This compound-N with Dextran (CND) | Kidney Perfusion Solution 1 (KPS-1) |
| Renal Blood Flow | Significantly higher | Lower |
| Urine Production | Significantly higher | Lower |
| Oxygen Consumption | Higher | Lower |
| Creatinine (B1669602) Clearance | Increased during reperfusion | Declined during reperfusion |
| Data from a 20-hour porcine kidney preservation study using pulsatile oxygenated HMP.[15] |
Table 3: Myocardial Function in a Rat Heart Transplant Model (1-hour reperfusion)
| Parameter | This compound-N | This compound (HTK) | p-value |
| Coronary Blood Flow (mL/min/g) | 3.99 ± 0.24 | 2.86 ± 0.35 | < .05 |
| Left Ventricular Pressure (mm Hg) | 117 ± 18 | 82 ± 4 | < .05 |
| Myocardial ATP content (μmol/g) | 9.84 ± 0.68 | 1.86 ± 0.41 | < .05 |
| Apoptosis Level (%) | 21.58 ± 1.59 | 27.23 ± 1.54 | < .05 |
| Data from a study on heterotopic heart transplantation in Lewis rats.[18] |
Experimental Protocols
Protocol 1: Static Cold Storage of the Kidney
-
Procurement: Following euthanasia of the donor animal (e.g., porcine model), rapidly perform a laparotomy to expose the kidneys.
-
Cannulation and Flush-out: Cannulate the renal artery and begin flushing with 250-1000ml of cold (4°C) this compound-N solution until the effluent from the renal vein is clear of blood.[11]
-
Explantation: Once flushed, excise the kidney and surrounding tissues.
-
Storage: Submerge the kidney in a sterile container filled with cold (4°C) this compound-N solution. Ensure the organ is fully immersed.
-
Cold Storage: Place the container on sterile ice and maintain it at 2-4°C for the desired ischemic period (e.g., up to 24 hours).[7][19]
-
Reperfusion: Prior to reperfusion, the organ can be flushed to remove the preservation solution, although this is not strictly necessary with this compound-N due to its low potassium concentration.[1] Reperfusion is then initiated using an appropriate ex vivo perfusion circuit with a suitable medium (e.g., autologous blood, Krebs-Henseleit buffer).
Protocol 2: Hypothermic Machine Perfusion of the Kidney
-
Procurement and Flush-out: Procure and flush the kidney as described in the static cold storage protocol.
-
Machine Connection: Connect the cannulated renal artery to the arterial line of a hypothermic machine perfusion device (e.g., LifePort Kidney Transporter).
-
Perfusion: Initiate pulsatile perfusion with oxygenated this compound-N, often supplemented with 50 g/l dextran 40.[15] Typical perfusion parameters are a systolic pressure of 30 mmHg at a rate of 30 cycles/min.[15]
-
Maintenance: Maintain the perfusion for the desired duration (e.g., 20 hours), ensuring the temperature of the perfusate is kept between 4-8°C.
-
Viability Assessment: Following machine perfusion, assess renal viability by reperfusing the kidney with a warm (37°C) oxygenated medium, such as diluted autologous blood, and measure functional parameters like renal blood flow, urine output, and creatinine clearance.[15]
Visualizations
References
- 1. This compound.com [this compound.com]
- 2. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) | springermedizin.de [springermedizin.de]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Comprehensive Review on this compound-N (HTK-N) and its Molecular Side of Action for Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. ISRCTN [isrctn.com]
- 12. scispace.com [scispace.com]
- 13. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Use of the new preservation solution this compound-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Effects of this compound-N, a novel organ preservation solution, on ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound.com [this compound.com]
This guide is intended for researchers, scientists, and drug development professionals to provide best practices for minimizing and managing electrolyte imbalances associated with the use of Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound® HTK solution and how does it work?
A1: this compound® HTK is an intracellular, crystalloid solution used for the perfusion and preservation of organs such as the heart, kidney, liver, and pancreas.[1] Its mechanism of action is based on inactivating organ function to minimize energy requirements during ischemia. This is achieved through its specific composition, which is low in sodium and calcium. This composition leads to hyperpolarization of the cell membrane, inducing a state of cellular arrest.[2][3] Key components include a powerful histidine buffer to counteract acidosis, mannitol (B672) to reduce cellular edema, tryptophan to stabilize cell membranes, and ketoglutarate to support ATP production during reperfusion.[3]
Q2: What are the most common electrolyte imbalances associated with this compound®?
A2: The use of large volumes of this compound®, especially when it enters the systemic circulation, can lead to several electrolyte disturbances. The most commonly reported imbalances are hyponatremia (low sodium), hypocalcemia (low calcium), hyperkalemia (high potassium), and hypermagnesemia (high magnesium).[4][5] A metabolic acidosis is also frequently observed.[2][6]
Q3: Why does this compound® cause hyponatremia?
A3: this compound® has a very low sodium concentration (15 mmol/L) compared to normal extracellular fluid (~140 mmol/L).[7] When large volumes are used for organ perfusion and subsequently mix with the systemic circulation, it dilutes the body's sodium concentration, leading to hyponatremia.[8]
Q4: Is this compound®-induced hyponatremia dangerous?
A4: This is a critical point. The hyponatremia induced by this compound® is typically an isotonic hyponatremia .[2][9] This means that while the sodium concentration is low, the overall osmolality of the blood remains normal or even slightly elevated.[2] This is because other components in the solution, primarily histidine and mannitol, are osmotically active.[1][10] In cases of classic hypotonic hyponatremia, water shifts into brain cells causing dangerous cerebral edema. However, because the osmolality does not decrease with this compound®-induced hyponatremia, this fluid shift and risk of cerebral edema is not an expected complication.[2][10] Therefore, aggressive correction with hypertonic saline is usually not required and may be harmful, potentially causing hypertonicity.[2][5]
Q5: What causes hypocalcemia and hyperkalemia with this compound®?
A5: Hypocalcemia occurs because this compound® is intentionally formulated with a near-zero calcium concentration (0.015 mmol/L) to aid in the inactivation of cardiac and smooth muscle, thus protecting the organ.[7][11] Systemic exposure to the solution dilutes the blood's calcium levels.[7] Hyperkalemia , while less common than with traditional high-potassium cardioplegia solutions, can still occur.[4][5] this compound® contains 10 mmol/L of potassium; if a large volume enters the circulation, particularly in subjects with compromised renal function, it can lead to an increase in serum potassium levels.[7]
Troubleshooting Guide: Managing Electrolyte Imbalances
This section provides direct guidance for identifying and managing specific electrolyte issues that may arise during your experiments.
Data Presentation: Typical Electrolyte Composition & Post-Perfusion Changes
The following tables summarize the composition of this compound® and the typical electrolyte changes observed in clinical and pre-clinical settings after its administration.
Table 1: Electrolyte Composition of this compound® HTK vs. Human Plasma
| Electrolyte | This compound® HTK Concentration | Typical Human Plasma Concentration |
| Sodium (Na+) | 15 mmol/L | 135-145 mmol/L |
| Potassium (K+) | 10 mmol/L | 3.5-5.0 mmol/L |
| Calcium (Ca2+) | 0.015 mmol/L | 2.2-2.6 mmol/L |
| Magnesium (Mg2+) | 4 mmol/L | 0.7-1.1 mmol/L |
Table 2: Summary of Expected Post-Custodiol® Laboratory Value Changes
| Parameter | Expected Change | Magnitude of Change | Onset & Duration |
| Serum Sodium | Decrease | Median drop of 12-15 mmol/L | Acute onset post-perfusion; typically resolves spontaneously within 18-24 hours.[9] |
| Serum Osmolality | No significant change | Remains stable or slightly increases | N/A |
| Serum Calcium | Decrease | Variable, dependent on volume | Acute onset post-perfusion |
| Serum Potassium | Potential Increase | Variable, dependent on volume and renal function | Acute onset post-perfusion |
| Blood pH | Decrease (Acidosis) | Median drop from ~7.40 to ~7.30 | Acute onset post-perfusion |
Corrective Action Protocols
Issue 1: Severe or Symptomatic Hyponatremia (Serum Na+ < 125 mmol/L)
-
Cause: Dilution from low-sodium (15 mmol/L) this compound® solution.[7]
-
Initial Assessment:
-
Confirm serum sodium level via laboratory analysis or blood gas analyzer.
-
Crucially, measure serum osmolality. [2]
-
Assess for neurological symptoms (e.g., lethargy, confusion, seizure). While rare with isotonic hyponatremia, this guides the urgency of intervention.
-
-
Recommended Actions:
-
If Isotonic (Normal Osmolality):
-
Avoid aggressive correction with hypertonic saline. This is the most important best practice.[2][9]
-
Observation: In most cases, the hyponatremia is transient and will self-correct within 18-24 hours as the kidneys excrete free water.[9]
-
Ultrafiltration/Hemoconcentration: In settings with an extracorporeal circuit (e.g., cardiopulmonary bypass), ultrafiltration is an effective method to remove excess plasma water and normalize sodium levels.[5][12]
-
-
If Hypotonic (Low Osmolality - Unexpected Finding):
-
This suggests a different underlying cause. Follow standard guidelines for treating hypotonic hyponatremia, which may include cautious administration of 3% hypertonic saline with a goal to increase serum sodium by 4-6 mmol/L over several hours until symptoms resolve.[13][14] The correction rate should not exceed 8 mmol/L in any 24-hour period to prevent osmotic demyelination syndrome.[13][14]
-
-
Issue 2: Symptomatic Hypocalcemia (e.g., Tetany, Arrhythmias)
-
Cause: Dilution from virtually calcium-free this compound® solution.[7]
-
Initial Assessment:
-
Measure serum total and ionized calcium levels.
-
Monitor electrocardiogram (ECG) for QT prolongation.
-
-
Recommended Actions:
-
Intravenous Calcium Replacement: For symptomatic or severe hypocalcemia, IV calcium is required. Calcium gluconate is generally preferred over calcium chloride for peripheral administration.[15]
-
Bolus Dose: Administer 10-20 mL of 10% calcium gluconate IV over 10-20 minutes.[15]
-
Continuous Infusion: Follow the bolus with a continuous infusion. A common starting point is an infusion of 0.5-1.5 mg/kg/hour of elemental calcium.[15] This can be prepared by adding 100ml of 10% calcium gluconate to 1 liter of 0.9% sodium chloride or 5% dextrose and starting the infusion at 50ml/hr, adjusting to response.[16][17]
-
Monitoring: Recheck serum calcium levels every 4-6 hours initially and adjust the infusion rate accordingly.[15]
-
Issue 3: Hyperkalemia (Serum K+ > 5.5 mmol/L)
-
Cause: Systemic absorption of the 10 mmol/L potassium content in this compound®, especially with high perfusion volumes or in the presence of renal impairment.[7]
-
Initial Assessment:
-
Confirm serum potassium level.
-
Perform an ECG immediately to assess for changes such as peaked T-waves, widened QRS, or sine wave pattern.
-
-
Recommended Actions:
-
If ECG Changes are Present (Emergency):
-
Stabilize Cardiac Membrane: Administer 10 mL of 10% calcium gluconate IV over 2-3 minutes to counteract the cardiotoxic effects of potassium.[18]
-
-
Shift Potassium Intracellularly:
-
Administer 10 units of regular insulin (B600854) intravenously along with 50 mL of 50% dextrose (D50) to prevent hypoglycemia.[18]
-
Consider nebulized albuterol (10-20 mg), which also promotes potassium entry into cells.
-
-
Remove Potassium from the Body:
-
Diuretics: If renal function is preserved, administer a loop diuretic like furosemide.
-
Potassium Binders: Administer oral or rectal cation-exchange resins like sodium polystyrene sulfonate.[19]
-
Dialysis: For severe or refractory hyperkalemia, dialysis is the most effective and definitive treatment.[19]
-
-
Monitoring: Place on continuous ECG monitoring. Recheck serum potassium 1-2 hours after intervention.[18]
-
Experimental Protocols
Protocol for Electrolyte Monitoring During Organ Perfusion
This protocol outlines key steps for monitoring and minimizing electrolyte disturbances during experimental organ perfusion with this compound®.
-
Baseline Measurement (Pre-Perfusion):
-
Obtain a baseline blood sample immediately before cannulation and initiation of perfusion.
-
Analyze for, at a minimum: sodium, potassium, ionized calcium, magnesium, pH, and serum osmolality. This provides the reference point for all subsequent changes.
-
-
Perfusion Procedure:
-
Use the lowest effective volume of cold (5-8°C) this compound® solution required for the specific organ and experimental goal.[20]
-
Adhere to recommended perfusion pressures (e.g., for heart, initial 100-110 mmHg, reduced to 40-50 mmHg after arrest).[21]
-
During the procedure, if feasible, divert or aspirate the initial perfusate that displaces the blood volume to minimize systemic dilution.
-
-
Intra-Perfusion / Post-Perfusion Monitoring:
-
Time Point 1 (Immediately Post-Perfusion): Obtain a blood sample within 10 minutes of completing the this compound® infusion. This sample will capture the point of maximum dilution.[9]
-
Analyze for the same panel of electrolytes as the baseline, with a critical focus on sodium and osmolality.
-
Subsequent Time Points: Obtain further samples at regular intervals (e.g., 1, 2, 6, 12, and 24 hours post-perfusion) to track the resolution of any imbalances.[9] Daily monitoring is recommended until all values have normalized.[22]
-
-
Data Analysis and Intervention:
-
Compare all subsequent measurements to the baseline values.
-
If electrolyte values deviate beyond acceptable experimental or physiological limits, implement the corrective actions outlined in the Troubleshooting Guide.
-
Document all interventions and subsequent electrolyte measurements meticulously.
-
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Clinical Outcomes and Electrolyte Balance Factors in Complex Cardiac Operations in Adults; Del Nido® Versus this compound® Cardioplegia Solutions: A Randomized Controlled Clinical Trial [ircmj.com]
- 2. Acute hyponatremia after cardioplegia by histidine-tryptophane-ketoglutarate – a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. The Potential Neurological Impact of Intraoperative Hyponatremia Using Histidine–Tryptophan–Ketoglutarate Cardioplegia Infusion in Adult Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicacoes.cardiol.br [publicacoes.cardiol.br]
- 7. researchgate.net [researchgate.net]
- 8. This compound Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. The effect of HTK solution modification by addition of prolactin on biochemical indices reflecting ischaemic damage to porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound.com [this compound.com]
- 12. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Hyponatremia Treatment & Management: Approach Considerations, Medical Care, Diet [emedicine.medscape.com]
- 15. droracle.ai [droracle.ai]
- 16. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 17. dbth.nhs.uk [dbth.nhs.uk]
- 18. flbog.sip.ufl.edu [flbog.sip.ufl.edu]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. koehler-chemie.de [koehler-chemie.de]
- 21. methapharm.com [methapharm.com]
- 22. How to Monitor TPN for Electrolyte Imbalances and Corrective Measures [pharmko.com]
Validation & Comparative
Comparative Efficacy of Custodiol and Celsior for Heart Transplantation: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The optimal preservation of the donor heart is a critical determinant of success in cardiac transplantation. Myocardial ischemia-reperfusion injury, which occurs during the period of cold storage and subsequent reperfusion, can lead to primary graft dysfunction and adversely impact long-term outcomes. Custodiol® (HTK) and Celsior® are two widely used cardioplegic solutions designed to mitigate this damage by providing rapid cardiac arrest and metabolic suppression. This guide provides a comparative overview of their efficacy, drawing upon available preclinical experimental data.
While direct comparative studies in porcine models are limited in the available scientific literature, a key study in a canine model provides valuable insights into the differential protective effects of these two solutions.
Quantitative Data Comparison
A comparative study in a canine model examined the efficacy of this compound and Celsior for myocardial protection during 8 and 12 hours of cold ischemia. The key findings are summarized in the table below.
| Parameter | Ischemia Time | This compound | Celsior | p-value |
| Myocardial ATP (µmol/g dry wt) | 8 hours | Higher (not statistically significant) | Lower | ns |
| 12 hours | Significantly Higher | Lower | < 0.05 | |
| Left Ventricular dP/dtmax (mmHg/s) | 8 hours | Similar | Similar | ns |
| 12 hours | Significantly Higher | Lower | < 0.005 | |
| Left Ventricular dP/dtmin (mmHg/s) | 8 hours | Similar | Similar | ns |
| 12 hours | Significantly Higher | Lower | < 0.005 | |
| Incidence of Reperfusion Arrhythmias (%) | 8 hours | Lower | Significantly Higher | < 0.01 |
| 12 hours | Lower (not statistically significant) | Higher | ns | |
| Myocardial K+ Uptake (µmol/min/g wet wt) | 8 hours | Lower | Significantly Higher | < 0.005 |
| 12 hours | Lower | Significantly Higher | < 0.005 |
Data extracted from a study in a canine Langendorff heart model.[1][2]
Experimental Protocols
The data presented above was generated from a study utilizing a Langendorff model in canine hearts. The methodology provides a framework for understanding the conditions under which these solutions were compared.
Animal Model: Canine hearts were used for this ex vivo study.[1]
Experimental Groups: Hearts were preserved with either this compound or Celsior solution (n=19 in each group).[1]
Preservation Protocol:
-
Hearts were arrested and preserved with either Celsior or this compound solution.
-
The hearts were then stored at 5°C for either 8 or 12 hours.[1]
Reperfusion: Following the ischemic period, the hearts were reperfused.[1]
Data Collection and Analysis:
-
Myocardial Energy Metabolism: Myocardial content of energy-rich phosphates (including ATP) was determined immediately after preservation and after 8 and 12 hours of ischemia.[1]
-
Cardiac Function: Left ventricular dP/dtmax and dP/dtmin were measured during reperfusion to assess contractility and relaxation.[1]
-
Arrhythmias: The incidence of arrhythmias was recorded as a percentage of the heart rate during reperfusion.[1]
-
Electrolyte Balance: Myocardial K+ uptake was measured during reperfusion.[1]
Visualizing the Experimental Workflow and Cellular Impact
To better understand the experimental process and the underlying cellular mechanisms of ischemia-reperfusion injury that these solutions aim to prevent, the following diagrams are provided.
Discussion of Findings
The results from the canine study suggest that under the tested conditions, particularly with prolonged ischemic times, this compound may offer superior myocardial protection compared to Celsior.[1][2] The higher levels of myocardial ATP in the this compound group after 12 hours of ischemia indicate better preservation of cellular energy stores, which is crucial for the recovery of cardiac function upon reperfusion.[1][2] This is further supported by the significantly better-preserved contractile and relaxation function (dP/dtmax and dP/dtmin) in the this compound group after 12 hours.[1][2]
The lower incidence of reperfusion arrhythmias with this compound at 8 hours suggests a more stable myocardial membrane potential upon reperfusion.[1][2] The significantly higher myocardial K+ uptake in the Celsior group could be indicative of a greater degree of cellular injury and subsequent effort to restore ionic homeostasis.[1]
A systematic review of this compound for myocardial protection and preservation did not identify studies directly comparing this compound and Celsior in pigs but did note a study where pigs receiving this compound had lower cardiac indices and higher troponin-T release compared to those receiving cold-blood cardioplegia.[3] Another study in the review compared single-dose this compound to intermittent St Thomas' Hospital Solution in pigs and reported an advantage for the latter.[3] It is important to note that these are not direct comparisons with Celsior and involve different experimental setups.
Conclusion
Based on the available preclinical data, primarily from a canine model, this compound appears to provide more robust myocardial protection than Celsior, especially during extended periods of cold ischemia. This is evidenced by better preservation of high-energy phosphates, superior post-reperfusion cardiac function, and a lower incidence of arrhythmias.
References
In Vitro Showdown: Custodiol® HTK vs. St. Thomas' Solution for Myocardial Protection
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro comparison of two widely used cardioplegic solutions, Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) and St. Thomas' Hospital solution (often available as Plegisol®), reveals distinct differences in their ability to protect cardiomyocytes from simulated ischemic injury. This guide provides researchers, scientists, and drug development professionals with a detailed head-to-head analysis, supported by experimental data, to inform the selection of cardioplegic solutions in research and clinical settings.
Cardioplegic solutions are critical for inducing cardiac arrest and protecting the myocardium during cardiac surgery. This compound, an intracellular-like solution, and St. Thomas' solution, an extracellular-like solution, achieve this through different mechanisms of action. This report delves into their comparative efficacy at a cellular level, focusing on cytotoxicity, oxidative stress, and the modulation of key signaling pathways.
Executive Summary of In Vitro Performance
An in vitro study utilizing both immature (H9C2 rat cardiomyoblasts) and mature (HCM human cardiomyocytes) cell lines provides the core data for this comparison. The findings indicate that while both solutions offer protection, this compound HTK demonstrates a superior safety profile in mature human cardiomyocytes under the tested conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative in vitro study.
Table 1: Cytotoxicity Index (%) in Mature Human Cardiomyocytes (HCM)
| Time (hours) | This compound HTK | St. Thomas' Solution (Plegisol) |
| 0.5 | >90% | 60-70% |
| 1 | >90% | 60-70% |
| 2 | >90% | 60-70% |
| 4 | >50% | >50% |
Table 2: Oxidative Stress Markers in Mature Human Cardiomyocytes (HCM)
| Marker | This compound HTK | St. Thomas' Solution (Plegisol) | Key Observation |
| Lipid Peroxidation (MDA Level) | No significant increase | Slight increase at 0.5h | This compound showed less lipid peroxidation. |
| Protein Damage (Carbonyl Groups) | Slight fluctuation | Slight fluctuation | No significant difference observed. |
| MnSOD Expression | Significantly higher than control | Significantly higher than control | Both solutions induced this antioxidant enzyme. |
| iNOS Expression | Significantly higher than Plegisol | Lower than this compound | This compound induced a stronger iNOS response. |
| HSP27 Expression | Instantaneous and sustained decrease | Decrease, but less pronounced than this compound | This compound led to a more significant and lasting decrease in this stress protein. |
Detailed Experimental Protocols
The following protocols are based on the methodologies employed in the in vitro comparison of this compound HTK and Plegisol.
Cell Culture
-
H9C2 Cells (Rat Cardiomyoblasts): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HCM Cells (Human Cardiomyocytes): Cultured in a specialized cardiomyocyte growth medium.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Model of Cardioplegic Arrest
-
Cardiomyocytes were seeded in appropriate culture plates and allowed to reach 70-80% confluency.
-
The standard culture medium was removed.
-
Cells were washed with phosphate-buffered saline (PBS).
-
This compound HTK or St. Thomas' solution (Plegisol) was added to the cells.
-
Cells were incubated for specified time points (0.5, 1, 2, and 4 hours) under standard culture conditions to simulate cardioplegic arrest.
Cytotoxicity Assay (MTT Assay)
-
Following incubation with the cardioplegic solutions, the solutions were removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved using a solubilization solution (e.g., acidified isopropanol).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control cells.
Measurement of Oxidative Stress Markers
-
Lipid Peroxidation: Malondialdehyde (MDA) levels were quantified using a thiobarbituric acid reactive substances (TBARS) assay.
-
Protein Damage: The concentration of carbonyl groups in cellular proteins was determined using a dinitrophenylhydrazine (DNPH)-based spectrophotometric assay.
-
Immunocytochemistry for MnSOD, iNOS, and HSP27:
-
Cells were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with 0.1% Triton X-100.
-
Non-specific binding was blocked with a blocking solution (e.g., bovine serum albumin).
-
Cells were incubated with primary antibodies specific for Manganese Superoxide Dismutase (MnSOD), inducible Nitric Oxide Synthase (iNOS), or Heat Shock Protein 27 (HSP27).
-
After washing, cells were incubated with a fluorescently labeled secondary antibody.
-
The percentage of stained cells and the intensity of the staining were analyzed using fluorescence microscopy.
-
Signaling Pathways and Mechanisms of Action
The distinct compositions of this compound HTK and St. Thomas' solution lead to different mechanisms of cardioprotection at the cellular level.
This compound HTK: Intracellular-Like Protection
This compound's protective effects are attributed to its unique composition, which mimics the intracellular environment.
Caption: Mechanism of action of this compound HTK components.
St. Thomas' Solution: Extracellular Depolarizing Arrest
St. Thomas' solution induces cardiac arrest through depolarization, primarily driven by its high potassium concentration.
Caption: Mechanism of action of St. Thomas' solution components.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro comparison of cardioplegic solutions.
Caption: General workflow for in vitro cardioplegia comparison.
Conclusion
Based on the available in vitro evidence, this compound HTK appears to offer a better safety margin, particularly in mature human cardiomyocytes, as evidenced by a lower cytotoxicity index in the initial hours of exposure.[1][2][3][4] Both solutions demonstrate the ability to mitigate some aspects of oxidative stress, though they appear to modulate different response pathways. The choice between this compound and St. Thomas' solution in a research or clinical context should be guided by the specific experimental or surgical requirements, taking into account the differing mechanisms of action and the potential for differential effects on various cellular processes. Further in vitro studies are warranted to explore the long-term effects and the impact of these solutions on a wider range of cellular signaling pathways.
References
- 1. Long-Term Protective Effects of Single-Dose Cardioplegic Solutions in Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative properties of histidine and its effect on myocardial injury during ischemia/reperfusion in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnesium decreases cardiac injury in patients undergoing coronary artery bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Custodiol-N vs. Standard Custodiol: A Comparative Guide to Endothelial Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Custodiol-N and standard this compound, with a specific focus on their efficacy in protecting the vascular endothelium from ischemia-reperfusion injury. The information presented is collated from preclinical and clinical studies to aid in the evaluation of these two solutions for organ preservation and cardioplegia.
Executive Summary
This compound-N, a novel iteration of the well-established this compound (Histidine-Tryptophan-Ketoglutarate, HTK) solution, has been developed to enhance endothelial protection during periods of ischemia and reperfusion. This is primarily achieved through the strategic addition of key components, including L-arginine and iron chelators . Preclinical and clinical evidence suggests that these modifications in this compound-N contribute to improved endothelial function, reduced oxidative stress, and attenuated inflammatory responses compared to the standard this compound formulation. While direct comparative in vitro studies on endothelial cell viability and specific inflammatory markers are not extensively available in the public domain, the existing data from animal models and clinical trials provide compelling evidence of this compound-N's superior protective profile.
Compositional Differences
The primary distinction between this compound-N and standard this compound lies in the addition of several key functional components to the former. These additives are specifically designed to counteract the multifaceted mechanisms of endothelial injury during ischemia-reperfusion.
| Component | Standard this compound | This compound-N | Rationale for Addition in this compound-N |
| L-arginine | No | Yes | Precursor to nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation and leukocyte adhesion, crucial for maintaining endothelial health. |
| Iron Chelators (Deferoxamine and LK-614) | No | Yes | Mitigate iron-catalyzed generation of reactive oxygen species (ROS), a major contributor to oxidative stress and endothelial cell damage. |
| N-α-acetyl-L-histidine | No | Yes (partial replacement for histidine) | Reduces the potential cytotoxicity associated with high concentrations of histidine and provides protective effects. |
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound-N and standard this compound on markers of endothelial function, myocardial injury, and oxidative stress.
Table 1: Preclinical Data from a Canine Cardiopulmonary Bypass Model[1]
This study utilized a clinically relevant canine model of cardiopulmonary bypass with 60 minutes of hypothermic cardiac arrest.
| Parameter | This compound | This compound-N | Outcome |
| Coronary Blood Flow (post-reperfusion, ml/min) | Decreased Significantly | Increased | This compound-N improved post-ischemic coronary perfusion. |
| Myocardial ATP Content (μmol/g dry weight) | 9.5 ± 1.5 | 12.8 ± 1.0 | This compound-N led to better preservation of cellular energy stores. |
| Plasma Nitrite (B80452) (ng/ml) | 0.5 ± 0.2 | 1.1 ± 0.3 | Higher nitrite levels with this compound-N suggest enhanced NO production. |
| Plasma Myeloperoxidase (ng/ml) | 4.3 ± 2.2 | 3.4 ± 0.4 | This compound-N was associated with a reduced inflammatory response. |
Table 2: Clinical Data from a Phase III Trial in Coronary Artery Bypass Surgery Patients[2][3]
This prospective, randomized, double-blind, multicenter trial compared the two solutions in patients undergoing elective coronary artery bypass surgery.
| Parameter | This compound (mean ± SD) | This compound-N (mean ± SD) | P-value (Superiority) | Outcome |
| Peak CK-MB (U/l) | 52 ± 40 | 42 ± 28 | < 0.03 | This compound-N significantly reduced this marker of myocardial injury. |
| CK-MB AUC (hU/l) | 878 ± 549 | 779 ± 439 | < 0.001 (non-inferiority) | Both solutions provided comparable overall protection against myocardial injury. |
| Troponin-T AUC (hpg/ml) | 12990 ± 8347 | 13498 ± 6513 | < 0.001 (non-inferiority) | Similar levels of this sensitive marker of cardiac damage were observed. |
Table 3: Preclinical Data from a Rat Uterus Preservation Model[4]
This study evaluated the efficacy of the solutions in a rat uterus static cold storage model.
| Parameter (after 24h cold ischemia) | This compound | This compound-N | P-value | Outcome |
| Tissue Edema (%) | Significantly Higher | Significantly Lower | < 0.05 | This compound-N reduced tissue edema, suggesting better preservation of vascular integrity. |
| Necrosis Signs | More Pronounced | Less Pronounced | < 0.05 | This compound-N provided superior tissue preservation. |
| Myeloperoxidase Expression (%) | 32.83 | 11.07 | < 0.001 | This compound-N significantly reduced this marker of neutrophil infiltration and inflammation. |
| Superoxide Dismutase Activity | Lower | Higher | < 0.05 | This compound-N was associated with a stronger antioxidant defense. |
Signaling Pathways and Mechanisms of Action
The enhanced endothelial protection afforded by this compound-N can be attributed to the synergistic effects of its unique components. The following diagrams illustrate the key signaling pathways involved.
Caption: Protective mechanisms of key this compound-N components on endothelial cells.
Experimental Workflows
The following diagrams illustrate typical experimental workflows used to evaluate the efficacy of organ preservation solutions.
Caption: Workflow for in vivo evaluation of cardioplegic solutions.
Caption: Workflow for in vitro assessment of endothelial protection.
Experimental Protocols
Canine Cardiopulmonary Bypass Model[1]
-
Animal Model: Adult mongrel dogs are anesthetized and mechanically ventilated.
-
Instrumentation: A median sternotomy is performed, and catheters are placed to monitor hemodynamic parameters. A cardiopulmonary bypass (CPB) circuit is established.
-
Cardioplegic Arrest: After initiation of CPB and cooling to 28°C, the aorta is cross-clamped, and either this compound or this compound-N is infused to induce cardiac arrest.
-
Ischemia and Reperfusion: A 60-minute period of hypothermic cardiac arrest is maintained. Following this, the aortic cross-clamp is removed, and the heart is reperfused with normothermic blood for 60 minutes.
-
Data Collection and Analysis:
-
Hemodynamic and Functional Assessment: Left ventricular pressure-volume loops are recorded to assess cardiac function. Coronary blood flow is measured.
-
Biochemical Analysis: Blood samples are collected at baseline and after reperfusion for the measurement of plasma nitrite (a marker of NO production) and myeloperoxidase (an indicator of neutrophil activation).
-
Tissue Analysis: Myocardial biopsies are taken to determine ATP content.
-
In Vitro Endothelial Cell Ischemia-Reperfusion Model
While direct comparative studies are limited, a general protocol for simulating ischemia-reperfusion in endothelial cell culture is as follows:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.
-
Simulated Ischemia: The growth medium is replaced with a glucose-free, hypoxic medium. The cells are then placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).
-
Treatment: During the simulated ischemia, cells are incubated with either standard this compound or this compound-N.
-
Simulated Reperfusion: The hypoxic medium is replaced with normoxic, glucose-containing medium, and the cells are returned to a standard incubator (21% O2, 5% CO2) for a specified duration (e.g., 12-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis: Detected by methods like TUNEL staining or caspase activity assays.
-
Inflammatory Markers: Expression of adhesion molecules (e.g., VCAM-1, ICAM-1) is quantified by ELISA or flow cytometry.
-
Conclusion
The available evidence strongly indicates that this compound-N offers enhanced endothelial protection compared to standard this compound. The inclusion of L-arginine and iron chelators directly addresses key mechanisms of ischemia-reperfusion injury, namely impaired nitric oxide bioavailability and excessive oxidative stress. Preclinical data demonstrates improved coronary blood flow and reduced inflammation, while clinical findings suggest a beneficial effect in reducing myocardial injury. For researchers and professionals in drug development, this compound-N represents a promising advancement in organ preservation and cardioplegia, with a clear mechanistic rationale for its superior endothelial protective effects. Further in vitro studies directly comparing the two solutions on endothelial cell lines would be valuable to further elucidate the cellular and molecular mechanisms of protection.
A Comparative Analysis of Custodiol® HTK Solution and Other Crystalloid Cardioplegias for Myocardial Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiac surgery and organ transplantation, the choice of cardioplegic solution is a critical determinant of patient outcomes. Effective myocardial protection during surgically induced ischemia is paramount to prevent cellular injury and ensure optimal post-operative cardiac function. Custodiol® Histidine-Tryptophan-Ketoglutarate (HTK) solution has emerged as a widely utilized intracellular crystalloid cardioplegia. This guide provides an objective comparison of this compound's performance against other prominent crystalloid cardioplegias, namely del Nido and St. Thomas' solutions, supported by experimental data and detailed methodologies.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and other crystalloid cardioplegias lies in their mechanism of inducing cardiac arrest. This compound induces a hyperpolarizing arrest by depleting the extracellular sodium concentration, which stabilizes the myocyte membrane potential and prevents the influx of calcium, a key trigger of ischemic injury.[1][2] In contrast, del Nido and St. Thomas' solutions induce a depolarizing arrest through high extracellular potassium concentrations, which inactivates voltage-gated sodium channels.[3][4][5]
Performance Benchmarking: A Data-Driven Comparison
The following tables summarize key quantitative data from comparative studies, offering a clear overview of the performance of this compound against del Nido and St. Thomas' solutions across various clinical and experimental parameters.
Table 1: this compound® HTK vs. del Nido Cardioplegia
| Performance Metric | This compound® HTK | del Nido Cardioplegia | Key Findings & Citations |
| Myocardial Injury Markers | |||
| Postoperative Troponin I/T | Variable results, some studies show no significant difference. | Variable results, some studies show no significant difference. | In pediatric cardiac surgery, no statistically significant difference in troponin levels was observed between the two groups.[2] |
| Postoperative CK-MB | Generally comparable levels reported in clinical studies. | Generally comparable levels reported in clinical studies. | Studies in adult cardiac surgery have not consistently shown a significant difference in postoperative CK-MB release. |
| Electrophysiological Parameters | |||
| QRS Duration Increase | Significantly lower increase post-reperfusion. | Significantly greater increase post-reperfusion. | An experimental rabbit model showed a smaller change in QRS duration with this compound.[6] |
| QT Interval Shortening | Less pronounced shortening. | More significant shortening. | The same rabbit model demonstrated less QT shortening with this compound.[6] |
| Functional Recovery | |||
| Tension Recovery | Significantly higher at 5 and 15 minutes post-reperfusion. | Lower tension recovery in the initial post-reperfusion phase. | This compound led to faster tension recovery in an isolated rabbit heart model.[6] |
| Clinical Outcomes | |||
| Duration of Mechanical Ventilation | No significant difference reported in some pediatric studies. | No significant difference reported in some pediatric studies. | A retrospective study in pediatric cardiac surgery found no statistical difference.[2] |
| Length of Hospital Stay | No significant difference reported in some pediatric studies. | No significant difference reported in some pediatric studies. | The same pediatric study showed comparable hospital stays.[2] |
Table 2: this compound® HTK vs. St. Thomas' Solution
| Performance Metric | This compound® HTK | St. Thomas' Solution | Key Findings & Citations |
| Myocardial Injury Markers | |||
| Postoperative Troponin I | No statistically significant difference in peak values. | No statistically significant difference in peak values. | A study on coronary artery bypass grafting (CABG) found no significant difference in peak troponin I levels.[7] |
| Postoperative CK-MB | No statistically significant difference across sampling times. | No statistically significant difference across sampling times. | The same CABG study reported similar CK-MB levels between the groups.[7] |
| Clinical Outcomes | |||
| Spontaneous Rhythm Restoration | Higher rate (31.5%), though not statistically significant. | Lower rate (20.0%). | A trend towards a higher rate of spontaneous rhythm restoration was observed with this compound.[7] |
| Postoperative Atrial Fibrillation | Lower incidence (20.4%), not statistically significant. | Higher incidence (28.0%). | This compound showed a trend towards a lower incidence of postoperative atrial fibrillation.[7] |
| Myocardial Infarction | Lower incidence (1.8%), not statistically significant. | Higher incidence (10.0%). | A trend towards a lower rate of myocardial infarction was seen with this compound.[7] |
| Inotropic Support | Lower requirement (9.0%), not statistically significant. | Higher requirement (12.0%). | The need for inotropic support tended to be lower in the this compound group.[7] |
| 30-Day Mortality (Heart Transplant) | Significantly lower (2.5%). | Significantly higher (14.7%). | In a heart transplantation study, this compound was associated with significantly lower 30-day mortality.[8] |
| Midterm Survival (Heart Transplant) | Significantly improved. | Lower midterm survival. | The same heart transplant study reported improved midterm survival with this compound.[8] |
Experimental Protocols: Methodological Insights
The following sections detail the methodologies for key experiments cited in the comparison tables, providing a framework for researchers to understand and potentially replicate these studies.
Isolated Perfused Heart Model (Langendorff Preparation)
This ex vivo model is crucial for assessing the direct effects of cardioplegic solutions on myocardial function and electrophysiology, independent of systemic influences.
Objective: To compare the effects of different cardioplegic solutions on myocardial functional recovery and electrophysiological parameters following a period of induced ischemia.
Methodology:
-
Animal Model: Male New Zealand White rabbits are commonly used.
-
Heart Extraction: Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Baseline Measurements: After a stabilization period, baseline parameters are recorded, including left ventricular developed pressure (LVDP), heart rate, coronary flow, and electrocardiogram (ECG).
-
Cardioplegia Administration: The perfusion is switched to the designated cardioplegic solution (e.g., this compound or del Nido) at a controlled temperature (typically 4°C) to induce cardiac arrest.
-
Ischemic Period: The heart is maintained in a state of global ischemia for a predetermined duration (e.g., 120 minutes).
-
Reperfusion: The heart is reperfused with the Krebs-Henseleit buffer, and functional and electrophysiological parameters are continuously monitored for a specified period (e.g., 60 minutes).
-
Data Analysis: Key parameters such as the rate of recovery of LVDP, changes in heart rate, incidence of arrhythmias, and alterations in ECG intervals (QRS, QT) are analyzed and compared between the different cardioplegia groups.
Clinical Trial for Myocardial Injury Marker Analysis
Objective: To compare the extent of myocardial injury in patients undergoing cardiac surgery with different cardioplegic solutions by measuring serum biomarkers.
Methodology:
-
Patient Population: A cohort of patients undergoing a specific cardiac surgery (e.g., coronary artery bypass grafting) is recruited.
-
Randomization: Patients are randomly assigned to receive either this compound or the comparator cardioplegic solution (e.g., St. Thomas' solution).
-
Surgical Procedure: The surgical and cardiopulmonary bypass procedures are standardized for all patients.
-
Cardioplegia Administration: The assigned cardioplegic solution is administered according to a predefined protocol (e.g., antegrade, retrograde, or combined delivery; single dose for this compound, multi-dose for others).
-
Blood Sampling: Venous blood samples are collected at specific time points:
-
Pre-operatively (baseline)
-
Immediately after weaning from cardiopulmonary bypass
-
At defined intervals post-operatively (e.g., 6, 12, 24, and 48 hours)
-
-
Biomarker Analysis: Serum levels of cardiac troponin I or T (cTnI/cTnT) and the MB isoenzyme of creatine (B1669601) kinase (CK-MB) are measured using standardized laboratory assays.
-
Statistical Analysis: The peak levels and the area under the curve for the release of these biomarkers are compared between the groups to assess the degree of myocardial injury.
Visualizing the Cellular Landscape: Signaling Pathways and Experimental Flow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to myocardial protection and experimental design.
Caption: Key events during myocardial ischemia and reperfusion leading to cell injury.
Caption: Contrasting mechanisms of cardiac arrest induction.
Caption: Workflow for comparing cardioplegic solutions in an isolated heart model.
Conclusion
The selection of a crystalloid cardioplegic solution involves a careful consideration of its mechanism of action, performance in various clinical scenarios, and the specific requirements of the surgical procedure. This compound® HTK solution, with its unique hyperpolarizing mechanism, offers a distinct approach to myocardial protection. While clinical data often show comparable outcomes in terms of myocardial injury markers when compared to del Nido and St. Thomas' solutions, some studies suggest potential benefits for this compound in specific contexts, such as faster functional recovery in experimental models and improved survival in heart transplantation.[6][8] The choice between a single-dose strategy with this compound and a multi-dose approach with other crystalloid cardioplegias also remains a key consideration for surgeons. Ultimately, a thorough understanding of the available evidence, as presented in this guide, is essential for researchers, scientists, and drug development professionals to make informed decisions and to guide future innovations in the critical field of myocardial protection.
References
- 1. This compound for myocardial protection and preservation: a systematic review - Edelman- Annals of Cardiothoracic Surgery [annalscts.com]
- 2. msoe.tind.io [msoe.tind.io]
- 3. iperfusion.org [iperfusion.org]
- 4. Cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioplegia - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. Comparison of HTK-Custodiol and St-Thomas solution as cardiac preservation solutions on early and midterm outcomes following heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Custodiol's Cardioprotective Effects: An In Vitro Comparative Analysis for Researchers
For researchers and drug development professionals, understanding the cellular-level efficacy of cardioplegic solutions is paramount. This guide provides an objective in vitro comparison of Custodiol® HTK solution against other commonly used alternatives, supported by experimental data to deliniate its protective effects on human cardiomyocytes.
This compound, an intracellular crystalloid cardioplegic solution, is designed to protect the myocardium during cardiac surgery by inducing a hyperpolarized diastolic arrest. Its unique composition, low in sodium and calcium, aims to minimize ischemic and reperfusion injury. This guide synthesizes available in vitro data to evaluate these claims against other cardioplegic solutions, including those with extracellular formulations like Plegisol® (a variant of St. Thomas' solution), blood cardioplegia, and Del Nido solution.
Comparative Efficacy: A Data-Driven Overview
To objectively assess this compound's performance, we have summarized key in vitro findings from studies on human cardiomyocytes. The following tables present a comparative analysis of cell viability, cytotoxicity, and markers of oxidative stress.
Cell Viability and Apoptosis
An in vitro study presented at the STS Coronary Conference in 2024 provided a direct comparison of this compound HTK with blood cardioplegia and Del Nido solution. The results, focusing on mitochondrial function and late apoptosis, are summarized below.
| Cardioplegic Solution | Cell Viability (%) | Late Apoptosis (%) |
| This compound HTK | 98% | 0.7% |
| Blood Cardioplegia | 92% | 4.5% |
| Del Nido Solution | 90% | 5.0% |
Data sourced from a poster presentation by Gunaydin, McCusker 2024. Note: Full peer-reviewed data with detailed methodology is not yet available.
Cytotoxicity and Oxidative Stress Markers
A 2022 study published in BMC Cardiovascular Disorders compared this compound HTK with Plegisol, an extracellular cardioplegic solution based on the St. Thomas' Hospital solution, on mature human cardiomyocytes (HCMs) in vitro.[1][2] The findings highlight differences in cytotoxicity and the expression of key oxidative stress markers.
| Parameter | This compound HTK | Plegisol | Key Findings |
| Cytotoxicity Index (LDH release) | Lower | Higher | This compound HTK demonstrated a lower cytotoxicity index in mature human cardiomyocytes.[1][2] |
| iNOS Expression | Significantly Stronger Induction | Weaker Induction | This compound HTK induced a significantly stronger expression of inducible nitric oxide synthase (iNOS), which can be indicative of a protective response.[1] |
| HSP27 Concentration | Instantaneous & Sustained Decrease | Less Pronounced Effect | A rapid and maintained decrease in Heat Shock Protein 27 (HSP27) concentration was observed only in cultures incubated with this compound HTK.[1] |
| Lipid Peroxidation & Carbonyl Groups | No Clear Superiority | No Clear Superiority | The study found no clear evidence of superiority for either solution in terms of lipid peroxidation and carbonyl group concentration.[1] |
| MnSOD Expression | No Clear Superiority | No Clear Superiority | No significant differences were observed in the expression of Manganese Superoxide Dismutase (MnSOD) between the two solutions.[1] |
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
-
Cell Culture: Plate human cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells/well and culture until they form a confluent monolayer.
-
Induction of Cardioplegic Arrest: Remove the culture medium and gently wash the cells with a phosphate-buffered saline (PBS) solution. Add the respective cardioplegic solutions (this compound HTK, Plegisol, etc.) to the wells.
-
Incubation: Incubate the plate for specified time points (e.g., 0.5, 1, 2, and 4 hours) under controlled conditions (37°C, 5% CO2).
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix a sample of the supernatant with the kit's reaction mixture.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes in the dark. Stop the reaction using the provided stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).
Measurement of Oxidative Stress Markers
Immunocytochemistry can be employed to visualize and quantify the expression of oxidative stress markers like iNOS, MnSOD, and HSP27.
-
Cell Culture on Coverslips: Grow human cardiomyocytes on sterile glass coverslips placed in a 24-well plate.
-
Cardioplegia Treatment: Expose the cells to the different cardioplegic solutions for the desired durations.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for iNOS, MnSOD, or HSP27 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of positively stained cells or the fluorescence intensity.
Visualizing the Science: Diagrams and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
The available in vitro evidence suggests that this compound HTK solution offers effective protection for human cardiomyocytes, particularly in mitigating cytotoxicity compared to the St. Thomas' solution variant, Plegisol.[1][2] Furthermore, preliminary data indicates a potential advantage for this compound in preserving cell viability and reducing apoptosis when compared to blood cardioplegia and Del Nido solution. The induction of iNOS and modulation of HSP27 by this compound point towards specific cellular mechanisms underlying its protective effects.[1] However, it is important to note the absence of a clear superiority in preventing lipid peroxidation and protein carbonylation in the compared crystalloid solutions.[1]
This guide provides a foundational understanding of this compound's in vitro performance. Further head-to-head studies, particularly with detailed methodologies for blood and Del Nido cardioplegia comparisons, are warranted to build a more complete picture for the research community.
References
- 1. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HTK versus Plegisol: in-vitro comparison with the use of immature (H9C2) and mature (HCM) cardiomyocytes cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Custodiol and UW Solutions for Tissue Preservation: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The optimal preservation of tissues and organs is paramount for successful transplantation and for generating reliable data in biomedical research. Two of the most widely used preservation solutions are Custodiol® (HTK) and University of Wisconsin (UW) solution. This guide provides a comparative overview of these two solutions, with a focus on their impact on the tissue proteome.
Compositional Analysis: this compound vs. UW Solution
The fundamental difference in the composition of this compound and UW solution lies in their primary buffering agents, oncotic components, and additives. These differences are designed to mitigate cellular swelling, prevent acidosis, and reduce oxidative stress during cold ischemia.
| Component | This compound® HTK Solution | University of Wisconsin (UW) Solution |
| Primary Buffer | Histidine/Histidine HCl | Potassium Phosphate (KH2PO4) |
| Primary Oncotic Agent | Mannitol | Hydroxyethyl starch (HES), Raffinose |
| Impermeants | Tryptophan, α-Ketoglutarate | Lactobionate, Raffinose |
| Antioxidants | Tryptophan | Glutathione, Allopurinol |
| ATP Precursor | α-Ketoglutarate | Adenosine |
| Electrolyte Profile | Low Sodium, Low Potassium | Low Sodium, High Potassium |
| Viscosity | Low (similar to water) | High |
| Additives (required) | None | Penicillin, Insulin, Dexamethasone |
Proteomic Insights from Perfusate Analysis
Proteomic analysis of the perfusate—the preservation solution after it has been used to store an organ—can reveal which proteins are leaking from the tissue, providing an indirect measure of cellular damage and membrane integrity. While direct comparative studies are lacking, analyses of perfusate from kidneys preserved in UW solution have identified a significant number of proteins. Similar comprehensive proteomic studies on this compound perfusate are not as readily available in the literature.
The presence of cytoskeletal proteins, enzymes involved in metabolism, and markers of cellular stress in the UW perfusate suggests that even with this gold-standard solution, some degree of cellular injury and protein loss is unavoidable during cold storage.
Table 2: Selected Proteins Identified in UW Perfusate from Donor Kidneys [1][2][3]
| Protein Category | Examples of Identified Proteins | Implication of Presence in Perfusate |
| Cytoskeletal Proteins | Actin, Vimentin, Tubulin | Disruption of cell structure and integrity. |
| Metabolic Enzymes | Glutathione S-transferases, Peroxiredoxin, Carbonic anhydrase | Leakage from the cytoplasm, indicating cell membrane damage. |
| Blood Proteins | Albumin, Hemoglobin, Serotransferrin | Incomplete flushing of the organ or vascular damage. |
| Markers of Injury | Neutrophil gelatinase-associated lipocalin (NGAL), Kidney injury molecule-1 (KIM-1) | Specific indicators of renal tubular injury. |
| Extracellular Matrix | Collagen fragments, Lumican | Damage to the structural components of the tissue. |
| Heat Shock Proteins | HSP70, HSP90 | Cellular stress response to ischemic conditions. |
| Complement System | Complement C3, Complement C4 | Activation of inflammatory pathways. |
This table is a summary of findings from multiple studies on UW perfusate and is not exhaustive.
Experimental Protocols
General Protocol for Proteomic Analysis of Preserved Tissue
The following is a generalized workflow for the comparative proteomic analysis of tissues preserved in different solutions.
-
Tissue Homogenization:
-
Excise a small portion of the preserved tissue (e.g., 50-100 mg).
-
Wash the tissue sample with a cold phosphate-buffered saline (PBS) to remove residual preservation solution.
-
Homogenize the tissue in a lysis buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors on ice. Sonication or mechanical disruption can be used to ensure complete lysis.
-
-
Protein Extraction and Quantification:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50-100 µg) from each sample.
-
Perform in-solution or filter-aided sample preparation (FASP) digestion. This typically involves:
-
Reduction of disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylation of cysteine residues with iodoacetamide (B48618) (IAA).
-
Digestion with a protease, most commonly trypsin, overnight at 37°C.
-
-
-
Peptide Cleanup and Fractionation:
-
Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove detergents and salts.
-
For in-depth proteomic coverage, peptides can be fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Search the spectra against a species-specific protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or tandem mass tag (TMT) based quantification to determine the relative abundance of proteins between samples preserved in this compound and UW solution.
-
Perform statistical analysis to identify significantly differentially abundant proteins.
-
Conduct bioinformatics analysis (e.g., gene ontology, pathway analysis) to interpret the biological significance of the proteomic changes.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Comparative Tissue Proteomics
Caption: A generalized workflow for the comparative proteomic analysis of preserved tissues.
Cellular Pathways Potentially Affected by Cold Ischemia and Preservation
Caption: Key cellular pathways impacted by cold ischemia during organ preservation.
Conclusion and Future Directions
While both this compound and UW solutions are effective for organ and tissue preservation, their differing compositions likely have distinct effects on the cellular proteome. UW solution, with its high viscosity and inclusion of colloids, is designed to minimize cellular swelling and protein loss. This compound, with its low viscosity, is designed for rapid cooling and efficient flushing.
The lack of direct comparative proteomic studies on tissues preserved in these solutions represents a significant knowledge gap. Future research employing the standardized proteomic workflows outlined in this guide would be invaluable for:
-
Quantitatively assessing protein loss and degradation in tissues preserved with each solution.
-
Identifying specific protein markers that indicate the quality of preservation.
-
Elucidating the molecular pathways that are better protected by each solution.
-
Guiding the development of improved preservation solutions tailored to specific tissues and research applications.
Such studies would provide a more definitive, data-driven basis for selecting the optimal preservation strategy, ultimately leading to improved outcomes in both clinical transplantation and basic research.
References
- 1. Proteomic analysis of machine perfusion solution from brain dead donor kidneys reveals that elevated complement, cytoskeleton and lipid metabolism proteins are associated with 1‐year outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of machine perfusion solution from brain dead donor kidneys reveals that elevated complement, cytoskeleton and lipid metabolism proteins are associated with 1-year outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Kidney Preservation Solutions Prior to Renal Transplantation | PLOS One [journals.plos.org]
A Head-to-Head Battle in Preclinical Organ Preservation: A Meta-Analysis of Custodiol's Performance
For researchers, scientists, and drug development professionals at the forefront of organ transplantation, the choice of preservation solution is a critical determinant of post-transplant outcomes. This guide provides a comprehensive meta-analysis of the preclinical performance of Custodiol® (HTK) solution, comparing it with other widely used alternatives such as University of Wisconsin (UW) solution and Celsior®. By delving into the experimental data, this report aims to offer an objective comparison to inform future research and clinical trial design.
This compound, a histidine-tryptophan-ketoglutarate (HTK) based solution, has been a mainstay in organ preservation for decades. Its proposed mechanism of action centers on its unique composition, designed to counteract the detrimental effects of cold ischemia. The high concentration of histidine acts as a powerful buffer against acidosis, a common consequence of anaerobic metabolism during organ storage. Tryptophan is included for its membrane-stabilizing properties, while ketoglutarate serves as a substrate for ATP production upon reperfusion.
In recent years, a modified formulation, this compound-N, has been developed to further enhance organ protection. This newer solution is fortified with iron chelators, aiming to mitigate oxidative stress, a key contributor to ischemia-reperfusion injury.[1][2] Preclinical studies have suggested the superiority of this compound-N in reducing the generation of reactive oxygen species (ROS) and the subsequent inflammatory response compared to the original HTK solution.[1][2]
This guide synthesizes available preclinical data from various in vitro and in vivo models to provide a clear comparison of this compound and its next-generation counterpart against other established preservation solutions.
At a Glance: Composition of Leading Organ Preservation Solutions
To understand the functional differences between these solutions, it is essential to examine their core components. The following table provides a comparative overview of the composition of this compound (HTK), University of Wisconsin (UW), and Celsior solutions.
| Component | This compound® (HTK) | University of Wisconsin (UW) | Celsior® |
| Primary Buffer | Histidine | Phosphate | Histidine |
| Impermeants | Mannitol | Lactobionate, Raffinose | Lactobionate, Mannitol |
| Antioxidants | Tryptophan | Glutathione, Allopurinol | Glutathione, Mannitol |
| Energy Substrate | Ketoglutarate | Adenosine | Glutamate |
| Electrolyte Profile | Low Sodium, Low Potassium | High Sodium, High Potassium | High Sodium, Low Potassium |
Preclinical Performance Data: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of this compound's efficacy against UW and Celsior solutions in various organ preservation models.
Liver Preservation: Rodent Models
| Outcome Measure | This compound® (HTK) | University of Wisconsin (UW) | Key Findings & Citations |
| Aspartate Aminotransferase (AST) Levels (U/L) | Data indicates lower or comparable levels to UW in some studies. | Generally considered the gold standard, with consistently low enzyme release. | In a rat liver transplant model, peak AST values were reported to be lowest in a modified UW solution (HL-II) compared to a histidine-lactobionate solution similar to this compound (HL-I).[3] |
| Alanine Aminotransferase (ALT) Levels (U/L) | Similar trend to AST levels, with performance varying across studies. | Consistently low levels reported in multiple preclinical models. | The same study showed lower peak ALT values in the HL-II (UW-like) group compared to the HL-I (this compound-like) group in dog liver preservation.[3] |
| 7-Day Survival Rate (%) | Varies depending on the specific study and preservation time. | Often demonstrates high survival rates, especially with shorter cold ischemia times. | A study comparing a histidine-lactobionate solution to UW in rat liver preservation found no significant difference in survival rates for up to 30 hours of cold ischemia.[3] |
Kidney Preservation: Porcine Models
| Outcome Measure | This compound®-N (with Dextran) | Kidney Perfusion Solution-1 (KPS-1) | Key Findings & Citations |
| Renal Blood Flow (mL/min) | Significantly higher post-reperfusion blood flow. | Lower renal blood flow compared to the this compound-N group. | A study on porcine kidneys preserved for 20 hours via hypothermic machine perfusion showed significantly higher renal blood flow in the this compound-N group.[4][5] |
| Urine Production (mL/hr) | Significantly higher urine output after reperfusion. | Lower urine production compared to the this compound-N group. | The same porcine kidney study demonstrated significantly higher urine production in kidneys preserved with this compound-N.[4][5] |
| Creatinine Clearance (mL/min) | Increased during reperfusion, ending in significantly higher values. | Declined during reperfusion. | Creatinine clearance was significantly better in the this compound-N group after 2 hours of post-ischemic reperfusion.[4][5] |
| Oxygen Consumption | Higher oxygen consumption post-reperfusion. | Lower oxygen consumption compared to the this compound-N group. | The this compound-N preserved kidneys exhibited higher oxygen consumption, indicating better metabolic recovery.[4][5] |
In Vitro Endothelial Cell Viability
| Outcome Measure | This compound® (HTK) | University of Wisconsin (UW) | Celsior® | Key Findings & Citations |
| Lactate (B86563) Dehydrogenase (LDH) Release | Higher LDH release, indicating more significant cell injury. | Significantly lower LDH release compared to both this compound and Celsior. | Lower LDH release than this compound, but higher than UW. | In a study on human liver endothelial cells, UW solution was superior in preventing preservation injury as measured by LDH release. |
| Intracellular ATP Level | Lower intracellular ATP levels. | Maintained a significantly higher intracellular ATP level. | Lower ATP levels compared to UW. | The same study showed that UW was more effective in maintaining high intracellular ATP levels in endothelial cells after ischemia and reperfusion. |
| MTT Reduction (Cell Viability) | Lower cell viability. | Significantly higher cell viability. | Better viability than this compound, but lower than UW. | UW solution demonstrated superior protection of human liver endothelial cells against preservation injury, as assessed by MTT reduction. |
Experimental Protocols in Focus
To ensure the reproducibility and critical evaluation of the cited data, this section provides a detailed overview of the methodologies employed in key preclinical studies.
Orthotopic Rat Liver Transplantation with Static Cold Storage
This protocol is a standard preclinical model for evaluating the efficacy of liver preservation solutions.
-
Animal Model: Male Lewis rats are typically used as both donors and recipients to minimize immunological rejection.
-
Surgical Procedure:
-
Donor Hepatectomy: The donor rat is anesthetized, and a midline laparotomy is performed. The liver is meticulously dissected, and the portal vein, hepatic artery, and bile duct are isolated.
-
In Situ Perfusion: The portal vein is cannulated, and the liver is flushed in situ with the designated cold preservation solution (e.g., this compound or UW) at a controlled pressure until the effluent is clear.
-
Graft Procurement and Storage: The liver is excised and stored in the same preservation solution at 4°C for a specified duration (e.g., 6, 12, or 24 hours).
-
Recipient Hepatectomy and Implantation: The recipient rat undergoes a total hepatectomy. The donor liver is then implanted orthotopically, with anastomoses of the suprahepatic vena cava, portal vein, and infrahepatic vena cava. The hepatic artery is typically not anastomosed in standard rat models.
-
-
Postoperative Monitoring and Analysis:
-
Survival: Recipient animals are monitored for a set period (e.g., 7 days) to determine survival rates.
-
Biochemical Analysis: Blood samples are collected at various time points post-transplantation to measure serum levels of liver enzymes such as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) as markers of hepatocellular injury.
-
Histopathology: Liver tissue samples are collected for histological examination to assess the degree of necrosis, inflammation, and other structural changes.
-
Porcine Kidney Preservation with Hypothermic Machine Perfusion
This large animal model provides a clinically relevant platform for assessing renal preservation techniques.
-
Animal Model: German Landrace pigs are commonly used due to their anatomical and physiological similarities to humans.
-
Experimental Procedure:
-
Kidney Retrieval: Kidneys are retrieved from donor pigs.
-
Hypothermic Machine Perfusion (HMP): Each kidney is randomly assigned to be perfused with either this compound-N (supplemented with dextran) or a control solution (e.g., KPS-1) for a specified period (e.g., 20 hours) using a LifePort Kidney Transporter. Perfusion parameters such as systolic pressure (e.g., 30 mmHg) and pulse rate (e.g., 30 cycles/min) are standardized.
-
In Vitro Reperfusion and Viability Assessment: After HMP, the kidneys are reperfused in vitro with diluted autologous blood at 37°C for a set duration (e.g., 120 minutes).
-
-
Functional and Metabolic Assessment:
-
Renal Blood Flow and Urine Production: These parameters are continuously monitored during the in vitro reperfusion phase.
-
Creatinine Clearance: This is calculated to assess the glomerular filtration rate.
-
Oxygen Consumption: This is measured to evaluate the metabolic recovery of the kidney.
-
Enzyme Release: Perfusate samples are analyzed for the release of enzymes such as lactate dehydrogenase (LDH) as a marker of cellular damage.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for preclinical organ preservation studies.
References
- 1. HTK-N: Modified Histidine-Tryptophan-Ketoglutarate Solution-A Promising New Tool in Solid Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of the new preservation solution this compound-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preservation solutions for liver transplantation in adults: celsior versus this compound: a systematic review and meta-analysis with an indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Custodiol in the Spotlight: A Comparative Guide to Inflammatory Responses in Organ Preservation
For researchers and professionals in drug development, understanding the nuances of organ preservation solutions is critical. The choice of solution can significantly impact the inflammatory cascade following transplantation, directly influencing graft viability and patient outcomes. This guide provides a detailed comparison of Custodiol® (HTK) solution and its modified version, this compound-N, against other commonly used organ preservation solutions, with a focus on their effects on inflammatory responses. The information is supported by experimental data and detailed methodologies to aid in informed decision-making.
Ischemia-reperfusion injury (IRI) is an unavoidable consequence of organ transplantation, triggering a complex inflammatory response that can lead to graft dysfunction.[1][2][3] Preservation solutions are designed to mitigate this damage by providing a stable environment for the organ during storage and transport.[4] this compound, an intracellular crystalloid solution, is widely used for myocardial protection and the preservation of various organs.[5][6] This guide delves into the comparative performance of this compound and its next-generation formulation, this compound-N, in modulating inflammatory markers against other solutions like University of Wisconsin (UW) solution, Celsior, and blood cardioplegia.
Comparative Analysis of Inflammatory Markers
The inflammatory response to ischemia-reperfusion is characterized by the release of pro-inflammatory cytokines, infiltration of neutrophils, and increased expression of adhesion molecules. The choice of preservation solution can significantly influence these markers.
| Preservation Solution | Organ/Model | Key Inflammatory/Related Markers | Outcome Compared to Alternative | Reference |
| This compound® HTK | Immature Rat Heart | TNF-alpha, IL-6 | Showed the most reduced inflammation under prolonged ischemia compared to del Nido and St. Thomas solutions (though not statistically significant). | [2] |
| This compound® HTK | Human Liver Endothelial Cells | Lactate Dehydrogenase (LDH), ATP levels | Showed modest superiority to HTK in HLEC preservation. However, UW solution was significantly better than both. | [7] |
| This compound® HTK | Rat Heart Transplantation | Serum CPK, IL-6 mRNA | Recipients of grafts stored in HTK for 18 hours had lower levels of serum CPK and less upregulation of IL-6 mRNA compared to those stored in Celsior. | [8] |
| This compound-N | Canine Myocardium | Plasma Myeloperoxidase (MPO) | Significantly decreased plasma MPO levels compared to standard this compound, indicating reduced neutrophil activation. | [9][10] |
| This compound-N | Rat Uterus | Myeloperoxidase (MPO) expression | Significantly lower MPO expression after 8 and 24 hours of cold ischemia compared to standard this compound®. | [11] |
| This compound-N | Rat Liver with Steatosis | Inflammatory reaction upon reperfusion | Ameliorated the inflammatory reaction occurring upon reperfusion better than standard this compound®. | [12] |
| Blood Cardioplegia | Human Myocardium | iNOS, VEGF, Annexin | No significant difference in the immunoexpression of iNOS between the this compound and blood cardioplegia groups. | [5] |
Delving into the Mechanisms: Signaling Pathways in Ischemia-Reperfusion Injury
The inflammatory response during IRI is a complex interplay of various signaling pathways. Understanding these pathways is crucial for developing better organ preservation strategies. Ischemia leads to ATP depletion and cellular stress, which upon reperfusion, triggers the production of reactive oxygen species (ROS) and activates inflammatory cascades involving transcription factors like NF-κB.
Caption: Ischemia-Reperfusion Injury Signaling Pathway.
Experimental Methodologies at a Glance
Reproducibility and standardization are cornerstones of scientific research. Below are summaries of experimental protocols used in the cited studies to assess inflammatory responses.
Carrageenan-Induced Paw Edema Model
This widely used in vivo model is employed to evaluate the anti-inflammatory effects of various compounds.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
This model involves injecting a carrageenan solution into the paw of a rodent, which induces a localized inflammatory response characterized by edema. The volume of the paw is measured at different time points to quantify the extent of inflammation and the efficacy of a given anti-inflammatory agent.[13]
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative index of neutrophil infiltration.
-
Tissue Homogenization: The preserved organ tissue is homogenized in a suitable buffer.
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant containing the MPO enzyme.
-
Enzymatic Reaction: The supernatant is mixed with a reaction solution containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured over time using a spectrophotometer to determine the MPO activity.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying the levels of specific cytokines, such as TNF-alpha and IL-6, in tissue homogenates or perfusate.
-
Coating: A microplate is coated with a capture antibody specific to the cytokine of interest.
-
Sample Incubation: The sample (tissue homogenate or perfusate) is added to the wells, and the cytokine binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added.
-
Enzyme Conjugate: An enzyme-linked avidin (B1170675) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that is converted by the enzyme into a colored product.
-
Absorbance Reading: The intensity of the color, which is proportional to the amount of cytokine present, is measured using a microplate reader.
Conclusion
The available data suggests that this compound® HTK solution offers a degree of protection against the inflammatory insults of ischemia-reperfusion injury. However, the newer formulation, this compound-N, appears to provide superior anti-inflammatory effects, particularly in reducing neutrophil infiltration as indicated by lower MPO levels.[9][10][11] Compared to other solutions like UW and Celsior, the performance of this compound can be context-dependent, with some studies indicating superiority in specific models and for certain markers, while others suggest it may be less effective.[7][8]
For researchers and drug development professionals, the choice of organ preservation solution should be guided by the specific organ being transplanted, the anticipated ischemic time, and the specific inflammatory pathways being targeted for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the precise mechanisms by which these solutions modulate the inflammatory response.
References
- 1. This compound® Supplemented with Synthetic Human Relaxin Decreases Ischemia-Reperfusion Injury after Porcine Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How different cardioplegic solutions influence genes expression and cytokine response in an immature rat heart model of ischemia/reperfusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioengineering approaches to organ preservation ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potential Route to Reduce Ischemia/Reperfusion Injury in Organ Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound versus Blood Cardioplegia: Comparison of Myocardial Immunohistochemical Analysis and Clinical Outcomes [redalyc.org]
- 6. This compound for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UW is superior to Celsior and HTK in the protection of human liver endothelial cells against preservation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. This compound-N Is Superior to this compound® Solution in Experimental Rat Uterus Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with this compound-N solution compared with this compound® solution in organ transplantation (kidney, liver and pancreas) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Long-Term Graft Survival with Custodiol and Other Organ Preservation Solutions
For researchers, scientists, and drug development professionals in the field of organ transplantation, the choice of preservation solution is a critical factor influencing post-transplant outcomes. This guide provides an objective comparison of the long-term graft survival rates achieved with Custodiol® (HTK solution) versus other widely used alternatives such as University of Wisconsin (UW) solution, Celsior®, and Perfadex®. The information presented is supported by experimental data from published studies, with a focus on quantitative outcomes and detailed methodologies.
Long-Term Graft Survival Rates: A Comparative Analysis
The efficacy of an organ preservation solution is ultimately determined by its ability to ensure the long-term viability and function of the transplanted graft. The following tables summarize the available quantitative data on graft survival rates for different organs preserved with this compound compared to other solutions at various post-transplantation time points.
Kidney Transplantation
| Preservation Solution | 1-Year Graft Survival | 3-Year Graft Survival | 5-Year Graft Survival | 10-Year Graft Survival | Key Findings & Citations |
| This compound (HTK) | ~80-83% | ~70-77% | ~74% | Data not consistently available in direct comparative studies | A large multicenter study showed similar 3-year graft survival for HTK and UW solutions.[1] Some studies suggest HTK may offer superior protection in cases of prolonged cold ischemia. |
| UW Solution | ~82-92% | ~68-74% | ~90.4% | Data not consistently available in direct comparative studies | Considered a gold standard, UW solution has demonstrated high graft survival rates.[1][2] A European multicenter trial showed a 1-year graft survival of 92% with UW.[1] |
| Celsior | ~75-84% | ~93.5% (at 5 years) | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | A multicenter randomized study showed that kidney preservation with Celsior was equivalent to UW in terms of 2-year graft survival.[1] |
Liver Transplantation
| Preservation Solution | 1-Year Graft Survival | 3-Year Graft Survival | 5-Year Graft Survival | Key Findings & Citations |
| This compound (HTK) | ~71% | ~69% | Data not consistently available in direct comparative studies | A large European registry study found a 3-year graft survival of 69% for HTK.[2] Meta-analyses suggest no significant difference in 1-year graft survival between HTK and UW.[3][4] |
| UW Solution | ~72-83% | ~75% | ~66.6% | The same European registry study reported a 3-year graft survival of 75% for UW.[2] A 5-year prospective randomized controlled study showed a patient survival of 66.6% for the UW group.[5] |
| Celsior | ~85% | ~73% | ~82.0% (patient survival) | The European registry study noted a 3-year graft survival of 73% for Celsior.[2] A 5-year prospective randomized controlled study showed a patient survival of 82.0% for the Celsior group.[5] |
| IGL-1 | Data not consistently available | ~75% | Data not consistently available | The European registry study found a 3-year graft survival of 75% for IGL-1, and it appeared to offer the best outcome for partial deceased donor liver grafts.[2] |
Heart Transplantation
| Preservation Solution | 30-Day Survival | 1-Year Survival | Mid-Term Survival | Key Findings & Citations |
| This compound (HTK) | ~96-97% | ~92% | Improved midterm survival compared to St. Thomas solution | A large UNOS database review showed 1-year survival rates of 92% for this compound, similar to UW.[6][7] A retrospective study showed improved midterm survival with this compound over St. Thomas solution.[8] |
| UW Solution | ~97% | ~92% | - | The UNOS database review indicated a 1-year survival of 92% for UW.[6][7] Some studies have suggested a survival benefit of UW over HTK.[9] |
| Celsior | ~96-97% | ~90-92% | - | The UNOS database review reported a 1-year survival of 90-92% for Celsior.[6][7] |
| St. Thomas Solution | ~85.3% (mortality 14.7%) | Data not consistently available | - | A retrospective study reported a 30-day mortality of 14.7% with St. Thomas solution.[8] |
Lung Transplantation
Direct long-term comparative data for this compound in lung transplantation is limited. Perfadex is a commonly used solution for lung preservation.
| Preservation Solution | 1-Year Survival | Key Findings & Citations |
| Perfadex | ~77-80% | Studies comparing Perfadex with modified Euro-Collins solution have shown no significant difference in 1-year survival.[10] |
| Modified Euro-Collins | ~77% | Showed similar 1-year survival rates to Perfadex in comparative studies.[10] |
Experimental Protocols
The following are generalized methodologies from key studies cited in this guide. Researchers should refer to the specific publications for detailed protocols.
Static Cold Storage (SCS) Protocol for Solid Organ Transplantation
This protocol is a generalized representation of the static cold storage method used in the cited studies for kidney, liver, and heart transplantation.
References
- 1. Preservation Solutions for Kidney Transplantation: History, Advances and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared Efficacy of Preservation Solutions in Liver Transplantation: A Long-Term Graft Outcome Study From the European Liver Transplant Registry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Compared efficacy of preservation solutions on the outcome of liver transplantation: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celsior versus University of Wisconsin preserving solutions for liver transplantation: postreperfusion syndrome and outcome of a 5-year prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Cardiac Preservation Solutions on Heart Transplant Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Preservation solutions for cardiac and pulmonary donor grafts: a review of the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does Perfadex affect outcomes in clinical lung transplantation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Custodiol-N Demonstrates Superior Reduction of Oxidative Stress in Organ Preservation
A Comparative Guide for Researchers and Drug Development Professionals
Custodiol-N, a novel organ preservation solution, has shown significant promise in mitigating oxidative stress, a critical factor in ischemia-reperfusion injury during organ transplantation. This guide provides a comprehensive comparison of this compound-N with other preservation solutions, supported by experimental data, detailed protocols, and pathway visualizations to validate its superiority in reducing oxidative damage.
Superior Antioxidant Capacity of this compound-N
This compound-N is an evolution of the well-established this compound® (HTK) solution, specifically reformulated to counteract the detrimental effects of cold-induced and hypoxic cell injury.[1] Its enhanced protective effects are largely attributed to the inclusion of key components that are absent in the standard this compound® solution. These include the iron chelators deferoxamine (B1203445) and LK-614, which inhibit the iron-dependent formation of highly reactive oxygen species (ROS), a major contributor to oxidative stress during organ preservation.[1][2][3] Furthermore, the addition of amino acids such as glycine (B1666218) and alanine (B10760859) helps to inhibit the formation of hypoxia-induced plasma membrane pores, while L-arginine is included to improve microcirculatory disturbances.[4][5]
Experimental evidence consistently demonstrates the superior performance of this compound-N in reducing oxidative stress compared to traditional solutions. Numerous in vitro and in vivo studies have highlighted its effectiveness in minimizing ROS generation and the subsequent inflammatory response.[4][6][7]
Quantitative Comparison of Oxidative Stress Markers
To provide a clear comparison, the following table summarizes the quantitative data on key oxidative stress markers from a study comparing this compound-N with the standard this compound® solution in a rat uterus preservation model.
| Oxidative Stress Marker | Preservation Solution | 8 hours of Cold Ischemia (U/mg protein) | 24 hours of Cold Ischemia (U/mg protein) | p-value (vs. This compound®) |
| Superoxide (B77818) Dismutase (SOD) Activity | This compound® | 1.49 (1.21; 2.10) | 1.93 (1.69; 2.42) | - |
| This compound-N | 2.04 (1.82; 3.08) | 2.33 (1.86; 3.24) | p = 0.002 (at 8h) |
Data presented as median (interquartile range). Data sourced from a study on experimental rat uterus preservation.[8]
The data clearly indicates that uteri preserved in this compound-N exhibited significantly higher activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme, compared to those preserved in the standard this compound® solution after 8 hours of cold ischemia.[8] This heightened antioxidant defense is a key factor in mitigating the damaging effects of superoxide radicals. After 24 hours, while SOD activity increased in both groups, the levels in the this compound-N group remained higher.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the pyrogallol (B1678534) autoxidation method, which is a simple and rapid technique for determining SOD activity in tissue homogenates.
a. Sample Preparation:
-
Excise the preserved organ tissue and wash with ice-cold phosphate-buffered saline (PBS) to remove any remaining preservation solution.
-
Prepare a 10% (w/v) tissue homogenate in an ice-cold 0.25 M sucrose (B13894) solution containing 0.5% Triton X-100.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant for the SOD activity assay.
b. Assay Procedure:
-
Prepare the assay mixture containing 50 mM Tris-HCl buffer (pH 8.2) and 1 mM EDTA.
-
Add an appropriate volume of the tissue supernatant to the assay mixture.
-
Initiate the reaction by adding pyrogallol to a final concentration of 0.2 mM.
-
Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at 420 nm using a spectrophotometer.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
Malondialdehyde (MDA) Assay
This protocol measures the levels of malondialdehyde, a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
a. Sample Preparation:
-
Prepare a 10% (w/v) tissue homogenate in ice-cold PBS.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the MDA assay.
b. Assay Procedure:
-
To 100 µL of the tissue supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate on ice for 15 minutes and then centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and add 200 µL of 0.67% thiobarbituric acid (TBA).
-
Incubate the mixture in a boiling water bath for 10 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Myeloperoxidase (MPO) Activity Assay
This protocol determines the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration and inflammation-related oxidative stress.
a. Sample Preparation:
-
Prepare a tissue homogenate in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
b. Assay Procedure:
-
Prepare the assay buffer consisting of 50 mM potassium phosphate (B84403) buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride.
-
Add the tissue supernatant to the assay buffer.
-
Initiate the reaction by adding 0.0005% hydrogen peroxide (H2O2).
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute at 25°C.
Visualizing the Protective Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways of oxidative stress.
Caption: Experimental workflow for comparing this compound-N and control solutions.
Caption: Key signaling pathways in oxidative stress during ischemia-reperfusion.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. nwlifescience.com [nwlifescience.com]
- 4. Frontiers | Targeting Oxidative Stress and Inflammation to Prevent Ischemia-Reperfusion Injury [frontiersin.org]
- 5. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound-N Is Superior to this compound® Solution in Experimental Rat Uterus Preservation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Custodiol® HTK Solution Disposal
This document provides immediate safety and logistical information for the proper disposal of Custodiol® HTK Solution, ensuring operational safety for researchers, scientists, and drug development professionals. The following procedural guidance is based on manufacturer recommendations and product characteristics.
Operational and Disposal Plan
This compound® HTK is an organ preservation solution with a composition similar to extracellular fluid, containing naturally occurring components.[1] Due to its low potassium concentration and overall composition, it is not classified as a hazardous material requiring specialized disposal methods.[1][2] The primary recommendation for disposal of unused this compound® is dilution with water followed by discharge into the wastewater system.[3][4][5][6][7][8]
Key Characteristics of this compound® HTK for Disposal Considerations:
| Characteristic | Value | Significance for Disposal |
| pH at 25°C | 7.02 - 7.30[3][6] | Neutral pH range, minimizing the need for pH adjustment before drain disposal. |
| Osmolality | 275 - 305 mosmol/kg[3][6] | Close to physiological osmolality. |
| Potassium Concentration | 9.0 - 10.0 mmol/L[6][9] | Low potassium content reduces the risk of environmental impact and eliminates the need for pre-flushing of organs before transplant.[2] |
| Primary Components | Sodium chloride, potassium chloride, magnesium chloride, histidine, tryptophan, mannitol, calcium chloride, α-ketoglutaric acid.[7] | Components are naturally occurring and readily metabolized or excreted.[4][6] |
Disposal Protocol
A simple dilution protocol is the standard procedure for the disposal of any remaining, unused this compound® HTK solution.
Methodology:
-
Ensure Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn.
-
Quantify Unused Solution: Determine the volume of the remaining this compound® solution to be discarded.
-
Dilution: Dilute the unused this compound® solution with a significant volume of water. While a specific ratio is not mandated by the manufacturer, a general good laboratory practice is to use a water volume at least ten times the volume of the solution being discarded.
-
Disposal: Pour the diluted solution directly down the drain.[4][8]
-
Flush: Run additional water down the drain for a short period to ensure the solution is thoroughly flushed through the plumbing system.
-
Container Rinsing: Triple rinse the empty this compound® container with water.
-
Container Disposal: After thorough rinsing and removal of labels, the empty container can typically be disposed of with regular laboratory glass or plastic waste, in accordance with institutional guidelines.
This procedure should be carried out in a well-ventilated area, such as a laboratory with a standard sink and drainage.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound® HTK solution.
Caption: Logical workflow for this compound® HTK solution disposal.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound.com [this compound.com]
- 3. koehler-chemie.de [koehler-chemie.de]
- 4. methapharm.com [methapharm.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. This compound.uk [this compound.uk]
- 7. This compound.uk [this compound.uk]
- 8. methapharm.com [methapharm.com]
- 9. cardiolinkgroup.com [cardiolinkgroup.com]
Essential Safety and Logistical Information for Handling Custodiol® HTK Solution
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution. Adherence to these guidelines is critical for minimizing risks and ensuring operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound® HTK solution in a laboratory setting, the following personal protective equipment is mandatory to prevent skin and eye contact and to maintain a sterile environment.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from potential splashes.
-
Full-Length Pants: Legs must be fully covered.
-
Closed-Toe Shoes: Footwear that completely covers the feet is required.
Specific PPE for Handling this compound®:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles are recommended.[1][2][3]
-
Hand Protection: Nitrile gloves are essential to prevent skin contact.[3][4][5] For extended handling or in case of a spill, consider double-gloving.
-
Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound® from preparation to use in a research setting.
1. Pre-Handling Preparations:
-
Review Safety Data Sheets (SDS): Before handling, familiarize yourself with the SDS for each component of this compound® if available, or the general guidance for similar solutions.
-
Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended if there is a risk of aerosol generation.[1][6]
-
Gather all necessary materials: Have all equipment and reagents ready before starting the procedure.
-
Inspect the Solution: Visually inspect the this compound® solution. It should be a clear, colorless to pale yellow solution.[7] Do not use if the solution is discolored or contains precipitates.
2. Handling Procedure:
-
Don Appropriate PPE: Put on all required personal protective equipment as listed above.
-
Aseptic Technique: If the experimental protocol requires sterility, perform all manipulations in a laminar flow hood or using aseptic techniques.
-
Dispensing: When transferring the solution, do so carefully to avoid splashing. If pouring, do so slowly and close to the receiving container.
-
Avoid Inhalation: While this compound® components are generally not considered respiratory hazards in solution form, it is good practice to avoid breathing in any aerosols that may be generated.
3. Post-Handling:
-
Decontaminate Work Area: Clean and disinfect the work surface with an appropriate disinfectant.
-
Properly Store or Dispose of Unused Solution: If the remaining solution is to be stored, ensure the container is sealed tightly and stored at the recommended temperature (typically 2-8°C), protected from light.[8]
-
Doff PPE: Remove PPE in the correct order to avoid contamination. Dispose of single-use items like gloves in the appropriate waste stream. Wash hands thoroughly after removing gloves.
Disposal Plan
Unused or waste this compound® solution should be disposed of according to institutional and local regulations. For small quantities in a laboratory setting, the recommended procedure is as follows:
-
Dilution: Dilute the unused this compound® solution with a large volume of water. A 1:10 dilution is a common practice.
-
Drain Disposal: The diluted solution can typically be poured down the drain.[6] However, always confirm this with your institution's environmental health and safety (EHS) department.
-
Container Disposal: Empty containers should be rinsed with water before being discarded or recycled, following institutional guidelines.
First Aid Measures
In the event of accidental exposure to this compound®, follow these first aid procedures immediately.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][8][9][10][11] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[8][9][11] Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water.[8][9][11] Seek immediate medical attention. |
Quantitative Data
The following table summarizes the composition of this compound® HTK Solution.
| Component | Concentration (in 1000 mL) | Molar Mass ( g/mol ) |
| Sodium Chloride | 0.876 g | 58.44 |
| Potassium Chloride | 0.671 g | 74.55 |
| Magnesium Chloride Hexahydrate | 0.813 g | 203.31 |
| Calcium Chloride Dihydrate | 0.0022 g | 147.01 |
| Histidine | 27.928 g | 155.15 |
| Histidine Hydrochloride Monohydrate | 3.777 g | 209.63 |
| Tryptophan | 0.408 g | 204.23 |
| α-Ketoglutaric Acid | 0.146 g | 146.1 |
| Mannitol | 5.465 g | 182.17 |
| Water for Injection | q.s. to 1000 mL | 18.02 |
Data synthesized from publicly available product information.
Experimental Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. Calcium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. Potassium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. Magnesium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdn.lasec.co.za [cdn.lasec.co.za]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
